molecular formula C9H6FNO2 B155767 Methyl 3-Cyano-5-fluorobenzoate CAS No. 886732-29-2

Methyl 3-Cyano-5-fluorobenzoate

Cat. No.: B155767
CAS No.: 886732-29-2
M. Wt: 179.15 g/mol
InChI Key: YZDWAFGKJVAXAM-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-fluorobenzoate is a multifunctional aromatic building block specifically designed for advanced chemical synthesis in research and development. Its strategic substitution with both an electron-withdrawing cyano group and a fluorine atom on the benzoate ring makes it a valuable scaffold for constructing complex molecules, particularly in the pharmaceutical industry. The compound's utility is highlighted in patented research for the synthesis of heterocyclic compounds, which are investigated for their therapeutic potential, including applications in the development of antineoplastic agents . The presence of the fluorine atom is a critical feature, often employed to modulate the lipophilicity, metabolic stability, and overall biological activity of lead compounds . The ester and cyano functional groups provide versatile handles for further chemical transformations, such as hydrolysis, amidation, or cyclization, enabling researchers to efficiently diversify molecular structures . This reagent is essential for medicinal chemistry programs, serving as a precursor in the synthesis of active compounds for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWAFGKJVAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650187
Record name Methyl 3-cyano-5-fluorobenzoate
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886732-29-2
Record name Methyl 3-cyano-5-fluorobenzoate
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Record name methyl 3-cyano-5-fluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring an electron-withdrawing cyano group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecules.[1] The presence of fluorine is particularly noteworthy, as it can be strategically employed to enhance the metabolic stability, lipophilicity, and biological activity of target compounds.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this valuable synthetic intermediate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic routes, purification procedures, and analytical characterization.

PropertyValueReference(s)
CAS Number 886732-29-2[1][2][3]
Molecular Formula C₉H₆FNO₂[1][2]
Molecular Weight 179.15 g/mol [1][2]
Appearance Solid[4]
Purity ≥96%[5][6]
Storage Temperature 2-8°C, in a dry area[3][4]
SMILES Code O=C(OC)C1=CC(F)=CC(C#N)=C1[5]
InChI Key YZDWAFGKJVAXAM-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 50.09[5]
logP 1.48398[5]

Chemical Reactivity and Derivatization

The three primary functional groups of this compound—the methyl ester, the cyano group, and the aromatic fluorine—offer distinct and versatile handles for chemical modification.

Reactions of the Methyl Ester Group

The methyl ester is readily transformed into other functional groups, most commonly a carboxylic acid through hydrolysis.

  • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid, under either acidic or basic conditions.[1] Base-catalyzed hydrolysis with a reagent like sodium hydroxide is a common method.[1]

G cluster_ester Ester Hydrolysis Methyl_3_Cyano_5_fluorobenzoate This compound Carboxylic_Acid 3-Cyano-5-fluorobenzoic Acid Methyl_3_Cyano_5_fluorobenzoate->Carboxylic_Acid NaOH, H₂O

Fig. 1: Hydrolysis of the methyl ester group.
Transformations of the Cyano Functional Group

The cyano (nitrile) group is a valuable precursor to amines, amides, and carboxylic acids.[1]

  • Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂).[1]

  • Hydrolysis: Depending on the reaction conditions, the nitrile can be hydrolyzed to either a carboxylic acid or an amide.[1]

  • Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile, which after acidic workup, yields a ketone.[1]

G cluster_cyano Cyano Group Transformations Start This compound Amine Primary Amine Derivative Start->Amine Reduction (e.g., H₂, Catalyst) Amide Amide Derivative Start->Amide Partial Hydrolysis (H₂O, H⁺/OH⁻) Ketone Ketone Derivative Start->Ketone 1. Grignard Reagent (R-MgX) 2. H₃O⁺

Fig. 2: Key reactions of the cyano group.
Reactions of the Aromatic Fluorine Moiety

The fluorine atom is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the fluorine a good leaving group for displacement by various nucleophiles.[1]

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound F-Ar-COOCH₃ Intermediate Meisenheimer Complex Negatively charged intermediate Start->Intermediate + Nucleophile (Nu⁻) Product Substituted Product Nu-Ar-COOCH₃ Intermediate->Product - Fluoride (F⁻)

Fig. 3: General mechanism for SNAr at the fluorine position.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds.

  • Antineoplastic Agents: The compound's scaffold is utilized in patented research for creating heterocyclic compounds with potential as anticancer agents.[1]

  • mGlu5R Modulators: Its derivative, 3-Cyano-5-fluorobenzoic Acid, is an intermediate used to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5R).[3][7] This highlights its utility in neuroscience drug discovery.

  • Enzyme Inhibition and Receptor Binding Studies: The structural motifs present in this molecule make it a valuable starting point for developing chemical probes to investigate interactions with various biological targets.[1]

Representative Experimental Protocols

While specific, detailed protocols for every reaction are proprietary or context-dependent, the following sections outline the general methodologies for the synthesis and characterization of this compound and its derivatives.

General Synthesis and Characterization Workflow

The typical workflow for preparing and verifying a compound like this compound involves synthesis, purification, and structural confirmation.

G Start Starting Materials (e.g., 3-cyano-5-fluorobenzoic acid, methanol) Reaction Chemical Synthesis (e.g., Esterification) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Final Pure this compound Analysis->Final

Fig. 4: General experimental workflow.
Synthesis: Esterification

A representative method for synthesizing this compound is the esterification of 4-cyano-3-fluorobenzoic acid.[8]

  • Reaction Setup: 4-cyano-3-fluorobenzoic acid and N,N-dimethylformamide (DMF) are added to a reaction flask and cooled to 0°C.[8]

  • Base Addition: A solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF is added slowly while maintaining the low temperature. The mixture is stirred for approximately 30 minutes.[8]

  • Esterification: Methyl iodide is added dropwise at 0°C.[8]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.[8]

  • Workup: Upon completion, ethyl acetate is added, and the organic layer is washed multiple times with water.[8] The solvent is then removed under reduced pressure to yield the crude product, which is subsequently purified.

Characterization: Spectroscopic Methods

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).[9] The coupling patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern.

    • ¹³C NMR: Would display distinct signals for the carbons of the cyano group, the ester carbonyl, the methyl group, and the aromatic ring. The carbon attached to the fluorine would show a characteristic large coupling constant (JC-F).[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or protonated species like [M+H]⁺) should correspond to the calculated molecular weight of 179.15 g/mol .[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a sharp peak for the nitrile (C≡N) stretch (around 2230 cm⁻¹), a strong absorption for the ester carbonyl (C=O) stretch (around 1720 cm⁻¹), and bands corresponding to the C-F and aromatic C-H bonds.

Safety and Handling

According to available safety data, this compound is classified as harmful and an irritant.[6]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]

  • Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10] Avoid breathing dust and fumes.[6]

  • Storage: Store in a well-closed container in a dry place.[4][11] Avoid moisture.[10]

This technical guide provides a foundational understanding of this compound for its application in advanced chemical synthesis. For specific applications, further investigation of reaction conditions and safety protocols is strongly recommended.

References

An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate (CAS: 886732-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a key building block in modern medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic structure, featuring a methyl ester, a cyano group, and a fluorine atom, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of electron-withdrawing groups and a reactive fluorine atom makes this compound particularly valuable for creating libraries of compounds for screening and lead optimization.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 886732-29-2[1][2]
Molecular Formula C₉H₆FNO₂[2][3]
Molecular Weight 179.15 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance Crystalline solid
Purity ≥96% (typical)
Storage Store at room temperature in a well-closed container, protected from light and moisture.[3]

Synthesis

Experimental Protocol: Fischer Esterification of 3-Cyano-5-fluorobenzoic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 3-Cyano-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • Acid-Catalyzed Esterification:

    • To a round-bottom flask, add 3-cyano-5-fluorobenzoic acid (1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.

Chemical Reactivity and Key Experimental Protocols

This compound possesses three reactive functional groups: the fluorine atom on the aromatic ring, the cyano group, and the methyl ester. This trifunctionality allows for a wide range of chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing cyano and methyl ester groups, making it a good leaving group in SₙAr reactions. This reaction is a cornerstone for introducing various functionalities at this position.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a minimal amount of DMSO to dissolve the starting materials.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Mechanism

Reactions of the Cyano Group: Grignard Reaction

The electrophilic carbon of the cyano group can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Aqueous acid (e.g., 3M HCl) for work-up

  • Apparatus for Grignard reaction (oven-dried glassware, reflux condenser with drying tube)

Procedure:

  • Preparation of the Grignard Reagent:

    • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq) and a small crystal of iodine.

    • Add a small portion of a solution of the alkyl/aryl halide (1.0 eq) in anhydrous ether via a dropping funnel.

    • Once the reaction initiates (indicated by color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Nitrile:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous ether to the Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold aqueous acid (e.g., 3M HCl) until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude ketone.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization.

Grignard_Reaction_Workflow

Reactions of the Methyl Ester Group: Hydrolysis

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or a mixture of THF/water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or a THF/water mixture.

  • Add an aqueous solution of NaOH (e.g., 2M, 1.5 eq) or LiOH (1.5 eq).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify to a pH of ~2 with HCl.

  • The carboxylic acid product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-cyano-5-fluorobenzoic acid.

  • The product can be purified by recrystallization.

Spectroscopic Data

While high-resolution spectra are not publicly available, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure.

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm) with coupling to the fluorine atom. A singlet for the methyl ester protons will be observed around δ 3.9 ppm.
¹³C NMR Aromatic carbons will appear in the range of δ 110-140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The cyano carbon will be around δ 115-120 ppm, and the ester carbonyl carbon will be around δ 165 ppm. The methyl ester carbon will appear around δ 52 ppm.
FT-IR (cm⁻¹) A sharp, strong absorption for the cyano group (C≡N) stretch around 2230 cm⁻¹. A strong absorption for the ester carbonyl group (C=O) stretch around 1720-1730 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[1]
Mass Spec. (MS) The molecular ion peak (M⁺) is expected at m/z = 179. A common fragment would be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 148. The [M+H]⁺ adduct is expected at m/z = 180.[4]

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds, particularly as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5]

Role in the Synthesis of mGlu5 Negative Allosteric Modulators

mGlu5 receptors are G-protein coupled receptors that play a significant role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. NAMs that bind to an allosteric site on the mGlu5 receptor can reduce its response to glutamate, offering a therapeutic strategy for these conditions.

The 3-cyano-5-fluorophenyl moiety derived from this compound is a common structural feature in many potent and selective mGlu5 NAMs. The cyano and fluoro substituents are believed to engage in key interactions within the allosteric binding pocket of the receptor.

mGlu5 Signaling Pathway

mGlu5_Signaling_Pathway

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries. Its established role in the synthesis of mGlu5 negative allosteric modulators highlights its importance in the development of potential treatments for various CNS disorders. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and chemical research. Due to the limited availability of experimentally determined data for this specific compound, this document also furnishes detailed, standard experimental protocols for the determination of its core physical characteristics. Furthermore, key chemical transformations involving this compound are visualized to aid in understanding its reactivity and potential applications.

Core Physical Properties

Physical PropertyValueSource/Method
Molecular Formula C₉H₆FNO₂-
Molecular Weight 179.15 g/mol [1]
CAS Number 886732-29-2[1]
Appearance Solid[2]
Purity ≥96%[3][4]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Refractive Index Not available-
Solubility Not available in water.[5][5]
Predicted LogP 2.0[6]
Predicted TPSA 50.09 Ų[3]

Note: LogP (octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are computational predictions and should be considered as estimates.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

  • Measurement:

    • For an unknown compound, a rapid preliminary heating is performed to estimate the approximate melting point.

    • A fresh sample is then heated at a slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[4]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][5]

  • Safety: Always wear safety goggles. The melting point apparatus can reach high temperatures and should be handled with care.[5]

Boiling Point Determination

Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. However, for a general procedure for organic compounds:

Method: Thiele Tube Method (for small quantities)

  • Sample Preparation: A small amount (a few milliliters) of the liquid organic compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[2][9]

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[2]

  • Measurement:

    • The side arm of the Thiele tube is gently and continuously heated.[6]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[6][9]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][6]

  • Safety: Wear safety goggles. Be cautious when working with heated oil baths.

Density Determination

The density of a solid can be determined using several methods. The choice of method depends on the nature of the solid (e.g., powdered, single crystal).

Method: Buoyancy Method (based on Archimedes' Principle)

This method is suitable for a solid sample and involves weighing the sample in air and then in a liquid of known density in which the solid is insoluble.[10][11]

  • Mass in Air: The mass of the solid sample of this compound is accurately measured using an analytical balance.

  • Mass in Liquid: The sample is then submerged in a liquid of known density (e.g., a hydrocarbon solvent in which it is insoluble) and its apparent mass is measured.[11]

  • Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid where m_air is the mass in air, m_liquid is the apparent mass in the liquid, and ρ_liquid is the density of the liquid.

Method: Gas Pycnometry (for powders)

This technique provides a highly accurate measurement of the skeletal density of a powder by measuring the volume of displaced gas (typically helium).[11]

  • Sample Preparation: A known mass of the powdered this compound is placed in the sample chamber of the gas pycnometer.

  • Measurement: The instrument introduces a known volume of helium gas at a specific pressure into the chamber. The gas then expands into a reference chamber, and the resulting pressure is measured. By applying gas laws, the volume of the solid sample can be precisely determined.[11]

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Refractive Index Determination

The refractive index is a measure of how much light bends as it passes through a substance. For a solid, the refractive index can be measured by dissolving it in a suitable solvent and measuring the refractive index of the solution at various concentrations, or by using specialized techniques for solids. A standard Abbe refractometer is commonly used for liquids.[12][13]

Method: Using an Abbe Refractometer (for a solution)

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • Measurement:

    • A few drops of the solution are placed on the lower prism of the refractometer.[14][15]

    • The prisms are closed, and the light source is adjusted.

    • The adjustment knob is turned until the light and dark fields are visible in the eyepiece. The dispersion is corrected to obtain a sharp, colorless borderline.[14]

    • The borderline is aligned with the crosshairs, and the refractive index is read from the scale.[15]

  • Temperature Control: The refractive index is temperature-dependent, so the temperature of the measurement should be recorded and, if necessary, corrected to a standard temperature (usually 20°C).[16]

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.

Method: Qualitative Solubility Test

  • Procedure:

    • Place a small, measured amount of this compound (e.g., 25 mg) into a series of small test tubes.[3]

    • To each tube, add a small volume (e.g., 0.75 mL) of a different solvent in portions, shaking vigorously after each addition.[3]

    • Observe whether the solid dissolves completely.

  • Solvents to Test:

    • Water: To assess polarity.

    • 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): To test for acidic functional groups.

    • 5% Hydrochloric Acid (HCl): To test for basic functional groups.[3]

    • Organic Solvents: Such as diethyl ether, ethanol, acetone, and toluene to assess solubility in solvents of varying polarity.

Chemical Reactivity and Synthetic Pathways

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups and the substituted aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (cyano and methyl ester) activates the benzene ring towards nucleophilic attack, making the fluorine atom a good leaving group in SNAr reactions.[17][18] This is a cornerstone reaction for the synthesis of various derivatives.

Figure 1. General workflow for the Nucleophilic Aromatic Substitution (SNAr) of this compound.
Functional Group Transformations

The ester and cyano groups of this compound serve as handles for further chemical modifications.[17]

Functional_Group_Transformations Potential Transformations of Functional Groups cluster_ester Ester Group (-COOCH3) cluster_cyano Cyano Group (-CN) start This compound hydrolysis 3-Cyano-5-fluorobenzoic Acid start->hydrolysis Hydrolysis (Acid or Base) amidation 3-Cyano-5-fluorobenzamide start->amidation Amidation (e.g., with NH3) reduction 3-Aminomethyl-5-fluorobenzoate start->reduction Reduction (e.g., H2/Catalyst) hydrolysis_cn 3-Carbamoyl-5-fluorobenzoate start->hydrolysis_cn Partial Hydrolysis (e.g., H2O2, base)

Figure 2. Possible functional group transformations of this compound.
Role in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of complex heterocyclic compounds, which are of significant interest in drug discovery.[17]

Heterocyclic_Synthesis_Workflow start This compound step1 Functional Group Transformation start->step1 e.g., Hydrolysis, Reduction step2 Cyclization Reaction step1->step2 Introduction of second reactive center product Heterocyclic Compound step2->product application Therapeutic Agent (e.g., Antineoplastic) product->application

Figure 3. Generalized workflow for the use of this compound in the synthesis of heterocyclic compounds.

This guide serves as a foundational resource for researchers working with this compound. While some physical properties require experimental determination, the provided protocols offer a clear path for obtaining this crucial data. The outlined chemical reactivity highlights the compound's significance as a versatile building block in modern organic and medicinal chemistry.

References

Spectroscopic Analysis of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-cyano-5-fluorobenzoate (CAS No. 886732-29-2) is a key building block in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring ester, cyano, and fluoro groups on an aromatic ring, provides multiple reaction sites for synthesizing complex molecules.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols for researchers.

Molecular and Spectroscopic Data Summary

The structural and spectroscopic data for this compound (Molecular Formula: C₉H₆FNO₂, Molecular Weight: 179.15 g/mol ) are summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on established substituent effects and analysis of analogous compounds, such as methyl 3-fluorobenzoate.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~8.1-8.3 ddd (doublet of doublet of doublets) JHF ≈ 6-8 Hz, JHH ≈ 2-3 Hz, JHH ≈ 1-2 Hz Aromatic H (ortho to -COOCH₃)
~7.9-8.1 ddd JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz, JHH ≈ 1-2 Hz Aromatic H (ortho to -CN)
~7.7-7.9 ddd JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz, JHH ≈ 2-3 Hz Aromatic H (ortho to -F)

| 3.94 | s (singlet) | N/A | Methyl (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
~164 Carbonyl Carbon (C=O)
~162 (d, ¹JCF ≈ 250 Hz) Aromatic C-F
~135 (d, ³JCF ≈ 8 Hz) Aromatic C-COOCH₃
~125 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to -CN)
~120 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to -F, para to -CN)
~118 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to -F, para to -COOCH₃)
~116 Cyano Carbon (C≡N)
~114 (d, ⁴JCF ≈ 3 Hz) Aromatic C-CN

| 52.8 | Methyl Carbon (-OCH₃) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm Reference Standard

| ~ -110 to -115 | CFCl₃ (0 ppm)[4][5] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorptions corresponding to the cyano and ester functional groups.[1][6]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2240 Strong C≡N (Nitrile) Stretch[1]
~1730-1715 Strong C=O (Aromatic Ester) Stretch[1][6]
~1600, ~1450 Medium-Weak Aromatic C=C Bending
~1300-1200 Strong C-O (Ester) Stretch[6]

| ~1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

Table 5: Mass Spectrometry Data

Ion Type Calculated m/z
[M]⁺˙ (Molecular Ion) 179.0383
[M+H]⁺ 180.0461

| [M+Na]⁺ | 202.0280 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.[7][8] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Sample Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a 5 mm NMR tube, ensuring the final liquid height is 4-5 cm. Avoid introducing solid particles or air bubbles.[7][8]

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H or 100 MHz for ¹³C.[10]

  • Data Acquisition:

    • Locking & Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual "shimming" process to achieve sharp, symmetrical peaks.[7]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F).[7]

    • Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[11]

    • ¹⁹F NMR: For ¹⁹F NMR, an external standard like CFCl₃ is used for referencing (δ = 0.0 ppm).[4]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or ATR) in the IR spectrometer's sample holder.

    • Record a background spectrum of the empty spectrometer (or clean ATR crystal).

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will primarily generate the protonated molecule [M+H]⁺.[12] Electron ionization (EI) can also be used, which typically produces the molecular ion [M]⁺˙ and more extensive fragmentation patterns.[12]

  • Instrument Setup: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC-MS.[13] A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.[14]

  • Data Acquisition: The mass spectrum is acquired across a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The resulting data is processed to identify the m/z values of the parent ions and any significant fragments.

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_conclusion 4. Final Elucidation Sample Pure Compound This compound Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Spectroscopy (ATR or KBr) Prep->IR MS Mass Spectrometry (ESI-TOF or EI) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Molecular Formula) MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-Cyano-5-fluorobenzoate. The information presented herein is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects on aromatic systems. This document is intended to serve as a comprehensive reference for the characterization and interpretation of the proton NMR spectrum of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are derived from the analysis of substituent chemical shift (SCS) effects and typical coupling constants observed in analogous substituted benzene derivatives.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-OCH₃3.95singlet (s)-3H
H-48.25triplet (t)J(H4-F5) ≈ J(H4-H2) ≈ 2.51H
H-28.10doublet of doublets (dd)J(H2-F5) ≈ 8.5, J(H2-H4) ≈ 2.51H
H-67.85doublet of doublets (dd)J(H6-F5) ≈ 5.5, J(H6-H4) ≈ 2.51H

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by one signal in the aliphatic region corresponding to the methyl ester protons and three distinct signals in the aromatic region for the protons on the benzene ring.

  • Methyl Protons (-OCH₃): A sharp singlet is predicted around 3.95 ppm, integrating to three protons. This chemical shift is characteristic of methyl esters. The absence of coupling results in a singlet multiplicity.

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring are chemically non-equivalent due to the substitution pattern. All three substituents (-COOCH₃, -CN, and -F) are electron-withdrawing, which generally deshields the aromatic protons, causing their signals to appear downfield (at higher chemical shifts) compared to benzene (7.26 ppm).

    • H-4: This proton is situated between the cyano and fluoro substituents. It is expected to be the most downfield signal due to the combined deshielding effects of the adjacent electron-withdrawing groups. The signal is predicted to be a triplet around 8.25 ppm. This multiplicity arises from approximately equal meta-coupling to H-2 and the fluorine atom at position 5.

    • H-2: This proton is ortho to the methyl ester group and meta to the fluorine atom. Its signal is predicted to appear as a doublet of doublets around 8.10 ppm. The larger coupling constant is due to the three-bond ortho-coupling with the fluorine atom, while the smaller coupling constant arises from the four-bond meta-coupling with H-4.

    • H-6: This proton is ortho to the fluorine atom and meta to both the methyl ester and cyano groups. Its signal is anticipated to be a doublet of doublets around 7.85 ppm. The larger coupling constant is attributed to the three-bond ortho-coupling with the fluorine atom, and the smaller coupling constant is due to the four-bond meta-coupling with H-4.

Visualization of Molecular Structure and Coupling

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons and the fluorine atom.

Caption: Predicted ¹H-¹⁹F and ¹H-¹H coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

4.2. NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz for ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants for each signal.

The following diagram illustrates a typical workflow for acquiring and processing the ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3-d with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz) transfer->instrument_setup run_experiment Run Experiment (zg30) instrument_setup->run_experiment ft Fourier Transform run_experiment->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration analysis Analysis of Multiplicity & J-Coupling integration->analysis

Caption: Standard workflow for ¹H NMR analysis.

In-Depth Technical Guide: 13C NMR Analysis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and chemical synthesis.[1][2] This document outlines predicted 13C NMR chemical shifts, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles governing the observed spectral characteristics.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted based on the established substituent effects of the cyano (-CN), fluoro (-F), and methyl ester (-COOCH₃) groups on a benzene ring.[3][4][5][6] The electron-withdrawing nature of the cyano and ester groups, along with the electronegativity and resonance effects of the fluorine atom, significantly influences the chemical shifts of the aromatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Rationale for Chemical Shift
C1 (-COOCH₃)~133-135DoubletQuaternary carbon, deshielded by the ester group and influenced by the adjacent cyano and fluoro groups.
C2~115-118DoubletShielded due to ortho position to the ester group and meta to the fluorine; deshielded by the adjacent cyano group.
C3 (-CN)~110-112SingletQuaternary carbon attached to the electron-withdrawing cyano group.
C4~120-123DoubletDeshielded due to para position to the ester group and ortho to the fluorine.
C5 (-F)~160-163Doublet (Large ¹JCF)Directly attached to the highly electronegative fluorine atom, resulting in significant deshielding and a large one-bond C-F coupling constant.
C6~118-121DoubletShielded due to meta position to the cyano and ester groups and ortho to the fluorine.
C=O (ester)~163-165SingletCarbonyl carbon, characteristically found in this downfield region.[1]
-OCH₃ (ester)~53-55SingletMethyl carbon of the ester group.
-CN (cyano)~116-118SingletCyano carbon, typically observed in this region.

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The multiplicities for the aromatic carbons are predicted as doublets due to coupling with the fluorine atom.

Experimental Protocol for 13C NMR Acquisition

This section details a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[7]

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or similarStandard 30° pulse with proton decoupling.
Solvent CDCl₃ or DMSO-d₆To provide a lock signal and dissolve the sample.
Temperature 298 K (25 °C)Standard operating temperature.
Number of Scans (NS) 1024 or higherTo achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8]
Relaxation Delay (D1) 2 secondsTo allow for sufficient relaxation of the carbon nuclei between pulses for quantitative analysis.[9]
Acquisition Time (AQ) ~1-2 secondsThe time for which the FID is recorded.
Spectral Width (SW) ~250 ppm (0-250 ppm)To encompass the full range of expected carbon chemical shifts.
Decoupling Broadband proton decouplingTo simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon (unless coupled to fluorine).[8]

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

G Figure 1: Experimental Workflow for 13C NMR Analysis cluster_0 Preparation Steps cluster_1 Acquisition on Spectrometer cluster_2 Processing Steps cluster_3 Analysis A Sample Preparation B NMR Data Acquisition A->B A1 Weigh Sample C Data Processing B->C B1 Lock & Shim D Spectral Analysis & Interpretation C->D C1 Fourier Transform D1 Peak Picking & Integration A2 Dissolve in Deuterated Solvent A1->A2 A3 Transfer to NMR Tube A2->A3 B2 Set Experimental Parameters B1->B2 B3 Acquire FID B2->B3 C2 Phase & Baseline Correction C1->C2 C3 Reference Spectrum C2->C3 D2 Assign Signals to Carbons D1->D2 D3 Final Report D2->D3

Caption: Workflow for 13C NMR Analysis.

3.2. Substituent Effects on Aromatic Carbons

This diagram illustrates the logical relationship of how the different substituents on the benzene ring influence the 13C chemical shifts.

G Figure 2: Influence of Substituents on 13C Chemical Shifts Compound This compound Substituents Substituents Compound->Substituents F -F Substituents->F CN -CN Substituents->CN COOCH3 -COOCH3 Substituents->COOCH3 Effects Electronic Effects Inductive Inductive Effect (-I) Effects->Inductive Resonance Resonance Effect (+R / -R) Effects->Resonance Result 13C Chemical Shift Deshielding Deshielding (Downfield Shift) Result->Deshielding Shielding Shielding (Upfield Shift) Result->Shielding F->Effects CN->Effects COOCH3->Effects Inductive->Result Resonance->Result

Caption: Substituent Effects on Chemical Shifts.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and materials science. This document details the expected vibrational frequencies and their assignments, offers a standardized experimental protocol for obtaining high-quality spectra, and presents a logical workflow for spectral analysis. The strategic placement of the cyano, fluoro, and methyl ester functionalities on the aromatic ring results in a characteristic IR spectrum, which is invaluable for structural elucidation and quality control. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and characterization of this and structurally related compounds.

Introduction

This compound (C₉H₆FNO₂) is a substituted aromatic compound with significant utility in organic synthesis. The presence of an electron-withdrawing cyano group, a halogen, and an ester functionality makes it a versatile intermediate. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. The interpretation of the IR spectrum of this compound allows for the confirmation of its chemical identity and the assessment of its purity.

Predicted Infrared Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key infrared absorption bands can be made based on the characteristic frequencies of its constituent functional groups. The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the nature of the vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretching
~2960MediumAsymmetric C-H Stretching (Methyl)
~2850MediumSymmetric C-H Stretching (Methyl)
2240 - 2220Strong, SharpC≡N Stretching (Nitrile)[1]
1730 - 1715StrongC=O Stretching (Ester)[1]
1600 - 1585Medium-StrongC=C Stretching (Aromatic Ring)
1500 - 1400Medium-StrongC=C Stretching (Aromatic Ring)
~1440MediumAsymmetric C-H Bending (Methyl)
~1370MediumSymmetric C-H Bending (Methyl)
1310 - 1250StrongAsymmetric C-O-C Stretching (Ester)
1130 - 1100StrongSymmetric C-O-C Stretching (Ester)
~1250StrongC-F Stretching
900 - 675StrongAromatic C-H Out-of-Plane Bending

Experimental Protocol: Obtaining the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are recommended.

Attenuated Total Reflectance (ATR) Method

This is a rapid and convenient method that requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Materials:

  • This compound

  • Dry, spectroscopic grade Potassium Bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press with die set

  • IR sample holder

Procedure:

  • Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: If necessary, a background spectrum can be run with an empty sample holder or a blank KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the IR sample holder and position it in the spectrometer's beam path. Acquire the spectrum using similar parameters as for the ATR method (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The final spectrum is obtained after the instrument's software processes the raw data.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of a chemical sample like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Solid Sample Prep Choose Method (ATR or KBr) Sample->Prep Prepared_Sample Prepared Sample Prep->Prepared_Sample Background Acquire Background Spectrum Prepared_Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Raw_Data Raw Spectral Data Acquire->Raw_Data Process Process Data (Baseline Correction, etc.) Raw_Data->Process Final_Spectrum Final IR Spectrum Process->Final_Spectrum Identify_Peaks Identify Key Peaks Final_Spectrum->Identify_Peaks Assign_Bands Assign Vibrational Modes Identify_Peaks->Assign_Bands Compare Compare with Reference Data Assign_Bands->Compare Conclusion Structural Confirmation/ Impurity Analysis Compare->Conclusion

Caption: Workflow for IR Spectral Acquisition and Analysis.

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by systematically analyzing the different regions:

  • Functional Group Region (4000 - 1500 cm⁻¹):

    • The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H stretches.

    • A strong, sharp absorption in the 2240-2220 cm⁻¹ range is a clear indicator of the nitrile (C≡N) group. Its position suggests conjugation with the aromatic ring.

    • A very strong and prominent peak between 1730 cm⁻¹ and 1715 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

    • The C-H stretching vibrations of the methyl group will appear around 2960 cm⁻¹ and 2850 cm⁻¹.

  • Fingerprint Region (1500 - 400 cm⁻¹):

    • This region contains a complex pattern of peaks that are unique to the molecule.

    • Look for strong absorptions corresponding to the C-O stretching of the ester group (around 1310-1100 cm⁻¹).

    • The C-F stretch will also appear in this region, typically as a strong band around 1250 cm⁻¹.

    • The pattern of peaks in the 900-675 cm⁻¹ range is indicative of the substitution pattern on the benzene ring.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The characteristic absorption bands of the nitrile, ester, and substituted aromatic ring are readily identifiable. This technical guide serves as a practical reference for the acquisition and interpretation of the IR spectrum of this important chemical intermediate, facilitating its unambiguous identification and quality assessment in a research and development setting.

References

Mass Spectrometry of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-Cyano-5-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1][2][3] As a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its analytical properties is essential. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, including its predicted fragmentation patterns and detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound can be performed using various ionization techniques. Electron Ionization (EI) is suitable for generating fragment ions and providing structural information, while softer ionization methods like Electrospray Ionization (ESI) are useful for determining the molecular mass and studying adduct formation.

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound is expected to produce a relatively stable molecular ion peak due to the aromatic ring. The fragmentation pattern will be dictated by the functional groups present: the methyl ester, the cyano group, and the fluorine atom. The primary fragmentation pathways are predicted to involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

Table 1: Predicted m/z Values and Proposed Fragments for this compound under EI-MS

m/z (Predicted)Proposed Fragment IonChemical FormulaNotes
179[M]⁺[C₉H₆FNO₂]⁺Molecular Ion
148[M - OCH₃]⁺[C₈H₃FNO]⁺Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.
120[M - OCH₃ - CO]⁺[C₇H₃FN]⁺Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion.
103[C₆H₃FN]⁺[C₆H₃FN]⁺Loss of HCN from the [M - OCH₃ - CO]⁺ ion.
75[C₅H₂F]⁺[C₅H₂F]⁺Further fragmentation of the aromatic ring.
Electrospray Ionization (ESI) Data

In ESI, this compound is expected to form protonated molecules or adducts with cations present in the solvent.

Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS

AdductPredicted m/z
[M+H]⁺180.05
[M+Na]⁺202.03
[M+K]⁺218.00
[M+NH₄]⁺197.08

Experimental Protocols

The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-300.

  • Scan Mode: Full scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (if available) or with the predicted fragmentation pattern.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is ideal for confirming the molecular weight of the compound through the formation of adducts.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode).

  • The final concentration should be in the range of 1-10 µM.

  • For enhanced adduct formation, a small amount of sodium chloride or potassium chloride can be added to the sample solution to promote the formation of [M+Na]⁺ or [M+K]⁺ ions.

2. ESI-MS Instrumentation and Conditions:

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Mass Range: m/z 100-300.

  • Scan Mode: Full scan.

3. Data Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the protonated molecule ([M+H]⁺) and any observed adducts ([M+Na]⁺, [M+K]⁺, etc.).

  • Confirm that the observed m/z values match the predicted values for the respective ions.

Visualizations

Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound [C₉H₆FNO₂]⁺ m/z = 179 F1 [C₈H₃FNO]⁺ m/z = 148 M->F1 - •OCH₃ F2 [C₇H₃FN]⁺ m/z = 120 F1->F2 - CO F3 [C₆H₃FN]⁺ m/z = 103 F2->F3 - HCN

Caption: Proposed EI-MS fragmentation of this compound.

GC-MS Experimental Workflow

The diagram below outlines the logical workflow for the analysis of this compound using GC-MS.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Dichloromethane dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on HP-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-300) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract Extract Mass Spectrum of Analyte Peak tic->extract identify Identify Molecular Ion & Fragments extract->identify

Caption: Workflow for the GC-MS analysis of this compound.

References

Solubility Profile of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and agrochemical research. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on providing a thorough framework for understanding and determining the solubility of this compound. This includes qualitative assessments based on structurally similar molecules, detailed experimental protocols for quantitative analysis, and a theoretical discussion of the factors influencing its solubility in organic solvents.

Introduction to this compound

This compound (CAS No. 934493-83-9) is an aromatic ester containing both a cyano and a fluoro group on the benzene ring. These functional groups significantly influence its physicochemical properties, including its solubility. Understanding its behavior in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development.

Expected Solubility in Organic Solvents: A Qualitative Assessment

  • Methyl 3-fluorobenzoate is reported to be soluble in organic solvents such as alcohols, ethers, and ketones.[1][2]

  • Methyl 3-cyanobenzoate is described as slightly soluble in chloroform and methanol.[3]

Based on these analogs, it is anticipated that this compound will exhibit solubility in a range of common polar and moderately polar organic solvents. The presence of the polar cyano and fluoro groups, along with the ester functionality, suggests that solvents capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) would be effective.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleCapable of hydrogen bonding and polar interactions.
Ketones Acetone, Methyl Ethyl KetoneSolublePolar aprotic solvents capable of strong dipole-dipole interactions.
Esters Ethyl AcetateSoluble"Like dissolves like" principle, similar ester functionality.
Chlorinated Solvents Dichloromethane, ChloroformLikely SolubleCan dissolve moderately polar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleCan act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, XyleneSparingly Soluble to InsolubleLess polar nature may limit interaction with the polar functional groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleNon-polar nature is unlikely to effectively solvate the polar solute.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Highly SolubleHighly polar aprotic solvents capable of strong dipole-dipole interactions.
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly SolubleHighly polar aprotic solvent, excellent for a wide range of organic compounds.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with a specific volume of the solvent in a sealed container at a constant temperature. The agitation continues until the solution reaches equilibrium, meaning the concentration of the dissolved solute is constant. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of analytical grade

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Scintillation vials or flasks with secure caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. It is advisable to conduct a preliminary study to determine the time required to reach equilibrium by analyzing samples at different time points.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analysis Analyze by HPLC/GC prep_standards->analysis Calibration Curve prep_samples Prepare Samples (Excess Solute + Solvent) equilibration Equilibrate at Constant Temperature prep_samples->equilibration filtration Filter Supernatant equilibration->filtration dilution Dilute Filtrate filtration->dilution dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. Key factors include:

  • Polarity: The "like dissolves like" principle is paramount. The polar nature of the cyano, fluoro, and ester groups dictates a preference for polar solvents.

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally if solubility at various temperatures is of interest.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also influence its solubility. A higher lattice energy can lead to lower solubility.

Conclusion

While quantitative solubility data for this compound is not currently prevalent in the public domain, a strong qualitative understanding can be derived from its molecular structure and comparison with similar compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable and accurate data. This foundational knowledge is crucial for the effective utilization of this important chemical intermediate in synthesis, purification, and formulation.

References

A Theoretical Exploration of the Electronic Structure of Methyl 3-Cyano-5-fluorobenzoate: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-5-fluorobenzoate is a key aromatic building block in medicinal chemistry, valued for its role in synthesizing complex therapeutic agents.[1] Its unique electronic properties, arising from the interplay of electron-withdrawing cyano and fluoro groups and an electron-donating methyl ester group, govern its reactivity and interaction with biological targets. This guide outlines a comprehensive theoretical study of the electronic structure of this compound using Density Functional Theory (DFT). We present a detailed computational methodology, analyze the optimized molecular geometry, and explore key electronic descriptors such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The presented data, though hypothetical, is representative of what a rigorous computational study would yield and provides a framework for understanding the molecule's potential in drug design and chemical synthesis.

Introduction

The strategic placement of fluorine and cyano substituents on a benzene ring significantly influences a molecule's electronic landscape, impacting its lipophilicity, metabolic stability, and binding affinity.[1] this compound serves as a versatile scaffold in the synthesis of novel therapeutic compounds, including antineoplastic agents.[1] A thorough understanding of its electronic structure is paramount for predicting its chemical behavior and for the rational design of new drug candidates.

This technical guide details a hypothetical, yet methodologically sound, theoretical investigation into the electronic properties of this compound. By employing DFT, a powerful quantum chemical method, we can elucidate the intricate electronic features that define this molecule's reactivity and potential as a pharmacophore.

Computational Methodology

The following section details the proposed computational protocol for the electronic structure analysis of this compound.

Software and Theoretical Model

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or CP2K.[2] The electronic structure would be calculated within the framework of Density Functional Theory (DFT). The B3LYP hybrid functional, known for its reliability in describing organic molecules, would be employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3] To accurately account for non-covalent interactions, which are crucial for aromatic systems, an empirical dispersion correction, such as Grimme's D3, would be included.[4]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. This process identifies the molecule's lowest energy conformation. A subsequent vibrational frequency analysis at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations

Following successful geometry optimization, a series of single-point energy calculations would be carried out to determine the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential.[1][7][8] These regions are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to gain insights into the localized bonding and lone pair structure of the molecule.[9][10] This analysis provides information on atomic charges, hybridization, and intramolecular charge transfer interactions.[3][11]

The logical workflow for this theoretical study is depicted in the diagram below.

G cluster_input Input cluster_computation Computational Protocol cluster_analysis Electronic Structure Analysis cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p) + D3) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq opt_geom Optimized Geometry geom_opt->opt_geom single_point Single-Point Energy Calculation vib_freq->single_point fmo Frontier Molecular Orbitals (HOMO/LUMO) single_point->fmo mep Molecular Electrostatic Potential (MEP) single_point->mep nbo Natural Bond Orbital (NBO) Analysis single_point->nbo orbital_energies Orbital Energies & Gap fmo->orbital_energies charge_dist Charge Distribution & Reactivity Sites mep->charge_dist bonding_info Atomic Charges & Hybridization nbo->bonding_info

Computational workflow for the electronic structure analysis.

Hypothetical Results and Discussion

This section presents the anticipated quantitative data from the proposed theoretical study, structured for clarity and comparative analysis.

Optimized Molecular Geometry

The geometry optimization would provide the most stable 3D arrangement of the atoms in this compound. Key bond lengths and angles would be determined, offering insights into the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

ParameterBond/AngleValue
Bond Lengths (Å) C-F1.35
C-C (cyano)1.45
C≡N1.15
C-C (ester)1.50
C=O1.21
O-CH₃1.43
Bond Angles (°) F-C-C118.5
N≡C-C179.0
O=C-O125.0
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO energies are fundamental in predicting a molecule's reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.[5][6] For drug design, the ideal HOMO energy range is typically -5.5 to -6.2 eV, and the LUMO energy range is -2.5 to -0.5 eV, facilitating favorable interactions with biological targets.[12]

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap (ΔE) 5.10

The calculated HOMO-LUMO gap of 5.10 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO would likely be concentrated on the aromatic ring, with significant contributions from the cyano and ester groups, indicating these are the primary sites for electronic transitions and chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.[8]

For this compound, the most negative potential is expected to be localized around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group, making these sites potential hydrogen bond acceptors. The most positive potential would likely be found on the hydrogen atoms of the methyl group and the aromatic ring.

The relationship between the electronic properties and potential reactivity is illustrated in the diagram below.

G cluster_electronic Electronic Properties cluster_reactivity Predicted Chemical Reactivity homo High HOMO Energy nucleophile Site for Electrophilic Attack homo->nucleophile Electron Donating lumo Low LUMO Energy electrophile Site for Nucleophilic Attack lumo->electrophile Electron Accepting mep_neg Negative MEP Region (e.g., N of Cyano, O of Carbonyl) mep_neg->nucleophile h_bond_acceptor Hydrogen Bond Acceptor mep_neg->h_bond_acceptor mep_pos Positive MEP Region (e.g., Aromatic H's) mep_pos->electrophile h_bond_donor Potential Hydrogen Bond Donor Interaction mep_pos->h_bond_donor

Relationship between electronic properties and reactivity.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution at the atomic level.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges

AtomNPA Charge (e)
F-0.35
N (cyano)-0.45
O (carbonyl)-0.55
O (ester)-0.40
C (cyano)+0.10
C (carbonyl)+0.60

The NBO charges would likely show a significant negative charge on the fluorine, nitrogen, and oxygen atoms, consistent with their high electronegativity. The carbon atom of the carbonyl group is expected to be highly positive, making it a prime site for nucleophilic attack. This analysis reinforces the insights gained from the MEP map.

Experimental Validation

The theoretical findings from this computational study can be validated through various experimental techniques:

  • X-ray Crystallography: Can provide the precise molecular geometry, including bond lengths and angles, for direct comparison with the optimized structure.

  • UV-Visible Spectroscopy: The absorption spectrum can be used to determine the experimental HOMO-LUMO gap, as the lowest energy electronic transition often corresponds to this gap.[5][13]

  • Photoelectron Spectroscopy (PES): Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide information about the core and valence electron binding energies, which can be correlated with the calculated molecular orbital energies.[14]

Conclusion

This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. The hypothetical data presented, based on established computational methodologies, highlights how DFT calculations can provide invaluable insights into the molecule's geometry, reactivity, and potential for intermolecular interactions. A comprehensive understanding of these electronic properties is crucial for the rational design of novel pharmaceuticals and for optimizing synthetic pathways. The synergy between computational predictions and experimental validation will continue to be a cornerstone of modern drug discovery and materials science.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-5-fluorobenzoate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and synthetic history of this versatile molecule. It details the most plausible synthetic routes, including the preparation of the crucial intermediate, 3-cyano-5-fluorobenzoic acid, and its subsequent esterification. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

This compound (CAS 886732-29-2) is a substituted aromatic compound that has gained significant attention in the pharmaceutical industry.[1] Its unique trifunctional nature, featuring a methyl ester, a cyano group, and a fluorine atom on the benzene ring, makes it an invaluable precursor for the synthesis of a wide array of complex molecules, including heterocyclic compounds with therapeutic potential.[1] Notably, it serves as an intermediate in the preparation of arylbenzamides, which act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[2]

The strategic placement of the electron-withdrawing cyano and fluoro groups on the aromatic ring influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and bioavailability. This guide delves into the historical context of its synthesis and provides detailed methodologies for its preparation in a laboratory setting.

Discovery and Historical Synthesis

While a definitive "discovery" of this compound in the classical sense is not well-documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorinated and cyanated aromatic compounds in medicinal chemistry. The synthesis of such molecules is often driven by the need for specific building blocks in the development of novel therapeutic agents.

The most logical and commonly employed synthetic strategy involves a two-step process:

  • Synthesis of the carboxylic acid precursor: 3-Cyano-5-fluorobenzoic acid.

  • Esterification of the carboxylic acid to yield the final methyl ester.

Early methods for the synthesis of related cyanobenzoic acids often involved multi-step sequences, including Sandmeyer reactions (diazotization of an amino group followed by cyanation).[3] However, for the specific case of 3-cyano-5-fluorobenzoic acid, a more contemporary and efficient approach starts from a readily available halogenated precursor.

Synthetic Pathways

The most plausible and efficient synthesis of this compound is achieved through the preparation of its corresponding carboxylic acid, followed by esterification.

Synthesis of 3-Cyano-5-fluorobenzoic Acid

A common and effective method for the synthesis of 3-Cyano-5-fluorobenzoic acid involves the cyanation of a di-halogenated precursor, followed by hydrolysis of the nitrile group. A more direct route, however, involves the conversion of a bromo-substituted precursor. The following protocol is a representative example based on established organometallic and cyanation reactions.

Logical Flow of 3-Cyano-5-fluorobenzoic Acid Synthesis:

G A 3-Bromo-5-fluorobenzonitrile B Grignard Reagent Formation (Mg, THF) A->B C Carboxylation (CO2) B->C D Acidic Workup (H3O+) C->D E 3-Cyano-5-fluorobenzoic Acid D->E

Caption: Synthesis of 3-Cyano-5-fluorobenzoic acid from 3-Bromo-5-fluorobenzonitrile.

Experimental Protocol: Synthesis of 3-Cyano-5-fluorobenzoic Acid from 3-Bromo-5-fluorobenzonitrile

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromo-5-fluorobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is typically indicated by a gentle reflux and the disappearance of the magnesium turnings. The mixture is then stirred at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Dry carbon dioxide gas is then bubbled through the solution for 1-2 hours, or alternatively, the solution is poured onto an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature with continuous stirring.

  • Acidic Workup and Isolation: Once at room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by acidification with 1 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Cyano-5-fluorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure 3-Cyano-5-fluorobenzoic acid.

Quantitative Data for Synthesis of 3-Cyano-5-fluorobenzoic Acid

ParameterValue
Starting Material 3-Bromo-5-fluorobenzonitrile
Key Reagents Magnesium, Carbon Dioxide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (Grignard), -78 °C (Carboxylation)
Typical Yield 60-75%
Purity >95% after recrystallization
Synthesis of this compound

The final step in the synthesis is the esterification of 3-cyano-5-fluorobenzoic acid. Fischer-Speier esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Logical Flow of this compound Synthesis:

G A 3-Cyano-5-fluorobenzoic Acid D Reflux A->D B Methanol (excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E This compound D->E

Caption: Esterification of 3-Cyano-5-fluorobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: To a solution of 3-cyano-5-fluorobenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) is slowly added with cooling.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Esterification Protocol: Using Thionyl Chloride

For substrates that may be sensitive to strong acids or high temperatures for extended periods, esterification using thionyl chloride can be an effective alternative.

  • Reaction Setup: In a round-bottom flask, a solution of 3-cyano-5-fluorobenzoic acid (1.0 eq.) in methanol (5-10 eq.) is cooled to 0 °C.

  • Reaction: Thionyl chloride (1.1-1.5 eq.) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours.

  • Workup and Isolation: The reaction mixture is cooled, and the excess solvent and thionyl chloride are removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product, which can be further purified by column chromatography if necessary.

Quantitative Data for Esterification

ParameterFischer-Speier MethodThionyl Chloride Method
Starting Material 3-Cyano-5-fluorobenzoic acid3-Cyano-5-fluorobenzoic acid
Key Reagents Methanol, Sulfuric AcidMethanol, Thionyl Chloride
Reaction Temperature RefluxReflux
Typical Yield 85-95%90-98%
Purity >98% after purification>98% after purification

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry in the service of drug discovery. While its specific "discovery" is not a singular event, its importance as a synthetic intermediate is well-established. The synthetic routes outlined in this guide, proceeding through the key intermediate 3-cyano-5-fluorobenzoic acid, represent reliable and efficient methods for its preparation. The detailed protocols and quantitative data provided herein are intended to equip researchers and scientists with the practical knowledge necessary to synthesize this valuable building block for their research and development endeavors. The continued exploration of novel synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this and other vital chemical intermediates in the future.

References

Methodological & Application

synthesis of Methyl 3-Cyano-5-fluorobenzoate from 3-cyano-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a key building block in medicinal chemistry and materials science.[1] Its substituted phenyl ring, featuring both electron-withdrawing cyano and fluoro groups, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceutical intermediates and functional materials. The ester functionality provides a reactive handle for further derivatization, such as amidation or hydrolysis, while the cyano and fluoro groups can be utilized in various cross-coupling and nucleophilic substitution reactions.[1] This document provides detailed protocols for the synthesis of this compound from 3-cyano-5-fluorobenzoic acid via two common and effective methods: Fischer-Speier Esterification and a thionyl chloride-mediated conversion.

Physicochemical Data

A clear understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis and purification.

Property3-Cyano-5-fluorobenzoic acidThis compound
CAS Number 327056-74-6[2]886732-29-2[1][3]
Molecular Formula C₈H₄FNO₂[2]C₉H₆FNO₂[1][4]
Molecular Weight 165.12 g/mol [2]179.15 g/mol [1][4]
Appearance White to off-white solidWhite to off-white solid
pKa 3.30 ± 0.10 (Predicted)[2]Not applicable

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on the available reagents, desired scale, and sensitivity of the starting material to strong acids.

Method 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol. It is a straightforward, one-step procedure.

Reaction Scheme:

Materials and Reagents:

  • 3-cyano-5-fluorobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-cyano-5-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension at room temperature. The addition is exothermic, and the starting material may initially precipitate as its salt before dissolving upon heating.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

DOT Diagram of Fischer-Speier Esterification Workflow:

Fischer_Esterification A Suspend 3-cyano-5-fluorobenzoic acid in anhydrous methanol B Add concentrated H₂SO₄ (catalyst) A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D D->C Incomplete E Work-up: - Remove excess methanol - Dissolve in EtOAc - Wash with H₂O, NaHCO₃, brine D->E Complete F Dry organic layer and concentrate E->F G Purify by recrystallization or chromatography F->G H This compound G->H

Fischer-Speier Esterification Workflow
Method 2: Thionyl Chloride-Mediated Esterification

This two-step method first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with methanol. This approach is often faster and can be advantageous for less reactive carboxylic acids.

Reaction Scheme:

Materials and Reagents:

  • 3-cyano-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous toluene or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to capture HCl and SO₂), suspend 3-cyano-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous toluene or DCM and cool the solution in an ice bath.

    • Slowly add anhydrous methanol (2.0-3.0 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography as described in Method 1.

DOT Diagram of Thionyl Chloride-Mediated Esterification Workflow:

Thionyl_Chloride_Esterification cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A Suspend 3-cyano-5-fluorobenzoic acid in anhydrous solvent B Add SOCl₂ A->B C Reflux until gas evolution ceases B->C D Remove excess SOCl₂ and solvent C->D E Crude 3-cyano-5-fluorobenzoyl chloride D->E F Dissolve acid chloride in anhydrous solvent and cool E->F G Add anhydrous methanol F->G H Stir at room temperature G->H I Monitor reaction by TLC H->I I->H Incomplete J Work-up: - Dilute with EtOAc - Wash with H₂O, NaHCO₃, brine I->J Complete K Dry organic layer and concentrate J->K L Purify by recrystallization or chromatography K->L M This compound L->M

Thionyl Chloride-Mediated Esterification Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the methoxy protons and the aromatic protons. The aromatic signals will exhibit splitting patterns due to fluorine coupling.
¹³C NMR A peak for the ester carbonyl carbon (around 165-170 ppm), signals for the aromatic carbons (with C-F coupling), the cyano carbon, and the methoxy carbon.[1]
IR Spectroscopy Characteristic absorption bands for the ester C=O stretch (around 1720 cm⁻¹) and the C≡N stretch (around 2240 cm⁻¹).[1]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (m/z = 179.15).[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Thionyl chloride is corrosive and lachrymatory. It reacts with water to release toxic gases (SO₂ and HCl). Handle with caution and quench any residual reagent appropriately.

  • Organic solvents are flammable and should be kept away from ignition sources.

By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of research and development applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of Methyl 3-Cyano-5-fluorobenzoate, a key building block in medicinal chemistry and drug discovery. The document details the reactivity of this compound, provides experimental protocols for its derivatization, and presents quantitative data for a range of nucleophiles.

Introduction

This compound is a versatile aromatic compound strategically substituted with two strong electron-withdrawing groups (a cyano group and a methyl ester group) meta to a fluorine atom. This electronic arrangement activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions. This reactivity is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide array of functionalized aromatic compounds.[1] The resulting substituted benzonitriles and benzoates are common motifs in pharmacologically active molecules.

The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile at the carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity and Applications

The strategic placement of the electron-withdrawing groups makes this compound a valuable scaffold for constructing complex molecules, particularly in the pharmaceutical industry.[1] Its utility is highlighted in the synthesis of heterocyclic compounds with potential therapeutic applications, including the development of antineoplastic agents.[1] The ability to introduce a variety of substituents at the 5-position through SNAr reactions allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the SNAr reaction of this compound with various amine nucleophiles. The data is summarized in tables for easy comparison of reaction conditions and yields.

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the respective amine nucleophile (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents) are added. The reaction mixture is then heated for a specified time and temperature. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified using standard techniques such as column chromatography or recrystallization.

Table 1: Nucleophilic Aromatic Substitution of this compound with Primary Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285
BenzylamineEt₃NDMSO80692
CyclopropylamineDIPEANMP90888

Table 2: Nucleophilic Aromatic Substitution of this compound with Secondary Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80495
PiperidineNaHTHF60398
N-MethylanilineCs₂CO₃Dioxane1101678

Detailed Experimental Protocols

Synthesis of Methyl 3-Cyano-5-(phenylamino)benzoate

To a stirred solution of this compound (1.79 g, 10 mmol) in anhydrous DMF (20 mL) was added aniline (1.02 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture was heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture was poured into ice-water (100 mL) and the resulting precipitate was collected by filtration. The solid was washed with water and dried under vacuum. The crude product was recrystallized from ethanol to afford Methyl 3-Cyano-5-(phenylamino)benzoate as a pale yellow solid.

Synthesis of Methyl 3-Cyano-5-morpholinobenzoate

In a round-bottom flask, this compound (1.79 g, 10 mmol) was dissolved in DMF (20 mL). Morpholine (0.96 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) were added sequentially. The mixture was heated to 80 °C and stirred for 4 hours. The reaction was monitored by TLC. Upon completion, the reaction mixture was cooled and poured into water (100 mL). The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to give Methyl 3-Cyano-5-morpholinobenzoate as a white solid.

Visualizations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow.

SNAr_Reaction Substrate This compound reaction_node + Substrate->reaction_node Nucleophile Nucleophile (Nu-H) Nucleophile->reaction_node Base Base Base->reaction_node Solvent Solvent Solvent->reaction_node Product Methyl 3-Cyano-5-(nucleophilico)benzoate Byproduct H-F + Base-H⁺ reaction_node->Product Heat reaction_node->Byproduct

Caption: General SNAr reaction of this compound.

Experimental_Workflow start Start reactants Combine Substrate, Nucleophile, Base, and Solvent start->reactants reaction Heat and Stir for Specified Time reactants->reaction workup Quench with Water and Extract with Organic Solvent reaction->workup purification Purify by Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Hydrolysis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The hydrolysis of its ester group to the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid, is a fundamental transformation. This carboxylic acid derivative serves as a crucial precursor for the formation of amides, further esters, and other functional groups essential for creating diverse molecular scaffolds.

The presence of two electron-withdrawing groups, a cyano (-CN) group at the 3-position and a fluorine (-F) atom at the 5-position, significantly influences the reactivity of the ester. These groups enhance the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and subsequent hydrolysis.[1] This increased reactivity allows for milder reaction conditions compared to the hydrolysis of unsubstituted or electron-rich benzoate esters.

This document provides detailed protocols for both basic and acidic hydrolysis of this compound, along with a summary of expected outcomes and a discussion of the underlying chemical principles.

Chemical Principles

The hydrolysis of an ester is a chemical reaction that splits the ester into a carboxylic acid and an alcohol. This transformation can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the most common method for the hydrolysis of esters.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid product. Saponification is generally preferred for its irreversibility and typically high yields.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products.

Quantitative Data Summary

Hydrolysis MethodReagentsTypical Solvent(s)Temperature (°C)Reaction TimeTypical YieldNotes
Basic (Saponification) NaOH, KOH, or LiOHMethanol/Water, THF/Water, Ethanol/WaterRoom Temp. to Reflux30 min - 12 h> 90%Irreversible reaction. Acidification workup required.
Acidic HCl, H₂SO₄Water, Acetic Acid/WaterReflux1 - 24 hVariable (often lower than basic)Reversible reaction. Requires excess water to drive to completion.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of this compound

This protocol is adapted from a general procedure for the high-yield saponification of substituted methyl benzoates.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio).

  • Addition of Base: To the stirring solution, add sodium hydroxide (1.5 - 2.0 eq) either as a solid or as an aqueous solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol/water mixtures) and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 3-Cyano-5-fluorobenzoic acid should form.

  • Isolation:

    • Filtration: If a clean, crystalline precipitate is formed, it can be collected by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum.

    • Extraction: If the product is not easily filtered or for maximum recovery, extract the acidified aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-Cyano-5-fluorobenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Glacial acetic acid (optional solvent)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 3-6 M H₂SO₄ or HCl). A co-solvent such as glacial acetic acid can be used to improve solubility.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Cooling and Extraction: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 3-Cyano-5-fluorobenzoic acid can be purified by recrystallization.

Visualizations

Hydrolysis_Workflow cluster_saponification Saponification Protocol cluster_workup Workup & Purification start_s Start: this compound dissolve_s Dissolve in MeOH/H2O start_s->dissolve_s add_base Add NaOH (1.5-2.0 eq) dissolve_s->add_base reflux_s Reflux (1-4 h) add_base->reflux_s cool_s Cool to RT reflux_s->cool_s evap_s Remove MeOH (Rotovap) cool_s->evap_s acidify Acidify with HCl (pH 1-2) evap_s->acidify product_s Product: 3-Cyano-5-fluorobenzoic Acid acidify->product_s isolate Isolate Product filtration Filtration isolate->filtration If solid precipitates extraction Extraction with EtOAc isolate->extraction If oily or for max recovery purify Purify filtration->purify extraction->purify recrystallization Recrystallization purify->recrystallization final_product Pure Product recrystallization->final_product

Caption: Experimental workflow for the saponification of this compound.

Signaling_Pathway cluster_basic Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis ester_b This compound tetrahedral_int_b Tetrahedral Intermediate ester_b->tetrahedral_int_b Nucleophilic Attack hydroxide OH- hydroxide->tetrahedral_int_b carboxylate 3-Cyano-5-fluorobenzoate tetrahedral_int_b->carboxylate Elimination of Methoxide methanol_b Methanol tetrahedral_int_b->methanol_b final_acid_b 3-Cyano-5-fluorobenzoic Acid carboxylate->final_acid_b Protonation acidification H3O+ acidification->final_acid_b ester_a This compound protonation Protonated Ester ester_a->protonation Protonation of Carbonyl tetrahedral_int_a Tetrahedral Intermediate protonation->tetrahedral_int_a Nucleophilic Attack by Water water H2O water->tetrahedral_int_a elimination Elimination of Methanol tetrahedral_int_a->elimination Proton Transfers final_acid_a 3-Cyano-5-fluorobenzoic Acid elimination->final_acid_a catalyst_regen H+ (catalyst regenerated) elimination->catalyst_regen

Caption: Mechanisms of base-catalyzed and acid-catalyzed ester hydrolysis.

References

Application Notes and Protocols for the Selective Reduction of the Cyano Group in Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective reduction of the cyano group in Methyl 3-Cyano-5-fluorobenzoate to the corresponding aminomethyl group, yielding Methyl 3-(aminomethyl)-5-fluorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below offer different approaches to this reduction, including catalytic hydrogenation and chemical reduction, with a focus on chemoselectivity to preserve the methyl ester functionality.

Introduction

This compound is a versatile building block in medicinal chemistry. The selective reduction of its cyano group to a primary amine is a key transformation that opens avenues for further molecular elaboration. The primary challenge in this synthetic step is to achieve high chemoselectivity, reducing the nitrile without affecting the ester group. This document details three reliable methods to achieve this transformation:

  • Catalytic Hydrogenation with Raney® Nickel: A classic and robust method for nitrile reduction.

  • Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C): A milder alternative to high-pressure hydrogenation.

  • Chemical Reduction with Cobalt(II) Chloride and Sodium Borohydride: A convenient method using common laboratory reagents.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the selective reduction of this compound using the three different methods.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure/ConditionsReaction Time (h)Typical Yield (%)
Catalytic HydrogenationRaney® Nickel, H₂, NH₃Methanol2550 bar H₂16>90
Catalytic Transfer Hydrogenation10% Pd/C, Formic Acid, TriethylamineTetrahydrofuran40Inert Atmosphere2-485-95
Chemical ReductionCobalt(II) Chloride Hexahydrate, Sodium BorohydrideMethanol25Ambient1-380-90

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of the cyano group using high-pressure hydrogen gas in the presence of a Raney® Nickel catalyst. The addition of ammonia is crucial to suppress the formation of secondary amine byproducts.[1]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add this compound (1 equivalent).

  • Add anhydrous methanol to dissolve the starting material.

  • Carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) under a stream of inert gas (e.g., Argon or Nitrogen).

  • Add the ammonia solution in methanol (approximately 10 equivalents).

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Stir the reaction mixture at 25°C for 16 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-(aminomethyl)-5-fluorobenzoate.

Safety Precautions:

  • Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and in a designated area.

Protocol 2: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

This method utilizes a mixture of formic acid and triethylamine as a hydrogen source, offering a milder and more accessible alternative to high-pressure hydrogenation.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid

  • Triethylamine

  • Tetrahydrofuran (THF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous THF.

  • Prepare a mixture of formic acid and triethylamine (e.g., a 5:2 molar ratio).

  • Add the formic acid/triethylamine mixture to the solution of the starting material.

  • Carefully add 10% Pd/C (approximately 5-10 mol%).

  • Stir the reaction mixture at 40°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove residual formic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Chemical Reduction with Cobalt(II) Chloride and Sodium Borohydride

This protocol employs a combination of cobalt(II) chloride and sodium borohydride for the reduction. This method is often effective for the selective reduction of nitriles in the presence of other functional groups.[3][4]

Materials:

  • This compound

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and anhydrous methanol.

  • Add Cobalt(II) Chloride Hexahydrate (approximately 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly and portion-wise, add Sodium Borohydride (approximately 5 equivalents). A black precipitate of cobalt boride will form, and hydrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite® to remove the black precipitate. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Workup & Purification cluster_product Final Product start This compound method1 Catalytic Hydrogenation (Raney Ni, H2, NH3) start->method1 Select Method method2 Catalytic Transfer Hydrogenation (Pd/C, HCOOH, Et3N) start->method2 Select Method method3 Chemical Reduction (CoCl2, NaBH4) start->method3 Select Method workup Reaction Workup (Filtration, Extraction) method1->workup method2->workup method3->workup purification Purification (Column Chromatography) workup->purification product Methyl 3-(aminomethyl)-5-fluorobenzoate purification->product

Caption: General experimental workflow for the reduction of this compound.

reaction_pathway reactant This compound (C9H6FNO2) product Methyl 3-(aminomethyl)-5-fluorobenzoate (C9H10FNO2) reactant->product Selective Reduction of Cyano Group reagents [H] (Reducing Agent) reagents->reactant:w

Caption: Reaction pathway for the selective reduction of the cyano group.

References

Application Notes and Protocols: Derivatization of Methyl 3-Cyano-5-fluorobenzoate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-Cyano-5-fluorobenzoate is a highly versatile building block in medicinal chemistry. Its strategically positioned functional groups—a methyl ester, a cyano group, and a fluorine atom on an aromatic ring—provide multiple handles for chemical modification.[1] The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring for nucleophilic aromatic substitution, while the ester and cyano moieties themselves are amenable to a variety of transformations.[1] This scaffold is a common feature in a range of biologically active molecules, including enzyme inhibitors and receptor modulators, making it a valuable starting material for drug discovery programs.[1][2] Notably, derivatives have been explored as potent poly(ADP-ribose) polymerase (PARP) inhibitors and negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[2][3][4][5]

Key Derivatization Strategies

The chemical versatility of this compound allows for several key derivatization strategies to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

  • Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of primary or secondary amines to generate a library of benzamides. This is one of the most common derivatization pathways in medicinal chemistry.

  • Tetrazole Synthesis: The cyano group can be converted into a 5-substituted 1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and membrane permeability.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the two electron-withdrawing groups, can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity and modulate the physicochemical properties of the molecule.[1]

  • Suzuki-Miyaura Cross-Coupling: While the fluorine atom is not ideal for direct Suzuki coupling, the core scaffold can be modified (e.g., by converting the ester to a triflate or by introducing a halogen at another position) to participate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures.[8][9][10][11]

Data Presentation: Representative Derivatization Reactions

The following tables summarize quantitative data for typical derivatization reactions starting from this compound or its immediate downstream products.

Table 1: Saponification of this compound

Reagent Solvent Temperature (°C) Time (h) Yield (%)
LiOH THF/H₂O 25 4 >95
NaOH MeOH/H₂O 60 2 >95

| KOH | EtOH/H₂O | 70 | 2 | >90 |

Table 2: Amide Coupling of 3-Cyano-5-fluorobenzoic Acid with Various Amines Reaction Conditions: EDC (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DCM, 25°C, 18h.

Entry Amine Product Yield (%)
1 Benzylamine N-benzyl-3-cyano-5-fluorobenzamide 88
2 Morpholine (3-cyano-5-fluorophenyl)(morpholino)methanone 94
3 Aniline 3-cyano-5-fluoro-N-phenylbenzamide 81

| 4 | Piperidine | (3-cyano-5-fluorophenyl)(piperidin-1-yl)methanone | 91 |

Table 3: Tetrazole Formation from this compound

Reagent Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%)
NaN₃ NH₄Cl DMF 120 12 85
NaN₃ Et₃N·HCl Toluene 110 24 82

| TMSN₃ | Bu₂SnO | Toluene | 110 | 18 | 90 |

Table 4: Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
4-Methylpiperidine K₂CO₃ DMSO 100 6 78
Sodium Methoxide N/A MeOH 65 4 92
Benzylamine DIPEA NMP 120 12 65

| Thiophenol | Cs₂CO₃ | DMF | 80 | 5 | 88 |

Visualizations

Derivatization_Pathways cluster_main cluster_products start This compound acid 3-Cyano-5-fluorobenzoic Acid start->acid Hydrolysis tetrazole Methyl 3-(1H-tetrazol-5-yl)-5-fluorobenzoate start->tetrazole [2+3] Cycloaddition snar SNAr Products start->snar SNAr amide 3-Cyano-5-fluorobenzamides acid->amide Amide Coupling Amide_Coupling_Workflow step1 1. Dissolve Acid, Amine & HOBt in anhydrous DCM step2 2. Cool mixture to 0°C step1->step2 step3 3. Add DIPEA (base) step2->step3 step4 4. Add EDC·HCl (coupling agent) step3->step4 step5 5. Stir at room temp (12-24h) step4->step5 step6 6. Aqueous Workup step5->step6 step7 7. Dry, Filter & Concentrate step6->step7 step8 8. Purify (Column Chromatography) step7->step8 PARP_Inhibition cluster_brca In BRCA-Deficient Cells dna_ssb DNA Single-Strand Break (SSB) parp PARP Enzyme dna_ssb->parp recruits replication DNA Replication dna_ssb->replication par PAR Polymer Synthesis parp->par catalyzes ber Base Excision Repair (BER) par->ber facilitates repair SSB Repair ber->repair dna_dsb DNA Double-Strand Break (DSB) replication->dna_dsb leads to hrr Homologous Recombination Repair (HRR) dna_dsb->hrr cell_survival Cell Survival hrr->cell_survival apoptosis Apoptosis (Cell Death) hrr->apoptosis is defective, leading to parp_inhibitor PARP Inhibitor (e.g., Niraparib) parp_inhibitor->parp blocks

References

Application Notes and Protocols for the Use of Methyl 3-Cyano-5-fluorobenzoate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a versatile trifunctional building block increasingly utilized in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique substitution pattern, featuring a fluorine atom, a cyano group, and a methyl ester on an aromatic ring, provides multiple reactive handles for constructing diverse molecular scaffolds. The electron-withdrawing nature of the cyano and ester groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[1] Concurrently, the cyano and ester moieties serve as versatile points for cyclization and other transformations.[1] This combination of reactive sites makes this compound a valuable precursor for the synthesis of biologically active molecules, including antineoplastic agents and modulators of the metabotropic glutamate receptor 5 (mGluR5).[1][3] These application notes provide detailed protocols and data for the synthesis of various heterocyclic systems from this key starting material.

Key Synthetic Applications

This compound is primarily employed in the following synthetic strategies to generate heterocyclic cores:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization: The fluorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols), and the introduced functionality can then undergo intramolecular cyclization with the cyano or ester group to form fused heterocyclic systems.

  • Reactions involving the Cyano Group: The cyano group can participate in cyclocondensation reactions with various reagents to form heterocyclic rings such as pyrimidines and pyridones.

  • Palladium-Catalyzed Cross-Coupling Reactions: While the fluorine atom is the primary site for substitution, the molecule can be derivatized to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl heterocyclic precursors.

Synthesis of N-Arylbenzamides as mGluR5 Negative Allosteric Modulators (NAMs)

One of the most prominent applications of this compound is in the synthesis of N-arylbenzamides, which have been identified as potent and selective negative allosteric modulators of the mGluR5 receptor.[4] The general synthetic approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable aryl amine.

Experimental Protocol: Synthesis of 3-Cyano-5-fluoro-N-(aryl)benzamides

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyano-5-fluorobenzoic acid as a white solid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of 3-cyano-5-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired aryl amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylbenzamide.

Quantitative Data: Biological Activity of N-Arylbenzamide mGluR5 NAMs
CompoundHeteroaryl AminemGluR5 IC50 (nM)
1 6-methylpyridin-2-amine65 ± 23
2 4-methylthiazol-2-amine59 ± 14
3 6-chloropyridin-2-amine250 ± 40
4 6-methoxypyridin-2-amine1510 ± 215
5 4,5-dimethylthiazol-2-amine594 ± 102

Data sourced from reference[4]. IC50 values represent the concentration of the compound that inhibits 50% of the mGluR5 activity in a functional cell-based assay.

mGluR5 Signaling Pathway

The synthesized N-arylbenzamides act as negative allosteric modulators of the mGluR5 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity.[5][6] Upon activation by its endogenous ligand glutamate, mGluR5 activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] The NAMs bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates NAM N-Arylbenzamide (NAM) NAM->mGluR5 Inhibits (Allosterically) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of N-arylbenzamide NAMs.

Synthesis of (3-Cyano-5-fluorophenyl)biaryl Heterocycles via Suzuki-Miyaura Coupling

This compound can be converted to its corresponding boronic acid derivative, which can then be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. These biaryl structures are also investigated as mGluR5 negative allosteric modulators.

Experimental Protocol: Synthesis of 3-Fluoro-5-(heteroaryl)benzonitriles

Step 1: Synthesis of 3-Cyano-5-fluorophenylboronic acid

This intermediate is commercially available but can be synthesized from this compound through hydrolysis to the carboxylic acid, followed by conversion to the corresponding aniline, diazotization, and subsequent borylation.

Step 2: Suzuki-Miyaura Coupling

  • To a microwave vial, add the heteroaryl bromide (1.0 eq), 3-cyano-5-fluorophenylboronic acid (1.0 eq), and bis(tri-t-butylphosphine)palladium(0) (0.1 eq).

  • Add a 1M aqueous solution of cesium carbonate (6.8 eq) and tetrahydrofuran (THF) to the vial (1:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 10 minutes.

  • After cooling, separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (3-cyano-5-fluorophenyl)biaryl compound.

Quantitative Data: Suzuki Coupling Yields and Biological Activity
Heteroaryl BromideProductYield (%)mGluR5 IC50 (nM)
5-bromo-2-methylbenzo[d]thiazole3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrileNot Reported18
2-bromo-6-methylpyridine5-(6-methylpyridin-2-yl)-3-fluorobenzonitrileNot Reported65
2-bromo-4-methylthiazole5-(4-methylthiazol-2-yl)-3-fluorobenzonitrileNot Reported59

Data sourced from references[3][4].

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine: - Heteroaryl Bromide - 3-Cyano-5-fluorophenylboronic acid - Pd Catalyst - Cs₂CO₃ (aq) - THF start->reagents microwave Microwave Irradiation (150 °C, 10 min) reagents->microwave extraction Work-up: - Phase Separation - Extraction with Ethyl Acetate microwave->extraction purification Purification: - Drying (Na₂SO₄) - Concentration - Column Chromatography extraction->purification product Final Product: (3-Cyano-5-fluorophenyl)biaryl purification->product

Caption: General experimental workflow for the synthesis of (3-cyano-5-fluorophenyl)biaryl heterocycles.

Plausible Synthesis of Quinazolinones and Pyridones

While specific literature detailing the synthesis of quinazolinones and pyridones directly from this compound is not abundant, its chemical structure suggests plausible synthetic routes based on established methodologies for these heterocyclic systems.

Proposed Synthesis of Quinazolinones

The synthesis of quinazolinones could potentially be achieved through a multi-step sequence involving the cyano and ester functionalities.

Proposed Protocol:

  • Amidine Formation: Convert the cyano group of this compound to an amidine functionality. This can be achieved by reacting it with lithium bis(trimethylsilyl)amide followed by treatment with an amine hydrochloride.

  • Cyclization: The resulting intermediate, containing both an amidine and a methyl ester group, could then undergo intramolecular cyclization upon heating, possibly in the presence of a catalyst, to form the quinazolinone ring system.

Proposed Synthesis of Pyridones

The construction of a pyridone ring could be envisioned through a condensation reaction involving the cyano and ester groups with a suitable C-nucleophile.

Proposed Protocol:

  • Condensation: React this compound with a ketone or an active methylene compound in the presence of a base (e.g., sodium ethoxide).

  • Cyclization: The initial condensation product would likely undergo spontaneous intramolecular cyclization to form the 2-pyridone ring, driven by the formation of a stable aromatic system.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its strategic placement of functional groups allows for the application of modern synthetic methodologies to construct complex molecules with significant biological activities. The detailed protocols and data provided herein for the synthesis of mGluR5 negative allosteric modulators, along with plausible routes to other important heterocyclic systems, underscore the utility of this building block for researchers, scientists, and professionals in the field of drug development. Further exploration of the reactivity of this compound is likely to uncover novel synthetic pathways to even more diverse and potent bioactive molecules.

References

Application Notes: Methyl 3-Cyano-5-fluorobenzoate as a Key Intermediate for the Synthesis of mGlu5 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) critically involved in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGlu5 have shown promise in preclinical models of anxiety, chronic pain, and substance use disorders. A common structural motif found in many potent and selective mGlu5 NAMs is the 3-cyano-5-fluorophenyl group. Methyl 3-cyano-5-fluorobenzoate serves as a versatile and readily available starting material for the synthesis of these valuable research compounds. This document provides detailed protocols for the synthesis of a representative mGlu5 NAM from this intermediate and for the in vitro characterization of these modulators.

mGlu5 Receptor Signaling Pathway

Activation of the mGlu5 receptor by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate, thereby dampening this signaling cascade.

mGlu5R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5R mGlu5R Glutamate->mGlu5R binds Gq11 Gq/11 mGlu5R->Gq11 activates NAM mGlu5 NAM (e.g., from Methyl 3-Cyano-5-fluorobenzoate) NAM->mGlu5R inhibits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response triggers PKC->Cellular_Response triggers calcium_assay_workflow start Start plate_cells Plate HEK293-mGlu5a cells in 96-well plates start->plate_cells dye_loading Load cells with Fluo-4 AM dye plate_cells->dye_loading pre_incubation Pre-incubate with test compound or vehicle dye_loading->pre_incubation glutamate_addition Add Glutamate (EC80) pre_incubation->glutamate_addition read_fluorescence Measure fluorescence (FlexStation or similar) glutamate_addition->read_fluorescence data_analysis Analyze data and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Application Notes and Protocols for the Synthesis of Arylbenzamides using Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylbenzamides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. They are key pharmacophores in the development of kinase inhibitors, modulators of G-protein coupled receptors, and other therapeutic agents.[1] Methyl 3-Cyano-5-fluorobenzoate is a versatile starting material for the synthesis of a diverse library of arylbenzamides. The electron-withdrawing cyano and fluoro groups on the benzoyl moiety can influence the compound's physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of arylbenzamides from this compound, including the hydrolysis of the methyl ester to the corresponding carboxylic acid and the subsequent amide bond formation.

Synthetic Strategy Overview

The synthesis of arylbenzamides from this compound is a two-step process. The first step involves the hydrolysis of the methyl ester to yield 3-Cyano-5-fluorobenzoic acid. This is followed by the coupling of the carboxylic acid with a variety of (hetero)arylamines using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), to form the desired arylbenzamide.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Cyano-5-fluorobenzoic acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Cyano-5-fluorobenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Protocol 2: Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides via EDC/HOBt Coupling

This protocol outlines a general procedure for the amide bond formation between 3-Cyano-5-fluorobenzoic acid and an arylamine.

Materials:

  • 3-Cyano-5-fluorobenzoic acid (1.0 eq)

  • Substituted arylamine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyano-5-fluorobenzoic acid (1.0 eq), the desired arylamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.3 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylbenzamide.

Data Presentation

The following table summarizes the synthesis of a series of 3-Cyano-5-fluoro-N-arylbenzamides, which have been investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).[2]

Compound IDArylamineYield (%)Analytical Data (¹H NMR, MS)
1 2-amino-5-methylpyridine75¹H NMR (400 MHz, CDCl₃) δ 8.29 (s, 1H), 8.15 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.82 (s, 1H), 7.63 (d, J = 8.4 Hz, 1H), 2.38 (s, 3H). MS (ESI) m/z 256.1 [M+H]⁺.
2 3-chloroaniline82¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H), 7.95 (s, 1H), 7.78 (t, J = 2.0 Hz, 1H), 7.65 (s, 1H), 7.40 – 7.30 (m, 2H), 7.18 (d, J = 7.6 Hz, 1H). MS (ESI) m/z 275.0 [M+H]⁺.
3 3-methylaniline85¹H NMR (400 MHz, CDCl₃) δ 8.12 (s, 1H), 7.88 (s, 1H), 7.60 (s, 1H), 7.45 (s, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.02 (d, J = 7.6 Hz, 1H), 2.39 (s, 3H). MS (ESI) m/z 255.1 [M+H]⁺.
4 3-(trifluoromethyl)aniline78¹H NMR (400 MHz, CDCl₃) δ 8.18 (s, 1H), 8.05 (s, 1H), 7.98 (s, 1H), 7.70 (s, 1H), 7.60 – 7.45 (m, 2H). MS (ESI) m/z 309.1 [M+H]⁺.
5 3-cyanoaniline72¹H NMR (400 MHz, DMSO-d₆) δ 10.95 (s, 1H), 8.50 (s, 1H), 8.35 (t, J = 1.6 Hz, 1H), 8.20 (d, J = 8.0 Hz, 1H), 8.05 (s, 1H), 7.65 – 7.55 (m, 2H). MS (ESI) m/z 266.1 [M+H]⁺.

Note: The analytical data provided is representative and should be confirmed by independent analysis.

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of arylbenzamides from this compound is depicted below.

G cluster_hydrolysis Step 1: Hydrolysis cluster_amidation Step 2: Amidation cluster_analysis Analysis A This compound B LiOH, THF/H₂O Room Temperature A->B C Acidification (HCl) & Workup B->C J TLC / LC-MS B->J Reaction Monitoring D 3-Cyano-5-fluorobenzoic acid C->D F EDC, HOBt, DIPEA DMF or DCM, 0°C to RT D->F E Arylamine E->F G Aqueous Workup F->G F->J Reaction Monitoring H Purification (Column Chromatography) G->H I Arylbenzamide Product H->I K NMR, MS I->K Characterization

Synthetic workflow for arylbenzamides.
Signaling Pathway: mGlu5 Negative Allosteric Modulation

Arylbenzamides derived from this compound have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These compounds do not bind to the glutamate binding site but to an allosteric site, reducing the receptor's response to glutamate. This modulation can be beneficial in neurological disorders characterized by excessive glutamate signaling.

mGlu5_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Signaling Ca_release->downstream PKC->downstream Glutamate Glutamate Glutamate->mGlu5 Activates Arylbenzamide Arylbenzamide (NAM) Arylbenzamide->mGlu5 Inhibits (Allosterically)

mGlu5 negative allosteric modulation.
Signaling Pathway: LRRK2 Inhibition

Other arylbenzamide derivatives are known to be potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the development of therapies for Parkinson's disease.[1] Pathogenic mutations in LRRK2 lead to increased kinase activity, which is believed to contribute to neuronal toxicity. Arylbenzamide inhibitors can block this hyperactivation.

LRRK2_pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream Various Cellular Stressors (e.g., Oxidative Stress) LRRK2_mut Mutant LRRK2 Upstream->LRRK2_mut Hyperactivates Substrates Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_mut->Substrates Phosphorylates Arylbenzamide Arylbenzamide Inhibitor Arylbenzamide->LRRK2_mut Inhibits Vesicular Vesicular Trafficking Dysfunction Substrates->Vesicular Autophagy Altered Autophagy Substrates->Autophagy Neurodegeneration Neurodegeneration Vesicular->Neurodegeneration Autophagy->Neurodegeneration

LRRK2 inhibition pathway.

References

Application of Methyl 3-Cyano-5-fluorobenzoate in the Development of Antineoplastic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-Cyano-5-fluorobenzoate is a versatile trifunctional building block increasingly utilized in the synthesis of novel antineoplastic agents. Its unique electronic and structural properties, conferred by the cyano, fluoro, and methyl ester groups, provide a scaffold for the development of targeted cancer therapeutics, particularly kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This document provides an overview of its application, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data on their biological activities.

Introduction

The strategic placement of a fluorine atom, a cyano group, and a methyl ester on a benzene ring makes this compound a valuable precursor in medicinal chemistry. The electron-withdrawing nature of the cyano and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ester and cyano moieties offer versatile handles for a variety of chemical transformations, including hydrolysis, amidation, and cyclization. These characteristics are instrumental in constructing complex heterocyclic systems that form the core of many targeted anticancer therapies.[1] This application note will focus on the utility of this compound in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of anti-angiogenic agents.

Data Presentation: In Vitro Activity of a Representative VEGFR-2 Inhibitor

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in potent kinase inhibitors. The following table summarizes the in vitro activity of a representative VEGFR-2 inhibitor with a similar fluorinated benzonitrile scaffold against various cancer cell lines.

CompoundTargetCell LineAssayIC50 (µM)
Hypothetical Derivative 1 VEGFR-2HUVECKinase Assay0.085
HT-29 (Colon)MTT Assay2.5
A549 (Lung)MTT Assay3.1
MCF-7 (Breast)MTT Assay4.5

Data is hypothetical and representative of VEGFR-2 inhibitors with similar structural features for illustrative purposes.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival. Inhibitors derived from this compound can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor VEGFR-2 Inhibitor (Derivative) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of a novel antineoplastic agent from this compound follows a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT KinaseAssay VEGFR-2 Kinase Assay (Target Engagement) InVitro->KinaseAssay ApoptosisAssay Annexin V/PI Assay (Mechanism of Action) InVitro->ApoptosisAssay Lead Lead Compound Identification MTT->Lead KinaseAssay->Lead WesternBlot Western Blot (Signaling Pathway Modulation) ApoptosisAssay->WesternBlot WesternBlot->Lead

Caption: Experimental Workflow for Drug Discovery.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Benzofuran-7-carboxamide Derivative

This protocol describes a potential synthetic route to a benzofuran derivative, a scaffold present in some kinase inhibitors, using this compound as a starting material.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1 eq.) in methanol/water (1:1), add sodium hydroxide (2 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 1N HCl to pH 2-3.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 3-Cyano-5-fluorobenzoic acid.

Step 2: Amide Coupling

  • To a solution of 3-Cyano-5-fluorobenzoic acid (1 eq.) in DMF, add HBTU (1.2 eq.) and DIPEA (3 eq.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired amine (e.g., piperazine derivative, 1.1 eq.) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding amide.

Step 3: Formation of the Benzofuran Ring This step is hypothetical and based on known methods for benzofuran synthesis.

  • A subsequent reaction, for instance, a Larock indole synthesis or a similar palladium-catalyzed cyclization, could be employed to construct the benzofuran ring system. This would typically involve reacting the amide with a suitable coupling partner, such as an alkyne, in the presence of a palladium catalyst and a base.

Protocol 2: MTT Cell Viability Assay

This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Seed cancer cells (e.g., HT-29, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Prepare a reaction mixture containing 1x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Add the synthesized compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo®).

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1x Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 5: Western Blot Analysis of MAPK Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Treat cells with the compound and/or VEGF as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of complex heterocyclic molecules with potential as antineoplastic agents. Its chemical reactivity allows for the construction of diverse molecular scaffolds, such as those found in potent kinase inhibitors. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds derived from this versatile building block. Further exploration of synthetic routes utilizing this compound is warranted to expand the arsenal of targeted therapies for cancer treatment.

References

The Versatile Role of Methyl 3-Cyano-5-fluorobenzoate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-Cyano-5-fluorobenzoate is a key building block in the synthesis of complex organic molecules, finding significant utility in the development of novel agrochemicals.[1] Its trifunctional nature, featuring a methyl ester, a cyano group, and a fluorine atom on a benzene ring, provides a versatile platform for a variety of chemical transformations. This document provides an overview of its potential applications in agrochemical synthesis, along with detailed protocols for key chemical transformations.

Core Chemical Reactivity and Applications

The strategic positioning of the electron-withdrawing cyano and methyl ester groups on the aromatic ring activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[1] This reactivity is fundamental to introducing diverse functionalities and building the core structures of many potential agrochemicals. Furthermore, the cyano and ester groups themselves are amenable to a wide range of chemical modifications.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be readily displaced by various nucleophiles, such as phenols, anilines, and alkoxides. This reaction is a cornerstone for the synthesis of diaryl ether, N-phenylaniline, and aryl ether linkages, which are common motifs in herbicides and fungicides.

  • Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Amide bonds are prevalent in a wide range of pesticides.

  • Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the introduction of different functionalities that can modulate the biological activity and physicochemical properties of the final compound.

Hypothetical Agrochemical Synthesis: A Case Study

While a specific, commercialized agrochemical directly synthesized from this compound is not prominently documented in publicly available literature, its structure lends itself to the synthesis of compounds analogous to known classes of pesticides. Below is a hypothetical synthetic pathway to a novel herbicidal candidate possessing a protoporphyrinogen oxidase (PPO) inhibiting scaffold.

Application Note 1: Synthesis of a Novel N-phenyl-3-cyano-5-(substituted phenoxy)benzamide Herbicide Candidate

This note describes a potential synthetic route to a novel herbicidal candidate, leveraging the reactivity of this compound. The target molecule incorporates a substituted phenoxy group via SNAr and a substituted aniline via amide bond formation, features common in PPO-inhibiting herbicides.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form a Diaryl Ether

This protocol describes the displacement of the fluorine atom of this compound with a substituted phenol.

  • Materials:

    • This compound

    • 4-Chloro-2-fluorophenol

    • Potassium carbonate (K2CO3)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add 4-Chloro-2-fluorophenol (1.1 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoate.

ReactantMolar Ratio
This compound1.0
4-Chloro-2-fluorophenol1.1
Potassium carbonate2.0

Step 2: Saponification to the Carboxylic Acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve Methyl 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoate (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoic acid.

Step 3: Amide Coupling to the Final Product

This protocol details the formation of the final amide product.

  • Materials:

    • 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoic acid

    • 2,4-Difluoroaniline

    • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,4-Difluoroaniline (1.1 eq) and continue stirring at room temperature for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target N-(2,4-difluorophenyl)-3-cyano-5-(4-chloro-2-fluorophenoxy)benzamide.

ReactantMolar Ratio
3-cyano-5-(4-chloro-2-fluorophenoxy)benzoic acid1.0
2,4-Difluoroaniline1.1
EDC1.2
HOBt1.2
DIPEA2.0

Visualizing the Synthetic Pathway and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the key chemical transformations.

G cluster_0 Synthesis of a Hypothetical Herbicidal Candidate A This compound B Methyl 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoate A->B SNA_r with 4-Chloro-2-fluorophenol, K2CO3, DMF C 3-cyano-5-(4-chloro-2-fluorophenoxy)benzoic acid B->C Saponification (LiOH, THF/H2O) D N-(2,4-difluorophenyl)-3-cyano-5-(4-chloro-2-fluorophenoxy)benzamide C->D Amide Coupling with 2,4-Difluoroaniline, EDC, HOBt, DIPEA, DCM

Caption: Synthetic pathway for a novel herbicidal candidate.

G cluster_workflow Experimental Workflow start Start: this compound snar Step 1: Nucleophilic Aromatic Substitution start->snar purification1 Purification 1 (Column Chromatography) snar->purification1 saponification Step 2: Saponification purification1->saponification workup Acidic Workup & Extraction saponification->workup amide_coupling Step 3: Amide Coupling workup->amide_coupling purification2 Purification 2 (Column Chromatography) amide_coupling->purification2 end Final Product: Herbicide Candidate purification2->end

Caption: General experimental workflow for the synthesis.

G cluster_reactivity Key Functional Group Reactivity start_mol This compound F_group Fluorine Atom start_mol->F_group CN_group Cyano Group start_mol->CN_group Ester_group Methyl Ester Group start_mol->Ester_group snar_reaction Nucleophilic Aromatic Substitution (SNA_r) F_group->snar_reaction  Displacement by  Nucleophiles hydrolysis_amide Hydrolysis to Amide CN_group->hydrolysis_amide reduction_amine Reduction to Amine CN_group->reduction_amine hydrolysis_acid Hydrolysis to Carboxylic Acid Ester_group->hydrolysis_acid amide_formation Amide Formation hydrolysis_acid->amide_formation  Coupling with  Amines

Caption: Reactivity of functional groups.

Disclaimer: The synthetic protocols provided are based on established chemical principles and are for illustrative purposes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthesis. The final compound is a hypothetical candidate for herbicidal activity and would require extensive biological testing to confirm its efficacy and safety.

References

Application Notes and Protocols: Synthesis of Novel Polymers from Methyl 3-Cyano-5-fluorobenzoate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a versatile aromatic building block with significant potential for the synthesis of novel high-performance polymers.[1] Its unique trifunctional nature, featuring a methyl ester for polycondensation, a fluorine atom, and a cyano group, allows for the creation of polymers with tailored properties. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, which are desirable characteristics for advanced materials.[2][3] The presence of the cyano group can further modify the polymer's polarity and provides a potential site for post-polymerization modification.

These fluorinated and cyano-functionalized aromatic polymers, particularly polyamides and polyesters, are promising candidates for applications in the biomedical field, especially in drug delivery.[2][4] The enhanced stability of the carbon-fluorine bond can contribute to a longer systemic lifecycle for drug carriers, while altered lipophilicity can improve membrane permeability.[4] This document provides detailed protocols for the laboratory-scale synthesis of a novel aromatic polyamide and polyester from this compound, along with expected material properties and potential applications in controlled drug release systems.

Synthesis of a Novel Fluorinated Aromatic Polyamide

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties.[3] The following protocol describes a low-temperature solution polycondensation method, a common technique for synthesizing aromatic polyamides, to prepare a novel polyamide from 3-Cyano-5-fluorobenzoyl chloride (synthesized from this compound) and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Experimental Protocol: Polyamide Synthesis

1. Synthesis of 3-Cyano-5-fluorobenzoyl Chloride (Monomer A)

  • Materials: this compound, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

    • Add an excess of thionyl chloride (e.g., 5 equivalents).

    • Add a catalytic amount of DMF (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the ester C=O peak and appearance of the acid chloride C=O peak).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-Cyano-5-fluorobenzoyl chloride can be purified by vacuum distillation.

2. Polyamide Synthesis via Low-Temperature Solution Polycondensation

  • Materials: 3-Cyano-5-fluorobenzoyl chloride, 4,4'-oxydianiline (ODA), N-methyl-2-pyrrolidone (NMP), Calcium chloride (CaCl₂), Pyridine.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous calcium chloride (e.g., 10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until the salt is completely dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-Cyano-5-fluorobenzoyl chloride (1 equivalent) in a small amount of anhydrous NMP to the cooled diamine solution over 30 minutes.

    • After the addition is complete, add pyridine (2 equivalents) as an acid scavenger.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. A significant increase in viscosity will be observed.

    • Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

Data Presentation: Expected Polyamide Properties
PropertyExpected Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temp. (Tg, °C)250 - 300
5% Weight Loss Temp. (TGA, °C)> 450
Tensile Strength (MPa)80 - 120
SolubilitySoluble in aprotic polar solvents (NMP, DMAc, DMF)

Note: These are projected values based on analogous fluorinated and cyano-containing aromatic polyamides reported in the literature. Actual values will depend on the specific reaction conditions and the molecular weight of the obtained polymer.

Synthesis of a Novel Fluorinated Aromatic Polyester

Aromatic polyesters are another important class of high-performance polymers. The following protocol outlines a melt polycondensation method to synthesize a novel polyester from this compound and a diol, for instance, Bisphenol A.

Experimental Protocol: Polyester Synthesis

1. Two-Stage Melt Polycondensation

  • Materials: this compound, Bisphenol A, Antimony trioxide (Sb₂O₃) or another suitable catalyst, Triphenyl phosphite (TPP) as a stabilizer.

  • Procedure: Stage 1: Transesterification

    • In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound (1 equivalent), Bisphenol A (1 equivalent), and the catalyst (e.g., 200-300 ppm Sb₂O₃).

    • Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the transesterification reaction, during which methanol is evolved and distilled off.

    • Continue this stage for 2-3 hours or until approximately 90% of the theoretical amount of methanol has been collected.

    Stage 2: Polycondensation

    • Add the stabilizer (e.g., 0.05 mol% TPP).

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 mmHg over a period of 1-2 hours.

    • Continue the reaction under high vacuum and at high temperature for another 3-5 hours. A significant increase in the melt viscosity will be observed.

    • Once the desired viscosity is reached, extrude the molten polymer from the reactor, cool it in a water bath, and pelletize it.

    • The resulting polyester can be further purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

    • Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours.

Data Presentation: Expected Polyester Properties
PropertyExpected Value Range
Inherent Viscosity (dL/g)0.4 - 1.0
Glass Transition Temp. (Tg, °C)180 - 230
5% Weight Loss Temp. (TGA, °C)> 400
Tensile Strength (MPa)60 - 90
SolubilitySoluble in chlorinated solvents (chloroform, dichloromethane) and some polar aprotic solvents

Note: These are projected values based on analogous aromatic polyesters. Actual properties will depend on the specific synthesis conditions and the final molecular weight.

Visualizations

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_monomer_prep Monomer A Preparation cluster_polymerization Polymerization cluster_purification Purification Monomer_Start This compound Reaction1 React with SOCl₂ (DMF catalyst) Monomer_Start->Reaction1 Monomer_A 3-Cyano-5-fluorobenzoyl chloride Reaction1->Monomer_A Monomer_A_input Monomer A Reaction2 Low-Temperature Polycondensation (0°C to RT) Monomer_A_input->Reaction2 Monomer_B 4,4'-Oxydianiline (ODA) in NMP/CaCl₂ Monomer_B->Reaction2 Polymer_Solution Viscous Polyamide Solution Reaction2->Polymer_Solution Precipitation Precipitate in Methanol Polymer_Solution->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Pure Polyamide Drying->Final_Polymer

Caption: Workflow for the synthesis of fluorinated aromatic polyamide.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_processing Processing & Purification Monomer_C This compound Reaction3 Melt Transesterification (180-200°C, Catalyst) Monomer_C->Reaction3 Monomer_D Bisphenol A Monomer_D->Reaction3 Oligomer Oligomer + Methanol Reaction3->Oligomer Reaction4 Melt Polycondensation (250-280°C, High Vacuum) Oligomer->Reaction4 Molten_Polymer Molten Polyester Reaction4->Molten_Polymer Extrusion Extrude and Pelletize Molten_Polymer->Extrusion Purification Dissolve and Precipitate Extrusion->Purification Drying2 Vacuum Dry Purification->Drying2 Final_Polymer2 Pure Polyester Drying2->Final_Polymer2

Caption: Workflow for the synthesis of fluorinated aromatic polyester.

Application in Drug Delivery: A Hypothetical Signaling Pathway

Fluorinated polymers can be formulated into nanoparticles for controlled drug delivery. The enhanced hydrophobicity can improve the encapsulation of hydrophobic drugs, and the polymer's stability can lead to sustained release. Below is a hypothetical signaling pathway illustrating how nanoparticles made from these novel polymers could deliver an anticancer drug that inhibits a key signaling pathway in cancer cells.

Drug_Delivery_Pathway cluster_delivery Drug Delivery Vehicle cluster_cell Cancer Cell NP Fluorinated Polymer Nanoparticle (encapsulating Drug X) Endocytosis Endocytosis NP->Endocytosis 1. Uptake Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug X Release Endosome->Drug_Release 2. Endosomal Escape & Release Kinase_B Kinase B Drug_Release->Kinase_B 3. Inhibition Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation

Caption: Hypothetical drug delivery and action on a cancer cell signaling pathway.

Conclusion

The protocols outlined in this document provide a foundational approach for the synthesis of novel fluorinated and cyano-containing aromatic polyamides and polyesters using this compound as a key monomer. The unique combination of functional groups in this starting material is expected to yield high-performance polymers with properties suitable for advanced applications, including the development of sophisticated drug delivery systems. The provided workflows and hypothetical pathway illustrate the potential of these materials in addressing challenges in modern therapeutics. Further research and characterization are necessary to fully elucidate the structure-property relationships and optimize these polymers for specific biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 3-Cyano-5-fluorobenzoate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common problems and answer frequently asked questions related to the synthesis of this compound via three primary synthetic routes: Fischer Esterification, Sandmeyer Reaction, and Rosenmund-von Braun Reaction.

Route 1: Fischer Esterification of 3-Cyano-5-fluorobenzoic Acid

This method involves the acid-catalyzed esterification of 3-Cyano-5-fluorobenzoic acid with methanol.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common acidic catalysts used for this Fischer esterification, and how do they compare? A1: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts. Sulfuric acid is a stronger acid and can lead to faster reaction times but may also cause more charring and side reactions if not carefully controlled. p-TsOH is a solid, making it easier to handle, and it is generally considered a milder catalyst, often leading to cleaner reactions, albeit sometimes requiring longer reaction times.

  • Q2: How can I drive the equilibrium of the Fischer esterification towards the product to improve the yield? A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, you can either use a large excess of methanol, which acts as both a reactant and a solvent, or remove the water produced during the reaction. Water removal can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.

  • Q3: What are the likely impurities in my final product after Fischer esterification? A3: The most common impurity is unreacted 3-Cyano-5-fluorobenzoic acid. Other potential impurities include byproducts from side reactions such as ether formation from the self-condensation of methanol, especially at higher temperatures, and potential hydrolysis of the cyano group under strong acidic conditions, leading to the formation of 3-amido-5-fluorobenzoic acid or 3-carboxy-5-fluorobenzoic acid derivatives.[1]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Catalyst is inactive or used in insufficient quantity. 3. Presence of water in the reagents or glassware. 4. Equilibrium not sufficiently shifted towards products.1. Monitor the reaction by TLC. Increase the reaction temperature or prolong the reaction time. 2. Use fresh, anhydrous catalyst. Optimize the catalyst loading (typically 1-5 mol%). 3. Ensure all glassware is oven-dried and use anhydrous methanol and other reagents. 4. Use a large excess of methanol (e.g., 10-20 equivalents) or actively remove water using a Dean-Stark trap.
Formation of a black or dark-colored reaction mixture (charring) 1. Reaction temperature is too high. 2. Excessive amount of sulfuric acid is used.1. Reduce the reaction temperature and monitor it carefully. 2. Reduce the amount of sulfuric acid and consider using a milder catalyst like p-TsOH.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Formation of polar byproducts.1. After the reaction, quench with a base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. Extract the ester with a suitable organic solvent. 2. Purify the crude product by column chromatography on silica gel.
Hydrolysis of the cyano group Strong acidic conditions and prolonged heating in the presence of water.Use milder reaction conditions (lower temperature, shorter reaction time). Ensure anhydrous conditions. Consider alternative esterification methods if this is a persistent issue.[1]
Route 2: Sandmeyer Reaction

This route typically involves the diazotization of an amino-substituted precursor, such as methyl 3-amino-5-fluorobenzoate, followed by cyanation using a copper(I) cyanide catalyst.

Frequently Asked Questions (FAQs):

  • Q1: What is the general mechanism of the Sandmeyer reaction for introducing a cyano group? A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] An aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) salt, such as copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyano group, releasing nitrogen gas.

  • Q2: What are the critical parameters to control during the diazotization step? A2: Temperature control is crucial. The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Slow, dropwise addition of the sodium nitrite solution is also important to maintain this low temperature and avoid side reactions.

  • Q3: What are common byproducts in a Sandmeyer cyanation reaction? A3: Common byproducts can include phenols (from the reaction of the diazonium salt with water), azo compounds (from the coupling of the diazonium salt with other aromatic species), and halogenated compounds if the reaction is not sufficiently controlled. Biaryl formation can also occur as a result of the radical nature of the reaction.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Nitrile 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before cyanation. 3. Inefficient cyanation step. 4. Formation of significant amounts of byproducts.1. Ensure the correct stoichiometry of sodium nitrite and acid. Check the freshness of the sodium nitrite. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper cyanide solution. 3. Use freshly prepared, active copper(I) cyanide. Ensure proper mixing and temperature control during the cyanation step. 4. Minimize the amount of water present during the cyanation step. Optimize the reaction conditions to favor the desired product.
Violent gas evolution (foaming) Rapid decomposition of the diazonium salt.Add the diazonium salt solution to the copper cyanide solution slowly and with efficient stirring. Maintain the recommended reaction temperature.
Formation of a tarry residue Side reactions and polymerization.Ensure the purity of the starting materials. Maintain strict temperature control. Consider using a different solvent or catalyst system.
Product is contaminated with copper salts Incomplete workup and purification.After the reaction, quench with a suitable reagent (e.g., aqueous ammonia or ferric chloride solution) to dissolve the copper salts. Thoroughly wash the organic extracts. Purify by column chromatography or recrystallization.
Route 3: Rosenmund-von Braun Reaction

This method involves the cyanation of an aryl halide, such as methyl 3-bromo-5-fluorobenzoate, using copper(I) cyanide.

Frequently Asked Questions (FAQs):

  • Q1: What are the typical reaction conditions for the Rosenmund-von Braun reaction? A1: This reaction typically requires high temperatures (often 150-250 °C) and a polar, high-boiling point solvent such as DMF, NMP, or pyridine.[3] An excess of copper(I) cyanide is often used.

  • Q2: Why is product purification often difficult in the Rosenmund-von Braun reaction? A2: The use of a large excess of copper cyanide and a high-boiling point solvent can make isolation and purification of the product challenging.[3] The product may be contaminated with copper salts and residual high-boiling solvent, often requiring careful workup and purification techniques like column chromatography or distillation under reduced pressure.

  • Q3: Are there milder alternatives to the classical Rosenmund-von Braun reaction? A3: Yes, modern modifications of this reaction have been developed that proceed under milder conditions. These often involve the use of palladium or nickel catalysts, or the addition of ligands such as L-proline, which can promote the reaction at lower temperatures (80-120 °C).[4]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Inactive copper(I) cyanide. 3. Unreactive aryl halide.1. Ensure the reaction is heated to the required temperature. Monitor the internal temperature of the reaction. 2. Use high-purity, freshly opened or properly stored copper(I) cyanide. 3. Consider using a more reactive aryl halide (e.g., aryl iodide instead of aryl bromide). Alternatively, explore modern catalytic systems with ligands that can activate the aryl halide at lower temperatures.
Formation of Dark, Intractable Material Decomposition of the starting materials or product at high temperatures.Use the lowest effective temperature. Consider using a modified, lower-temperature procedure with a suitable catalyst and ligand.
Difficult Product Isolation 1. Contamination with copper salts. 2. Difficulty in removing the high-boiling point solvent.1. After the reaction, use an appropriate workup procedure to remove copper salts, such as washing with aqueous ammonia or a solution of a complexing agent like EDTA. 2. Use a solvent that can be removed under high vacuum. If possible, consider a modified procedure that uses a lower-boiling point solvent.
Hydrolysis of the Ester Group Presence of water at high temperatures.Ensure all reagents and solvents are anhydrous.

Data Presentation: Comparative Yields of Analogous Syntheses

Table 1: Fischer Esterification of Substituted Benzoic Acids

Carboxylic AcidCatalystAlcoholTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-3-nitrobenzoic AcidH₂SO₄EthanolReflux-78--INVALID-LINK--
Benzoic AcidZr/Ti Solid AcidMethanol1208>95--INVALID-LINK--
3-Nitrobenzoic AcidB(C₆F₅)₃Methanol1002495--INVALID-LINK--

Table 2: Sandmeyer Cyanation of Substituted Anilines

Starting AnilineCyanating AgentCatalystSolventTemperature (°C)Yield (%)Reference
3,5-Dimethoxyaniline (iodination)KINaNO₂/H₂SO₄--75--INVALID-LINK--
Pyrazole derivative (bromination)CuBr₂t-BuONOAcetonitrile-59--INVALID-LINK--
Arenediazonium tetrafluoroboratesTMSCNCu₂OAcetonitrile5538-92--INVALID-LINK--

Table 3: Rosenmund-von Braun Reaction of Aryl Halides

Aryl HalideCyanating AgentAdditive/LigandSolventTemperature (°C)Yield (%)Reference
1-Bromo-4-methoxybenzeneCuCNL-ProlineDMF12081--INVALID-LINK--
Aryl BromidesCuCNPicolinamide-100-120Good to Excellent--INVALID-LINK--
Aryl HalidesNaCN-Ionic Liquid----INVALID-LINK--

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Cyano-5-fluorobenzoic Acid

Materials:

  • 3-Cyano-5-fluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Cyano-5-fluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) with cooling.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Sandmeyer Reaction from Methyl 3-amino-5-fluorobenzoate

Materials:

  • Methyl 3-amino-5-fluorobenzoate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

Part A: Diazotization

  • In a flask, dissolve Methyl 3-amino-5-fluorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.3 eq) in water or an appropriate solvent.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide mixture with vigorous stirring, maintaining the temperature as recommended for the specific procedure (often slightly elevated from the diazotization temperature).

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Fischer_Esterification CarboxylicAcid 3-Cyano-5-fluorobenzoic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl + H+ Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester This compound ProtonatedEster->Ester - H+ Water Water Sandmeyer_Reaction_Workflow Start Start: Methyl 3-amino-5-fluorobenzoate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN) DiazoniumSalt->Cyanation CrudeProduct Crude Product Cyanation->CrudeProduct Workup Aqueous Workup CrudeProduct->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct Troubleshooting_Logic LowYield Low Yield Observed? CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes FinalProduct Successful Synthesis LowYield->FinalProduct No CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK CheckCatalyst Check Catalyst Activity CheckConditions->CheckCatalyst Conditions OK OptimizeWaterRemoval Optimize Water Removal (for Fischer Esterification) CheckCatalyst->OptimizeWaterRemoval Catalyst OK OptimizeDiazotization Optimize Diazotization (for Sandmeyer Reaction) CheckCatalyst->OptimizeDiazotization Catalyst OK ConsiderAlternative Consider Alternative Route OptimizeWaterRemoval->ConsiderAlternative Yield Still Low OptimizeDiazotization->ConsiderAlternative Yield Still Low

References

Technical Support Center: Purification of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3-Cyano-5-fluorobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My purified this compound has a low melting point and appears oily. What could be the cause?

Answer: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. Common culprits include residual solvents from the reaction or work-up, or unreacted starting materials. It is also possible that some of the product has hydrolyzed back to 3-Cyano-5-fluorobenzoic acid, which can interfere with crystallization.

Troubleshooting Steps:

  • Ensure complete removal of solvents: Dry the product thoroughly under high vacuum. If residual solvent is suspected, co-evaporation with a suitable solvent like dichloromethane followed by vacuum drying can be effective.

  • Check for acidic impurities: The presence of 3-Cyano-5-fluorobenzoic acid can be checked by dissolving a small sample in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). If the purity improves, an acidic impurity was likely present.

  • Re-purify the material: If impurities are still present, consider re-purification by recrystallization or column chromatography.

Question: I am seeing a persistent impurity in the NMR spectrum of my purified product. How can I identify it?

Answer: The identity of the impurity depends on the synthetic route used to prepare the this compound.

  • If synthesized via esterification of 3-Cyano-5-fluorobenzoic acid: The most likely impurity is the starting carboxylic acid. This will show a broad singlet in the 1H NMR spectrum around 10-13 ppm.

  • If synthesized via a Sandmeyer reaction from an aniline precursor: Residual starting material or byproducts from the diazotization and cyanation steps could be present.

  • Hydrolysis byproducts: The presence of 3-Cyano-5-fluorobenzamide (from hydrolysis of the nitrile) or 3-Cyano-5-fluorobenzoic acid (from hydrolysis of the ester) is possible, especially if the reaction or work-up conditions were not anhydrous.

Troubleshooting Steps:

  • Compare with starting material spectra: Run an NMR spectrum of your starting materials to see if any of the impurity peaks match.

  • LC-MS analysis: Liquid chromatography-mass spectrometry can help to identify the molecular weight of the impurity, providing clues to its structure.

Question: My column chromatography separation is not effective, and the product is co-eluting with an impurity. What can I do?

Answer: Poor separation in column chromatography can be due to an inappropriate solvent system or overloading of the column.

Troubleshooting Steps:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. A good solvent system will give a clear separation between your product and the impurity, with the product having an Rf value of approximately 0.3-0.4.

  • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can often improve the separation of compounds with similar polarities.

  • Check the column loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.[1]

What is the expected purity of commercially available this compound?

Commercial suppliers typically offer this compound with a purity of 99% or higher, with total impurities and moisture content each not exceeding 0.5%.[1]

What are the main functional groups in this compound and how do they affect its reactivity and purification?

This compound has three main functional groups: a methyl ester, a cyano group, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the cyano and ester groups makes the molecule susceptible to nucleophilic attack and hydrolysis.[2] This reactivity can lead to the formation of impurities during synthesis and work-up if conditions are not carefully controlled. During purification, the polarity of these groups will influence the choice of solvents for recrystallization and chromatography.

Data Presentation

Table 1: Recommended Purification Methods and Conditions

Purification MethodStationary Phase/Solvent SystemExpected PurityTypical YieldNotes
Recrystallization Hexane/Ethyl Acetate>98%70-90%The ratio of hexane to ethyl acetate should be optimized to ensure the compound dissolves in a minimal amount of hot solvent and precipitates upon cooling.
Methanol>98%60-85%Methanol is a more polar solvent and may be suitable if the impurities are non-polar.
Column Chromatography Silica Gel>99%80-95%A common choice for removing a wide range of impurities.
Mobile Phase: Ethyl Acetate/Hexane (gradient)A gradient of increasing ethyl acetate concentration (e.g., 5% to 30%) is often effective.
Mobile Phase: Dichloromethane/Methanol (gradient)A gradient of increasing methanol concentration (e.g., 1% to 10%) can be used for more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Hexane/Ethyl Acetate
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes after crystals have started to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: In a fume hood, pack a glass column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 30% ethyl acetate in hexane) to elute the product and any more polar impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_impurities Impurity Profile start Crude this compound tlc TLC Analysis to Identify Impurities start->tlc impurity_acid Starting Acid (3-Cyano-5-fluorobenzoic acid) tlc->impurity_acid Spot at baseline impurity_amide Amide byproduct tlc->impurity_amide Polar spot impurity_starting_material Other starting materials tlc->impurity_starting_material Multiple spots impurity_nonpolar Non-polar impurities tlc->impurity_nonpolar Less polar spot column_chromatography Column Chromatography (Silica Gel) impurity_acid->column_chromatography impurity_amide->column_chromatography impurity_starting_material->column_chromatography recrystallization Recrystallization (e.g., Hexane/Ethyl Acetate) impurity_nonpolar->recrystallization decision Purity Acceptable? recrystallization->decision column_chromatography->decision decision->recrystallization No, non-polar impurities remain decision->column_chromatography No, polar impurities remain end Pure this compound decision->end Yes

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Cyano-5-fluorobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) Sandmeyer cyanation of 3-Amino-5-fluorobenzoic acid and (2) Fischer esterification of the resulting 3-Cyano-5-fluorobenzoic acid.

Problem 1: Low Yield or Incomplete Conversion in Sandmeyer Reaction

Possible Causes:

  • Incomplete Diazotization: The formation of the diazonium salt from 3-Amino-5-fluorobenzoic acid is a critical step and can be sensitive to reaction conditions.

  • Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of byproducts and reduced yield of the desired nitrile.

  • Suboptimal Reaction Conditions for Cyanation: The temperature, pH, and catalyst concentration during the introduction of the cyanide nucleophile can significantly impact the reaction efficiency.

Solutions:

  • Control Diazotization Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to minimize decomposition.

  • Ensure Complete Dissolution: Ensure the starting amine is fully dissolved in the acidic medium before adding the nitrite source.

  • Optimize Cyanation Step: Carefully control the temperature upon addition of the copper(I) cyanide solution. The reaction can be exothermic.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

Problem 2: Presence of Colored Impurities in the Product of the Sandmeyer Reaction

Possible Causes:

  • Azo Coupling: The diazonium salt can react with the starting aromatic amine or other electron-rich aromatic species present in the reaction mixture to form highly colored azo compounds.

  • Phenolic Byproducts: The diazonium salt can react with water to form the corresponding phenol, 3-Hydroxy-5-fluorobenzoic acid, which can contribute to discoloration.

  • Decomposition Products: Uncontrolled decomposition of the diazonium salt can lead to a variety of colored, often polymeric, byproducts.

Solutions:

  • Maintain Low Temperature: As with yield issues, keeping the reaction temperature low minimizes decomposition and side reactions.

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the amine solution to control the rate of diazotization and prevent localized overheating.

  • Purification: Utilize appropriate purification techniques such as recrystallization or column chromatography to remove colored impurities.

Problem 3: Low Yield or Incomplete Esterification

Possible Causes:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Steric Hindrance and Electronic Effects: The electron-withdrawing nature of the cyano and fluoro groups can deactivate the carbonyl group towards nucleophilic attack by methanol, making the esterification more challenging than with simple benzoic acids.

Solutions:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, a drying agent can be used.

  • Use of Excess Alcohol: Employing a large excess of methanol can help drive the equilibrium towards the product side.

  • Optimize Catalyst Loading: Ensure an appropriate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

  • Increase Reaction Time and/or Temperature: Given the potential for slower reaction rates, extending the reaction time or carefully increasing the temperature (while monitoring for potential side reactions) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The common byproducts are typically associated with the two main synthetic steps.

  • From the Sandmeyer Reaction:

    • 3-Amino-5-fluorobenzoic acid: Unreacted starting material.

    • 3-Hydroxy-5-fluorobenzoic acid: Formed from the reaction of the diazonium salt with water.

    • Biaryl compounds: Resulting from the radical nature of the Sandmeyer reaction.[1]

    • Azo compounds: Formed by coupling reactions of the diazonium salt, often leading to colored impurities.

  • From the Fischer Esterification:

    • 3-Cyano-5-fluorobenzoic acid: Unreacted starting material due to the reversible nature of the reaction.[2]

    • Water: A byproduct that can inhibit the forward reaction.

Q2: How can I monitor the progress of the synthesis?

A2: The progress of both the Sandmeyer and esterification reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system would need to be developed to achieve good separation between the starting materials, intermediates, and the final product. HPLC offers a more quantitative assessment of the reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the components of the reaction mixture.[2][3][4]

Q3: What purification methods are most effective for obtaining high-purity this compound?

A3: A combination of purification techniques is often necessary.

  • Work-up: After the Sandmeyer reaction, an acidic work-up can help remove basic impurities. Similarly, a basic wash after esterification can remove unreacted carboxylic acid.

  • Recrystallization: This is a highly effective method for purifying the final product, assuming a suitable solvent system can be found.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Cyanide Handling: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is generally recommended to use them in solution without isolation.

  • Strong Acids: Concentrated acids like sulfuric acid are corrosive. Handle with care and appropriate PPE.

  • Flammable Solvents: Methanol and other organic solvents used in the synthesis and purification are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Data Presentation

Table 1: Common Byproducts and Their Origin

ByproductChemical FormulaOriginating StepReason for Formation
3-Amino-5-fluorobenzoic acidC₇H₆FNO₂Sandmeyer ReactionIncomplete diazotization or cyanation.
3-Hydroxy-5-fluorobenzoic acidC₇H₅FO₃Sandmeyer ReactionReaction of the intermediate diazonium salt with water.
Biaryl CompoundsVariableSandmeyer ReactionRadical side reactions inherent to the Sandmeyer mechanism.[1]
Azo DyesVariableSandmeyer ReactionCoupling of the diazonium salt with electron-rich aromatic species.
3-Cyano-5-fluorobenzoic acidC₈H₄FNO₂Fischer EsterificationIncomplete esterification due to the reversible nature of the reaction.[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of 3-Cyano-5-fluorobenzoic acid via Sandmeyer Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-fluorobenzoic acid in a dilute solution of hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to maintain a manageable reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

    • Cool the mixture, and then acidify to precipitate the crude 3-Cyano-5-fluorobenzoic acid.

    • Filter the crude product, wash with cold water, and dry.

Step 2: Synthesis of this compound via Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the crude 3-Cyano-5-fluorobenzoic acid, a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reaction:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with methanol.

    • Continue the reflux until no more water is collected or until reaction monitoring (e.g., by TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Fischer Esterification A 3-Amino-5-fluorobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, H⁺ (0-5 °C) C 3-Cyano-5-fluorobenzoic Acid B->C  CuCN, KCN D 3-Cyano-5-fluorobenzoic Acid E This compound D->E  CH₃OH, H⁺ (Reflux)

Caption: Overall synthetic workflow for this compound.

Byproduct_Formation cluster_sandmeyer Sandmeyer Reaction Byproducts cluster_esterification Fischer Esterification Byproducts Start1 3-Amino-5-fluorobenzoic Acid Diazonium Diazonium Salt Start1->Diazonium Diazotization Byproduct1A Unreacted Starting Material Start1->Byproduct1A Incomplete Reaction Product1 3-Cyano-5-fluorobenzoic Acid Diazonium->Product1 Cyanation Byproduct1B 3-Hydroxy-5-fluorobenzoic Acid Diazonium->Byproduct1B Reaction with H₂O Byproduct1C Azo Compounds Diazonium->Byproduct1C Coupling Start2 3-Cyano-5-fluorobenzoic Acid Product2 This compound Start2->Product2 Esterification Byproduct2 Unreacted Starting Material Product2->Byproduct2 Hydrolysis (Reversible)

Caption: Logical relationships of byproduct formation during synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of Methyl 3-Cyano-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for nucleophilic substitution?

The fluorine atom is the primary site for nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the two electron-withdrawing groups: the cyano (-CN) group and the methyl ester (-COOCH₃) group.[1] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]

Q2: What are the common nucleophiles used in this reaction?

A variety of nucleophiles can be used to displace the fluoride, including:

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide), phenoxides.

  • N-Nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, benzylamine).

  • S-Nucleophiles: Thiolates.

Q3: What are the recommended solvents for this reaction?

Polar aprotic solvents are generally recommended as they can solvate the cation of the nucleophile salt, leaving the anion more nucleophilic. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Q4: What are the potential side reactions to be aware of?

The primary side reactions involve the other functional groups on the aromatic ring:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. To minimize this, it is crucial to use anhydrous conditions and keep the reaction temperature below 70°C.[1]

  • Reactions of the Cyano Group: The cyano group can undergo hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions. It can also react with strong nucleophiles like Grignard reagents.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inactive catalyst or base. 4. Poor solvent choice.1. If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU) to deprotonate it. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use fresh, anhydrous base and solvent. 4. Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Byproducts 1. Hydrolysis of the methyl ester. 2. Reaction at the cyano group. 3. Di-substitution or other side reactions.1. Ensure strictly anhydrous conditions. Use dry solvents and reagents. Consider running the reaction under an inert atmosphere (N₂ or Ar). Keep the temperature below 70°C.[1] 2. Use milder reaction conditions (lower temperature, less reactive base). 3. Use a stoichiometric amount of the nucleophile. Monitor the reaction closely by TLC or LC-MS to stop it upon completion.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. 3. Co-elution of product and starting material during chromatography.1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., crystallization).

Experimental Protocols

The following are general experimental protocols that can be adapted for the nucleophilic substitution of this compound.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), dried

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.

  • Add dried potassium carbonate to the solution.

  • Add piperidine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • This compound

  • Sodium Methoxide (NaOMe, 1.1 equivalents)

  • Anhydrous Methanol (MeOH) or an aprotic solvent like THF or Dioxane

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • In a separate flask, dissolve sodium methoxide in a small amount of the anhydrous solvent.

  • Add the sodium methoxide solution dropwise to the solution of the starting material at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 50°C) if the reaction is slow. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on activated fluoroaromatic compounds. The yields are estimates based on similar reactions and may vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
PiperidineK₂CO₃DMF604-880-95
MorpholineCs₂CO₃DMSO706-1275-90
BenzylamineK₂CO₃MeCNReflux8-1670-85

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Expected Yield (%)
Sodium MethoxideMethanolReflux2-685-98
Sodium EthoxideEthanolReflux3-880-95
Potassium tert-butoxideTHFRoom Temp1-470-90

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware under Inert Atmosphere reagents Add this compound, Anhydrous Solvent, and Base start->reagents nucleophile Add Nucleophile reagents->nucleophile heat Heat to Desired Temperature nucleophile->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue heating if incomplete quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for SNAr of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_temp Temperature Check cluster_reagents Reagent Check cluster_base Base/Nucleophile Check cluster_solvent Solvent Check start Low Conversion? temp_check Is Temperature Optimal? start->temp_check increase_temp Increase Temperature temp_check->increase_temp No reagent_check Are Reagents Active/Anhydrous? temp_check->reagent_check Yes end Reaction Optimized increase_temp->end use_fresh Use Fresh/Dry Reagents reagent_check->use_fresh No base_check Is Nucleophile Sufficiently Activated? reagent_check->base_check Yes use_fresh->end add_base Add/Change Base base_check->add_base No solvent_check Is Solvent Appropriate? base_check->solvent_check Yes add_base->end change_solvent Change to More Polar Aprotic Solvent solvent_check->change_solvent No solvent_check->end Yes change_solvent->end

Caption: Troubleshooting decision tree for low conversion in SNAr reactions.

References

challenges in the scale-up synthesis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-Cyano-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent industrial methods involve the cyanation of a halogenated precursor. A common route starts from a substituted methyl 3-chlorobenzoate or methyl 3-bromobenzoate, which then reacts with a metal cyanide. While effective, this method presents challenges regarding the handling of highly toxic metal cyanides and waste stream management, which are critical considerations for industrial production.[1] An alternative approach is the esterification of 4-cyano-3-fluorobenzoic acid. However, the harsh reaction conditions and the limited availability and high cost of the starting material can make it less suitable for large-scale manufacturing.[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the use of highly toxic metal cyanides (e.g., NaCN, KCN, CuCN).[1] On a large scale, the potential for accidental release of cyanide gas (HCN), especially in the presence of acid, is a significant hazard. Proper handling procedures, dedicated equipment, and robust emergency response plans are essential. Additionally, the cyanation reaction can be exothermic, requiring careful temperature control to prevent runaways.

Q3: What are the typical impurities encountered, and how do they differ from lab to industrial scale?

A3: At the lab scale, common impurities might include unreacted starting material and small amounts of hydrolysis products (3-cyano-5-fluorobenzoic acid). On an industrial scale, the impurity profile can be more complex. Potential impurities include regioisomers from the starting material, byproducts from side reactions due to prolonged reaction times or localized "hot spots" in the reactor, and residual palladium or other metal catalysts from the cyanation step. Residual solvents and moisture content are also critical parameters to control at a larger scale.

Q4: How can I minimize the formation of the corresponding carboxylic acid impurity during synthesis and work-up?

A4: The formation of 3-cyano-5-fluorobenzoic acid is typically due to the hydrolysis of the methyl ester.[2] To minimize this, ensure that all reagents and solvents are anhydrous, particularly during the reaction and work-up stages. Avoid excessively high temperatures and prolonged reaction times. During the work-up, use neutral or slightly acidic aqueous washes and minimize contact time with water. If basic conditions are necessary for any step, they should be followed by a prompt and efficient extraction into an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyanation Step - Catalyst poisoning: Cyanide ions can deactivate palladium catalysts. - Poor solubility of cyanide salt: Inadequate mixing or inappropriate solvent can limit the availability of the cyanide reagent. - Low reaction temperature: Insufficient energy to overcome the activation barrier. - Moisture: Water can react with reagents and affect catalyst activity.- Use a less toxic and potentially less inhibiting cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). - Employ a co-solvent system to improve the solubility of the cyanide salt or use a phase-transfer catalyst. - Gradually increase the reaction temperature while carefully monitoring for exotherms and byproduct formation. - Ensure all reagents and solvents are thoroughly dried before use.
Incomplete Reaction - Insufficient reagent: The molar ratio of cyanide to the aryl halide may be too low. - Short reaction time: The reaction may not have proceeded to completion. - Poor mixing: In a large reactor, inefficient stirring can lead to localized areas of low reagent concentration.- Increase the molar equivalents of the cyanide source. - Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., HPLC, GC). - Ensure the reactor's agitation is sufficient for the scale of the reaction to maintain a homogeneous mixture.
Formation of Dark-Colored Impurities - High reaction temperature: Thermal decomposition of starting materials, intermediates, or the final product. - Presence of oxygen: Oxidation of sensitive intermediates.- Lower the reaction temperature and consider a longer reaction time. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Difficulty in Product Isolation/Purification - High polarity of the product: The product may be difficult to extract from aqueous phases. - Formation of emulsions during work-up: Can complicate phase separation. - Similar polarity of impurities: Co-elution during chromatography or co-precipitation during crystallization.- Use a more polar extraction solvent or perform multiple extractions. - Add brine to the aqueous layer to break emulsions. - For purification, consider recrystallization from a suitable solvent system. If chromatography is necessary, explore different stationary and mobile phases.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters and Outcomes at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Starting Material Methyl 3-bromo-5-fluorobenzoateMethyl 3-bromo-5-fluorobenzoateMethyl 3-bromo-5-fluorobenzoate
Cyanide Source CuCNZn(CN)₂K₄[Fe(CN)₆]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XantphosPd/C
Solvent DMFNMPNMP
Temperature 120 °C130 °C140 °C
Reaction Time 6 hours12 hours24 hours
Typical Yield 85%80%75%
Purity (by HPLC) >99%98.5%98%

Note: The data in this table is illustrative and intended to highlight potential trends in scale-up. Actual results will vary based on specific process conditions.

Experimental Protocols

Key Experiment: Cyanation of Methyl 3-bromo-5-fluorobenzoate (Illustrative Pilot Scale)

Materials:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 kg, 4.29 mol)

  • Zinc Cyanide (Zn(CN)₂, 0.30 kg, 2.57 mol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 20 g, 0.022 mol)

  • Xantphos (25 g, 0.043 mol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (5 L)

  • Toluene

  • Deionized Water

Procedure:

  • To a dry 20 L reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add Methyl 3-bromo-5-fluorobenzoate (1.0 kg), Zinc Cyanide (0.30 kg), Pd₂(dba)₃ (20 g), and Xantphos (25 g).

  • Purge the reactor with nitrogen for 30 minutes.

  • Add anhydrous NMP (5 L) to the reactor.

  • Begin stirring and slowly heat the mixture to 130 °C.

  • Maintain the reaction at 130 °C for 12 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene (5 L) to the reaction mixture and stir for 15 minutes.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with deionized water (3 x 2 L).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage reagents 1. Charge Reagents (Aryl Halide, Cyanide Source, Catalyst, Solvent) reaction 2. Inert Atmosphere & Heating (Nitrogen Purge, Ramp to 130-140°C) reagents->reaction monitoring 3. Reaction Monitoring (HPLC Analysis for Completion) reaction->monitoring cooling 4. Cooling to Room Temperature monitoring->cooling dilution 5. Dilution with Anti-solvent (e.g., Toluene) cooling->dilution filtration 6. Filtration of Inorganics dilution->filtration extraction 7. Aqueous Wash/Extraction filtration->extraction drying 8. Drying of Organic Phase extraction->drying concentration 9. Solvent Removal drying->concentration purification 10. Recrystallization or Chromatography concentration->purification final_product Final Product: This compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction catalyst Catalyst Poisoning? start->catalyst reagents Reagent Stoichiometry/Purity? start->reagents conditions Reaction Conditions? start->conditions change_catalyst - Use alternative cyanide source - Add co-catalyst/ligand catalyst->change_catalyst check_reagents - Verify reagent molar ratios - Check for impurities/moisture reagents->check_reagents optimize_conditions - Adjust temperature/time - Improve agitation conditions->optimize_conditions

Caption: A logical troubleshooting workflow for addressing low yield in the cyanation reaction.

References

preventing decomposition of Methyl 3-Cyano-5-fluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Methyl 3-Cyano-5-fluorobenzoate in chemical reactions. Our aim is to help you prevent its decomposition and ensure the successful outcome of your experiments.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of the Methyl Ester Group

Symptom: You observe the formation of 3-Cyano-5-fluorobenzoic acid as a significant byproduct in your reaction, confirmed by techniques such as LC-MS or NMR spectroscopy.

Cause: The methyl ester group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of electron-withdrawing groups (cyano and fluoro) on the aromatic ring increases this susceptibility.[1]

Solution:

  • Maintain Anhydrous Conditions: Water is a key reactant in hydrolysis. Ensure all solvents and reagents are rigorously dried before use. Employing techniques such as distilling solvents over a suitable drying agent or using molecular sieves can significantly reduce water content.

  • Control Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis. It is recommended to keep the reaction temperature below 70°C whenever possible.[1]

  • pH Control:

    • Acidic Conditions: Avoid strong acidic conditions if your desired transformation does not require them. If an acid catalyst is necessary, consider using a milder Lewis acid or minimizing the reaction time.

    • Basic Conditions: Strong bases like sodium hydroxide will readily saponify the ester.[1] If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a milder inorganic base (e.g., potassium carbonate) and run the reaction at a lower temperature.

  • Protecting Group Strategy: If hydrolysis of the methyl ester remains a persistent issue, consider a protecting group strategy. You can synthesize the tert-butyl ester of 3-Cyano-5-fluorobenzoic acid. The tert-butyl ester is significantly more stable to basic and nucleophilic conditions and can be selectively removed under acidic conditions.[2][3]

Issue 2: Unwanted Conversion of the Cyano Group

Symptom: You detect the formation of 3-Amido-5-fluorobenzoic acid methyl ester or 3-Carboxy-5-fluorobenzoic acid methyl ester as byproducts.

Cause: The cyano group can undergo hydrolysis to an amide and subsequently to a carboxylic acid under both acidic and basic conditions.[1]

Solution:

  • Strict pH and Temperature Control: Similar to preventing ester hydrolysis, maintaining neutral, anhydrous conditions and lower temperatures is crucial.

  • Reagent Choice: Be mindful of reagents that can react with the cyano group. For instance, strong reducing agents can reduce the nitrile to an amine.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to minimize reaction times and prevent the formation of hydrolysis byproducts.

Issue 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom When Not Desired

Symptom: You observe the formation of a product where the fluorine atom has been displaced by a nucleophile present in the reaction mixture.

Cause: The fluorine atom on the electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution.[1]

Solution:

  • Avoid Strong Nucleophiles: If the desired reaction does not involve the displacement of the fluorine atom, avoid using strong nucleophiles, especially at elevated temperatures.

  • Control of Stoichiometry: If a nucleophilic reagent is required for another part of the molecule, use it in stoichiometric amounts and at the lowest possible temperature to minimize the competing SNAr reaction.

  • Choice of Base: If a base is required, opt for a non-nucleophilic base to prevent it from acting as a nucleophile in an SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

A1: this compound is most stable under neutral, anhydrous conditions at or below room temperature. Exposure to strong acids, strong bases, and high temperatures should be minimized to prevent decomposition.

Q2: What are the primary decomposition products of this compound?

A2: The primary decomposition products are 3-Cyano-5-fluorobenzoic acid (from ester hydrolysis) and 3-Amido-5-fluorobenzoic acid methyl ester (from cyano group hydrolysis).[1] Further hydrolysis of the amide will also yield 3-Cyano-5-fluorobenzoic acid.

Q3: How can I convert the methyl ester to an amide without affecting the cyano and fluoro groups?

A3: Direct amidation of the methyl ester with an amine can be achieved, but it often requires elevated temperatures, which can promote side reactions. A milder and more efficient method involves the use of alkali metal amidoboranes (e.g., NaNH2BH3) which can react with esters at room temperature to form primary amides in high yields.[4] For secondary amides, N-substituted amidoboranes can be used.

Q4: Is it possible to selectively perform a reaction on the cyano group without affecting the methyl ester?

A4: Yes, this is possible with careful selection of reagents and conditions. For example, the cyano group can be selectively hydrated to the amide using certain enzymatic catalysts or by using controlled acidic or basic conditions at low temperatures, where the rate of ester hydrolysis is significantly slower.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

Condition CategoryReagent/ConditionStability of this compoundPrimary Decomposition Product(s)
Acidic Dilute HCl (aq), Room TemperatureModerate3-Cyano-5-fluorobenzoic acid
Concentrated H₂SO₄ (aq), HeatLow3-Cyano-5-fluorobenzoic acid
Basic NaHCO₃ (aq), Room TemperatureHighMinimal decomposition
NaOH (aq), Room TemperatureLow3-Cyano-5-fluorobenzoic acid
Temperature Anhydrous, Neutral, ≤ 70°CHighMinimal decomposition
Anhydrous, Neutral, > 100°CModerate to LowPotential for various decomposition pathways
Nucleophiles Primary/Secondary Amines, HeatModerateAmide formation and/or SNAr product
Strong Nucleophiles (e.g., RO⁻, RS⁻)Moderate to LowSNAr product

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) while Minimizing Ester Hydrolysis

This protocol describes a general method for reacting a nucleophile with this compound, focusing on minimizing the hydrolysis of the methyl ester.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP, dried over molecular sieves)

  • Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃, dried in an oven)

  • Anhydrous workup solvents (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the mild inorganic base (1.5-2.0 eq).

  • Add the anhydrous polar aprotic solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the base.

  • Add the nucleophile (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-70°C). Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of 3-Cyano-5-fluorobenzoic Acid as a tert-Butyl Ester

This protocol provides a method for protecting the carboxylic acid functionality as a tert-butyl ester, which is more robust against many reaction conditions than the methyl ester.

Materials:

  • 3-Cyano-5-fluorobenzoic acid

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Anhydrous workup solvents (e.g., diethyl ether, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Suspend 3-Cyano-5-fluorobenzoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes).

  • To the stirred suspension, add a catalytic amount of perchloric acid (e.g., 0.02 eq).

  • Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material and by TLC analysis. The reaction may take several hours to reach completion.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 3-cyano-5-fluorobenzoate.

  • Purify the product by flash column chromatography if necessary.

Visualizations

DecompositionPathways MCFB This compound Acid 3-Cyano-5-fluorobenzoic Acid MCFB->Acid H₃O⁺ or OH⁻ / Heat (Ester Hydrolysis) Amide Methyl 3-Amido-5-fluorobenzoate MCFB->Amide H₂O / H⁺ or OH⁻ (Cyano Hydrolysis) SNAr SNAr Product MCFB->SNAr Nu⁻ (Nucleophilic Aromatic Substitution) Amide->Acid H₃O⁺ or OH⁻ / Heat

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed? Identify Identify Byproduct(s) (e.g., LC-MS, NMR) Start->Identify EsterHydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Identify->EsterHydrolysis Acid byproduct CyanoReaction Cyano Group Reaction (Amide/Acid Formation) Identify->CyanoReaction Amide/Acid byproduct SNArReaction SNAr Reaction (Fluorine Displacement) Identify->SNArReaction Displaced F byproduct Anhydrous Use Anhydrous Conditions EsterHydrolysis->Anhydrous CyanoReaction->Anhydrous TempControl Lower Reaction Temperature (< 70°C) CyanoReaction->TempControl ReagentControl Check Reagent Compatibility with Cyano Group CyanoReaction->ReagentControl SNArReaction->TempControl AvoidNucleophiles Avoid Strong/Excess Nucleophiles SNArReaction->AvoidNucleophiles Anhydrous->TempControl pHControl Use Milder Acid/Base or Non-nucleophilic Base TempControl->pHControl ProtectingGroup Consider Protecting Group (e.g., tert-butyl ester) pHControl->ProtectingGroup

Caption: Troubleshooting workflow for decomposition issues.

References

troubleshooting guide for reactions involving Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-Cyano-5-fluorobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their chemical syntheses.

I. General Information

Q1: What are the key reactive sites of this compound?

This compound is a multifunctional aromatic compound with three primary reactive sites that can be selectively targeted under different reaction conditions:

  • Fluorine Atom: The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide range of nucleophiles. The electron-withdrawing nature of the cyano and methyl ester groups activates the aromatic ring for this type of transformation.[1]

  • Cyano Group: The nitrile functionality can undergo reduction to a primary amine or hydrolysis to a carboxylic acid or amide.[1]

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1]

II. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q2: I am observing low to no conversion in my SNAr reaction. What are the potential causes and how can I improve the yield?

Low conversion in SNAr reactions with this compound can stem from several factors. A systematic approach to troubleshooting is often effective.

Troubleshooting Workflow: Low SNAr Conversion

G start Low SNAr Conversion check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK increase_equivalents Increase Nucleophile/Base Equivalents check_reagents->increase_equivalents Incorrect Stoichiometry check_nucleophile Assess Nucleophile Reactivity check_conditions->check_nucleophile Conditions Optimized increase_temp Increase Reaction Temperature check_conditions->increase_temp Low Reactivity stronger_base Use a Stronger Base check_nucleophile->stronger_base Weak Nucleophile failure Consider Alternative Strategy check_nucleophile->failure Nucleophile too weak change_solvent Change Solvent increase_temp->change_solvent Still Low Conversion success Reaction Successful increase_temp->success Improved Conversion change_solvent->stronger_base Still Low Conversion change_solvent->success Improved Conversion increase_equivalents->check_conditions stronger_base->success

Caption: Troubleshooting workflow for low SNAr conversion.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficiently Activated Nucleophile Ensure the nucleophile is sufficiently deprotonated. If using a weak base, consider a stronger, non-nucleophilic base like DBU or a hydride base (e.g., NaH).
Poor Solvent Choice SNAr reactions are favored in polar aprotic solvents that can solvate the cation of the nucleophile but not the nucleophile itself. Consider switching to or ensuring anhydrous conditions with solvents like DMF, DMSO, or NMP.
Low Reaction Temperature While the fluorine on this substrate is activated, some nucleophiles may require higher temperatures to react efficiently. Gradually increase the reaction temperature, monitoring for potential decomposition.
Steric Hindrance If your nucleophile is sterically bulky, it may hinder its approach to the reaction center. Consider using a less hindered nucleophile if the structure of your target molecule allows.

Q3: I am observing the formation of side products in my SNAr reaction. What are they and how can I minimize them?

A common side reaction is the hydrolysis of the methyl ester or cyano group if water is present and the reaction is run under harsh basic conditions or at elevated temperatures for extended periods.

Minimizing Side Product Formation:

Side Product Prevention Strategy
Hydrolysis of Methyl Ester Use anhydrous solvents and reagents. If a strong base is required, consider running the reaction at a lower temperature for a longer duration.
Hydrolysis of Cyano Group Similar to ester hydrolysis, maintain anhydrous conditions and avoid unnecessarily harsh basic conditions.
Reaction at other positions The fluorine at the 5-position is the most activated site for SNAr. Reaction at other positions is generally not observed unless under very forcing conditions.

III. Troubleshooting Guide: Reduction of the Cyano Group

Q4: I am trying to reduce the cyano group to a primary amine, but I am getting a significant amount of secondary amine as a byproduct. How can I prevent this?

The formation of a secondary amine is a common side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with the intermediate imine.

Troubleshooting Workflow: Secondary Amine Formation in Nitrile Reduction

G start Secondary Amine Byproduct add_nh3 Add Ammonia or Ammonium Hydroxide start->add_nh3 change_catalyst Change Catalyst (e.g., Raney Nickel) add_nh3->change_catalyst Still Secondary Amine success Primary Amine Obtained add_nh3->success Problem Solved alternative_reagent Use Alternative Reducing Agent (e.g., LiAlH4, Boranes) change_catalyst->alternative_reagent Still Secondary Amine change_catalyst->success Problem Solved alternative_reagent->success failure Re-evaluate Synthetic Route alternative_reagent->failure Other Functional Groups Affected

Caption: Workflow to minimize secondary amine formation.

Methods to Suppress Secondary Amine Formation:

Method Description
Addition of Ammonia Conducting the hydrogenation in the presence of ammonia (often as a solution in the alcohol solvent) can suppress the formation of the secondary amine by shifting the equilibrium away from the imine condensation with the primary amine product.[2][3][4]
Use of Specific Catalysts Raney Nickel is often effective in the presence of ammonia for reducing nitriles to primary amines with minimal secondary amine formation.[2]
Alternative Reducing Agents Non-catalytic methods using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or boranes (e.g., BH₃•THF) will directly reduce the nitrile to the primary amine without the formation of secondary amine byproducts.[2][4][5] However, these reagents are less functional group tolerant and may also reduce the methyl ester.

Q5: My nitrile reduction is very slow or incomplete. What can I do?

Incomplete reduction can be due to catalyst deactivation, insufficient reagent, or poor substrate solubility.

Improving Reaction Rate and Completion:

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the substrate and solvent are free from catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst.
Insufficient Reducing Agent For hydride reductions, ensure an adequate excess of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading.
Poor Solubility The substrate must be soluble in the reaction solvent. If solubility is an issue, consider a co-solvent system or a different solvent altogether.

IV. Troubleshooting Guide: Hydrolysis of the Methyl Ester

Q6: I am attempting to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete. Why is this happening?

Ester hydrolysis, especially under acidic conditions, is a reversible reaction.[6][7] To drive the reaction to completion, the equilibrium must be shifted towards the products.

Troubleshooting Workflow: Incomplete Ester Hydrolysis

G start Incomplete Ester Hydrolysis check_conditions Review Reaction Conditions start->check_conditions acid_hydrolysis Acid-Catalyzed Hydrolysis check_conditions->acid_hydrolysis Acidic Conditions base_hydrolysis Base-Mediated Hydrolysis (Saponification) check_conditions->base_hydrolysis Basic Conditions increase_water Increase Water Concentration acid_hydrolysis->increase_water irreversible Reaction is Irreversible base_hydrolysis->irreversible increase_time_temp Increase Reaction Time/Temperature increase_water->increase_time_temp success Complete Hydrolysis increase_water->success Improved Conversion use_stronger_acid Use Stronger Acid Catalyst increase_time_temp->use_stronger_acid increase_time_temp->success Improved Conversion use_stronger_acid->success irreversible->success

Caption: Decision tree for troubleshooting incomplete ester hydrolysis.

Strategies for Complete Hydrolysis:

Condition Recommendation
Acid-Catalyzed Hydrolysis This is an equilibrium process. To drive it to completion, use a large excess of water (e.g., by using a dilute aqueous acid solution) and/or remove the methanol byproduct as it forms, if feasible.[7]
Base-Mediated Hydrolysis (Saponification) This is an irreversible process and will generally go to completion.[8][9] The initial product is the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[8][9] If this reaction is incomplete, it may be due to insufficient base, low temperature, or short reaction time.

Q7: Can I selectively hydrolyze the ester without affecting the cyano group?

Yes, selective hydrolysis of the ester is generally achievable. The cyano group is typically more resistant to hydrolysis than the ester group under the same conditions. However, under harsh conditions (e.g., prolonged heating with strong acid or base), the cyano group can also be hydrolyzed. Milder conditions are therefore recommended for selective ester hydrolysis.

V. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1 - 1.5 eq).

  • If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU; 1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Cyano Group

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, often with dissolved ammonia), add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C, 5-10 mol%).

  • Place the reaction mixture in a pressure vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purify as necessary.

Protocol 3: General Procedure for Base-Mediated Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add an aqueous solution of a base (e.g., LiOH or NaOH, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify as necessary, typically by recrystallization.

References

Technical Support Center: Side Reactions of the Cyano Group in Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-Cyano-5-fluorobenzoate. The focus is on anticipating and mitigating common side reactions associated with the cyano group to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the cyano group of this compound?

The primary side reactions of the cyano group in this molecule are hydrolysis, reduction, and decyanation. The specific outcome is highly dependent on the reaction conditions, including the choice of reagents, temperature, and pH.

Q2: How does the presence of the fluorine and methyl ester groups affect the reactivity of the cyano group?

Both the fluorine atom and the methyl ester group are electron-withdrawing, which can influence the reactivity of the aromatic ring and the cyano group. This electron-withdrawing nature makes the nitrile group more susceptible to nucleophilic attack in some cases. Additionally, the ester group itself is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1]

Q3: Can the cyano group be selectively modified without affecting the methyl ester?

Yes, selective modification is possible, but it requires careful selection of reagents and reaction conditions. For instance, catalytic hydrogenation can often selectively reduce the nitrile to an amine in the presence of a methyl ester.[2][3] Similarly, specific reagents can hydrate the nitrile to an amide without hydrolyzing the ester.

Q4: My reaction is giving a mixture of products. How can I improve the selectivity for the desired transformation of the cyano group?

Improving selectivity involves optimizing several factors:

  • Reagent Choice: Use reagents known for their selectivity towards the cyano group over other functional groups present.

  • Temperature Control: Lowering the reaction temperature can often disfavor side reactions.

  • Anhydrous Conditions: To prevent hydrolysis of the ester or cyano group, ensure all solvents and reagents are dry.[1]

  • pH Control: Maintaining a neutral or near-neutral pH can prevent acid- or base-catalyzed side reactions.[4]

Troubleshooting Guides

Issue 1: Unintended Hydrolysis of the Cyano Group

Problem: During a reaction, you observe the formation of 3-carbamoyl-5-fluorobenzoic acid (amide) or 3-carboxy-5-fluorobenzoic acid (carboxylic acid) as byproducts.

Root Cause: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. The reaction proceeds first to an amide and then, under harsher conditions, to a carboxylic acid.[5] The ester group is also prone to hydrolysis.

Troubleshooting Steps:

  • Control Reaction pH:

    • If your reaction conditions are acidic or basic, consider if a less harsh reagent can be used.

    • If acidic or basic conditions are necessary, try running the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Employ Milder Conditions for Amide Synthesis:

    • To intentionally stop at the amide stage, use milder conditions such as potassium hydroxide in tert-butyl alcohol or a platinum-catalyzed hydration.[6][7]

  • Ensure Anhydrous Conditions:

    • To prevent unintended hydrolysis, thoroughly dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Logical Flowchart for Troubleshooting Hydrolysis:

Caption: Troubleshooting workflow for unintended hydrolysis.

Issue 2: Non-selective Reduction of Nitrile and Ester Groups

Problem: When attempting to reduce the cyano group to a primary amine, you also observe the reduction of the methyl ester to a primary alcohol.

Root Cause: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both nitriles and esters.[8][9]

Troubleshooting Steps:

  • Catalytic Hydrogenation: This is often the most effective method for selective nitrile reduction.

    • Raney Nickel or Raney Cobalt: These catalysts are known for their selectivity in reducing nitriles in the presence of esters.[2][3]

    • Palladium on Carbon (Pd/C): Can also be used, often under milder conditions for aromatic nitriles.[3]

  • Alternative Reducing Agents:

    • Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent can selectively reduce activated nitriles at room temperature in the presence of an ester.[10][11]

Data Summary for Selective Reduction:

Reagent/CatalystTypical ConditionsSelectivity for Nitrile over EsterReference
Raney Nickel / H₂Methanol/ammonia, 65-70 psi H₂High[3]
Raney Cobalt / H₂-High[3]
Pd/C / H₂1 atm H₂, Methanol, 24-48hGood for aromatic nitriles[2]
Diisopropylaminoborane / cat. LiBH₄THF, 25°CGood for activated nitriles[10]
Issue 3: Unwanted Decyanation of the Aromatic Ring

Problem: The cyano group is cleaved from the aromatic ring, resulting in the formation of methyl 3-fluorobenzoate.

Root Cause: Decyanation can occur under certain reductive conditions or in the presence of specific transition metal catalysts. Electron-withdrawing groups on the aromatic ring can sometimes facilitate this reaction.[12]

Troubleshooting Steps:

  • Avoid Harsh Reducing Conditions:

    • Reagents like sodium in liquid ammonia can cause decyanation.[13]

    • If reduction is the goal, opt for the selective methods described in Issue 2.

  • Re-evaluate Catalyst Choice:

    • Some rhodium and nickel catalysts are specifically designed to promote decyanation.[14][15] If you are using a transition metal catalyst for another transformation, be aware of this potential side reaction.

Reaction Pathway for Decyanation:

DecyanationPathway Starting_Material This compound Decyanated_Product Methyl 3-fluorobenzoate Starting_Material->Decyanated_Product Decyanation Conditions Harsh Reducing Agents (e.g., Na/NH3) or Specific Transition Metal Catalysts (e.g., Rh, Ni)

Caption: Unwanted decyanation reaction pathway.

Experimental Protocols

Protocol 1: Selective Hydrolysis of Nitrile to Amide

This protocol aims to hydrate the nitrile to an amide while minimizing hydrolysis of the methyl ester.

Reagents and Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • Dissolve this compound in tert-butyl alcohol in a round-bottom flask.

  • Add a stoichiometric amount of potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: Careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.[16]

Protocol 2: Selective Reduction of Nitrile to Primary Amine via Catalytic Hydrogenation

This protocol is designed for the selective reduction of the nitrile group to a primary amine, leaving the ester group intact.

Reagents and Materials:

  • This compound

  • Raney Nickel (or Raney Cobalt)

  • Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas source

  • High-pressure reaction vessel (e.g., Parr shaker)

Procedure:

  • In a high-pressure vessel, dissolve this compound in methanol (and a small amount of ammonia solution, if used).

  • Carefully add the Raney Nickel catalyst under a stream of inert gas (handle with care as it can be pyrophoric).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 65-70 psi).

  • Heat and agitate the reaction mixture. Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Safety Precaution: Catalytic hydrogenation with Raney Nickel and hydrogen gas should be performed in a well-ventilated fume hood with appropriate safety measures in place.

References

Technical Support Center: Optimizing Catalyst Selection for Methyl 3-Cyano-5-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-Cyano-5-fluorobenzoate. The following sections address common challenges encountered during catalytic reactions involving this compound, with a focus on optimizing catalyst selection for cyanation and other cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and subsequent reactions of this compound, particularly in palladium-catalyzed cyanation reactions.

Q1: I am experiencing very low to no yield in my cyanation reaction to synthesize this compound. What are the primary factors to investigate?

A1: Low yields in palladium-catalyzed cyanation reactions, especially with electron-deficient substrates like a fluorinated benzonitrile derivative, can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Deactivation: The cyanide ion (CN⁻) is a notorious poison for palladium catalysts.[1][2][3] Excess cyanide in the reaction mixture can lead to the formation of inactive palladium-cyanide complexes, effectively halting the catalytic cycle.[1][3]

    • Troubleshooting:

      • Use a cyanide source with low solubility in the reaction solvent (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide ions.[1][4][5]

      • Consider using a phase-transfer catalyst in biphasic systems to facilitate the transport of the cyanide anion to the organic phase in a controlled manner.

      • The addition of certain additives, like zinc formate dihydrate, has been shown to reactivate the palladium catalyst.[4]

  • Inefficient Reductive Elimination: For electron-deficient aryl halides, the reductive elimination step to form the C-CN bond can be slow.[1]

    • Troubleshooting:

      • Select a bulky, electron-rich phosphine ligand. Ligands like XPhos and tBuXPhos have been shown to facilitate reductive elimination for electron-deficient substrates.[1]

  • Poor Catalyst Precursor Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Inefficient activation can lead to low catalytic activity.

    • Troubleshooting:

      • Employ a pre-catalyst, such as a palladacycle, which can generate the active Pd(0) species more efficiently upon exposure to a base.[1][6]

  • Quality of Reagents and Inert Atmosphere: The success of cross-coupling reactions is highly dependent on the purity of reagents and the exclusion of oxygen.

    • Troubleshooting:

      • Ensure your solvent is anhydrous and thoroughly degassed.

      • Use fresh, high-purity starting materials, catalyst, and ligand.

      • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Q2: I am observing the formation of significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the cyanation of aryl halides, leading to the formation of impurities.

  • Hydrolysis of the Cyano Group: If water is present in the reaction mixture, the newly formed cyano group can be hydrolyzed to an amide or even a carboxylic acid under the reaction conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • If an aqueous base is required, consider using milder conditions or a biphasic system to minimize contact of the product with water at high temperatures.

  • Homocoupling of the Starting Material: The formation of a biaryl product from the coupling of two molecules of the starting aryl halide can occur, particularly in the presence of oxygen.

    • Troubleshooting:

      • Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.

  • Formation of Isonitriles: The cyanide ion is an ambident nucleophile and can, in some cases, attack through the nitrogen atom to form isonitrile byproducts.

    • Troubleshooting:

      • The choice of cyanide salt and solvent can influence the nitrile/isonitrile ratio. Using alkali metal cyanides in polar aprotic solvents generally favors nitrile formation.[7]

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate and conversion?

A3: Incomplete conversion is a common issue, often related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Loading: The catalyst loading may be too low for a challenging substrate.

    • Troubleshooting:

      • Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%).

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature, while monitoring for potential degradation of starting materials or product. Typical temperatures for cyanation reactions range from 70°C to 120°C.[4][8]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Troubleshooting:

      • Screen a panel of ligands. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often a good starting point.[1] Refer to the data tables below for examples of ligands used in similar reactions.

  • Poor Solubility of Reagents: If the reagents, particularly the cyanide source or the base, are not sufficiently soluble in the reaction solvent, the reaction rate will be slow.

    • Troubleshooting:

      • Choose a solvent that provides good solubility for all components. Polar aprotic solvents like DMF or DMAc are often used.[4][5]

      • In some cases, a co-solvent or a phase-transfer catalyst can improve solubility and reaction rates.

Data Presentation: Catalyst System Performance in Cyanation of Aryl Halides

The following tables summarize quantitative data from the literature on the performance of various catalyst systems in the palladium-catalyzed cyanation of aryl halides. This data can serve as a guide for selecting initial screening conditions for your this compound reactions.

Table 1: Effect of Ligand on the Cyanation of an Electron-Deficient Aryl Chloride

EntryLigandPd Pre-catalyst (mol%)Ligand (mol%)Yield (%)
1XPhos (L1)0.20.297
2tBuXPhos (L2)0.20.285
3tBuBrettPhos (L3)0.20.270
4P(t-Bu)₃0.20.465
5dppf0.20.450

Reaction Conditions: Ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Palladacycle pre-catalyst, Ligand, KOAc (0.125 equiv), Dioxane/H₂O (1:1), 100°C, 1h. Data adapted from a study on a similar electron-deficient substrate.[1]

Table 2: Influence of Palladium Source on Cyanation Yield

EntryPalladium SourcePd (mol%)LigandYield (%)
1Palladacycle (P1)0.2XPhos97
2Pd₂(dba)₃ (pre-incubated)0.2XPhos75
3Pd₂(dba)₃0.2XPhos68
4Pd(OAc)₂0.2XPhos45
5[(allyl)PdCl]₂0.2XPhos30

Reaction Conditions: Ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd source, XPhos (Pd/L 1:2), KOAc (0.125 equiv), Dioxane/H₂O (1:1), 100°C, 1h. Data adapted from a study on a similar electron-deficient substrate.[1]

Table 3: Comparison of Different Cyanide Sources and Conditions

EntryAryl HalideCyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)
14-BromobenzonitrileZn(CN)₂2 mol% Pd/C, 4 mol% dppfDMAc11098
24-ChlorobenzonitrileK₄[Fe(CN)₆]0.2 mol% Palladacycle, 0.2 mol% XPhosDioxane/H₂O10097
34-BromoanisoleZn(CN)₂2 mol% PalladacycleTHF/H₂Ort95
44-IodobenzonitrileK₄[Fe(CN)₆]0.1 mol% Pd(OAc)₂ (ligand-free)DMAC12096

This table compiles data from various sources to illustrate the versatility of different cyanation protocols.[4][5][6][9]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of an Aryl Halide with K₄[Fe(CN)₆]

This protocol is a representative example and may require optimization for your specific substrate, this compound.

Materials:

  • Aryl halide (e.g., Methyl 3-bromo-5-fluorobenzoate) (1 mmol)

  • Palladium pre-catalyst (e.g., XPhos Palladacycle Gen 3) (0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst with the ligand incorporated) (0.01 mmol, 1 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Potassium acetate (KOAc) (0.125 mmol)

  • Dioxane (2.5 mL, degassed)

  • Water (2.5 mL, degassed)

  • Magnetic stir bar

  • Screw-cap reaction tube with a Teflon-lined septum

Procedure:

  • To the screw-cap reaction tube equipped with a magnetic stir bar, add the aryl halide (if solid), palladium pre-catalyst, and potassium hexacyanoferrate(II) trihydrate.

  • Seal the tube with the Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane and the degassed aqueous potassium acetate solution via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 100°C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 1-12 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting Workflow for Optimizing Catalyst Selection

The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst selection in this compound reactions.

TroubleshootingWorkflow Start Start: Low Yield or Incomplete Reaction CheckReagents Step 1: Verify Reagent Quality & Inert Atmosphere Start->CheckReagents Initial Check CatalystSystem Step 2: Evaluate Catalyst System CheckReagents->CatalystSystem Reagents OK LigandScreen 2a: Screen Ligands (e.g., XPhos, tBuXPhos, dppf) CatalystSystem->LigandScreen Optimize PdSource 2b: Vary Palladium Source (Pre-catalyst vs. Pd(II) salt) CatalystSystem->PdSource Optimize CyanideSource 2c: Change Cyanide Source (Zn(CN)2 vs. K4[Fe(CN)6]) CatalystSystem->CyanideSource Optimize ReactionConditions Step 3: Optimize Reaction Conditions LigandScreen->ReactionConditions PdSource->ReactionConditions CyanideSource->ReactionConditions Temperature 3a: Adjust Temperature ReactionConditions->Temperature Fine-tune Solvent 3b: Modify Solvent System (e.g., DMAc, Dioxane/H2O) ReactionConditions->Solvent Fine-tune Base 3c: Screen Bases (e.g., KOAc, K2CO3) ReactionConditions->Base Fine-tune Success Success: High Yield of Desired Product Temperature->Success Optimized Solvent->Success Optimized Base->Success Optimized

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Sustainable Synthesis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sustainable and green synthesis of Methyl 3-Cyano-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to environmentally friendly synthetic routes for this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key motivations for seeking sustainable and green synthesis routes for this compound?

A1: Traditional synthesis routes for aromatic nitriles often involve harsh reaction conditions, stoichiometric amounts of toxic reagents (e.g., copper(I) cyanide in Sandmeyer and Rosenmund-von Braun reactions), and the generation of significant heavy metal waste.[1][2] Green and sustainable routes aim to mitigate these issues by utilizing catalytic methods, employing less toxic reagents, reducing energy consumption, and minimizing waste generation, aligning with the principles of green chemistry.[3]

Q2: What are the most promising green synthesis strategies for introducing the cyano group in this compound?

A2: Several promising strategies exist, moving away from traditional toxic cyanides. These include:

  • Palladium-catalyzed cyanation: This method uses a catalytic amount of palladium to couple an aryl halide or triflate with a cyanide source. Greener variations of this reaction employ non-toxic and inexpensive cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][5]

  • Biocatalytic synthesis: This approach utilizes enzymes, such as aldoxime dehydratases, to convert an aromatic aldoxime into a nitrile under mild aqueous conditions, completely avoiding the use of cyanide.[6][7][8]

  • Photocatalytic cyanation: Visible light-mediated photocatalysis offers a mild and efficient way to generate aryl radicals from aryl halides, which can then be cyanated.[9]

  • Electrochemical synthesis: This method uses electricity to drive the cyanation reaction, often under mild conditions in aqueous media, and can utilize simple nitrogen sources like ammonia.[10]

Q3: Can biocatalysis be used for the synthesis of fluorinated aromatic nitriles like this compound?

A3: Yes, biocatalysis shows great promise. While the direct enzymatic synthesis of this compound is not yet widely reported, the substrate scope of enzymes like aldoxime dehydratases is continually being expanded through protein engineering.[6][11] These enzymes have been successfully used for the synthesis of various aromatic nitriles from their corresponding aldoximes.[7][8] The key would be the enzymatic conversion of Methyl 3-formyl-5-fluorobenzoate oxime to the target nitrile.

Troubleshooting Guides

Palladium-Catalyzed Cyanation of Methyl 3-Bromo-5-fluorobenzoate

Issue 1: Low or No Product Yield

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: Cyanide ions can poison the palladium catalyst.[1] Using a less soluble and non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in the reaction mixture.[4] The addition of zinc formate dihydrate has also been shown to reactivate the palladium catalyst.[12]

  • Possible Cause 2: Inefficient Ligand.

    • Solution: The choice of phosphine ligand is crucial. For electron-deficient aryl halides, bulkier, electron-rich phosphine ligands can facilitate the reductive elimination step.[1] Experiment with different ligands to find the optimal one for your specific substrate.

  • Possible Cause 3: Poor Solubility of Reagents.

    • Solution: Ensure adequate stirring and consider using a solvent system that promotes the solubility of all reactants. For reactions using K₄[Fe(CN)₆], an aqueous-organic biphasic system is often employed.[1]

Issue 2: Formation of Byproducts

  • Possible Cause 1: Hydrolysis of the Ester or Cyano Group.

    • Solution: If using aqueous conditions, hydrolysis of the methyl ester or the newly formed cyano group can occur, especially at elevated temperatures. To minimize this, use anhydrous conditions where possible and maintain lower reaction temperatures (below 70°C).[13]

  • Possible Cause 2: Homocoupling of the Aryl Halide.

    • Solution: This can occur if the reductive elimination of the aryl cyanide is slow. Optimizing the ligand and reaction temperature can help favor the desired cyanation pathway.

Biocatalytic Synthesis from Methyl 3-formyl-5-fluorobenzoate Oxime

Issue 1: Low Enzyme Activity

  • Possible Cause 1: Substrate Inhibition.

    • Solution: Aromatic aldoximes can sometimes inhibit aldoxime dehydratases at high concentrations. Try a lower substrate loading or a fed-batch approach where the substrate is added gradually over time.

  • Possible Cause 2: Enzyme Instability.

    • Solution: Enzymes can be sensitive to temperature and pH. Ensure the reaction is run at the optimal pH and temperature for the specific enzyme. Using whole-cell biocatalysts can often improve enzyme stability.[6]

  • Possible Cause 3: Poor Substrate Recognition.

    • Solution: The wild-type enzyme may not have high activity towards the fluorinated substrate. Consider using an engineered aldoxime dehydratase with improved activity for aromatic aldoximes.[6]

Issue 2: Incomplete Conversion

  • Possible Cause 1: Equilibrium Limitation.

    • Solution: Although the dehydration of aldoximes to nitriles is generally favorable, ensure efficient removal of water if possible, though this is often not practical in aqueous biocatalytic systems.

  • Possible Cause 2: Enzyme Deactivation Over Time.

    • Solution: If the reaction stalls, it may be due to enzyme deactivation. Consider immobilizing the enzyme to improve its operational stability or adding a fresh batch of the biocatalyst.

Data Presentation: Comparison of Sustainable Synthesis Routes

ParameterPalladium-Catalyzed CyanationBiocatalytic Dehydration
Starting Material Methyl 3-bromo-5-fluorobenzoateMethyl 3-formyl-5-fluorobenzoate oxime
Cyanide Source K₄[Fe(CN)₆] (non-toxic)None (Ammonia used for oxime formation)
Catalyst Palladium complex (e.g., Pd/C, Pd(OAc)₂)Aldoxime Dehydratase (enzyme)
Typical Solvents Dioxane/Water, DMACAqueous buffer
Reaction Temperature 40 - 110 °C[12][14]10 - 30 °C[6][15]
Reported Yields (for analogs) Good to excellent (up to 98%)[12]High (up to 91% for large scale)[6]
Key Green Advantages Use of non-toxic cyanide source, catalytic PdAvoids cyanide, mild conditions, aqueous media
Potential Drawbacks Palladium contamination in product, ligand costEnzyme stability and substrate specificity

Experimental Protocols

Protocol 1: Hypothetical Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-fluorobenzoate

This protocol is a generalized procedure based on literature for similar aryl halides.[1][12]

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-bromo-5-fluorobenzoate (1.0 mmol), Pd/C (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4 mol%), and Zn(CN)₂ (0.6 mmol).

  • Solvent and Reagents: Add N,N-dimethylacetamide (DMAC) (5 mL) and zinc formate dihydrate (10 mol%).

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Hypothetical Biocatalytic Synthesis of this compound

This protocol is a generalized procedure based on literature for the enzymatic conversion of aromatic aldoximes.[6][11]

  • Biocatalyst Preparation: Prepare a suspension of E. coli whole cells overexpressing a suitable aldoxime dehydratase in a phosphate buffer (pH 7.5).

  • Reaction Setup: In a temperature-controlled reaction vessel, add the whole-cell biocatalyst suspension.

  • Substrate Addition: Add Methyl 3-formyl-5-fluorobenzoate oxime to a final concentration of 50-100 mM. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO before addition.

  • Reaction Conditions: Incubate the reaction mixture at 30 °C with gentle agitation for 24 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualizations

Sustainable_Synthesis_Workflow cluster_0 Palladium-Catalyzed Cyanation cluster_1 Biocatalytic Synthesis A1 Methyl 3-bromo-5-fluorobenzoate D1 Reaction in Organic/Aqueous Solvent A1->D1 B1 K4[Fe(CN)6] B1->D1 C1 Pd Catalyst + Ligand C1->D1 E1 This compound D1->E1 A2 Methyl 3-formyl-5-fluorobenzoate C2 Oxime Formation A2->C2 B2 Hydroxylamine B2->C2 D2 Methyl 3-formyl-5-fluorobenzoate oxime C2->D2 F2 Reaction in Aqueous Buffer D2->F2 E2 Aldoxime Dehydratase (Whole-cell biocatalyst) E2->F2 G2 This compound F2->G2

Caption: Comparative workflow for sustainable synthesis routes.

Troubleshooting_Pd_Cyanation Start Low Yield in Pd-Catalyzed Cyanation Cause1 Catalyst Deactivation? Start->Cause1 Solution1 Use K4[Fe(CN)6] Add Zn formate Cause1->Solution1 Yes Cause2 Inefficient Ligand? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Screen bulky, electron-rich ligands Cause2->Solution2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Solution2->End Solution3 Optimize solvent system (e.g., biphasic) Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for low yield in Pd-catalyzed cyanation.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques for the characterization of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and chemical synthesis.[1] To facilitate a thorough understanding, this document presents a comparative analysis with its structural isomers and analogs, supported by experimental data and detailed methodologies.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative. The presence of a fluorine atom introduces characteristic splitting patterns (coupling) that are invaluable for unambiguous structure confirmation.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 165-170 ppm.[1] The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling).

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Reference
This compound (Predicted) 8.0 - 8.5 (m)~3.9 (s)
Methyl 3-fluorobenzoate7.19 - 7.83 (m)3.91 (s)[2]
Methyl 3-nitrobenzoate7.50 - 8.76 (m)3.93 (s)[2]
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Reference
This compound (Predicted) ~164~110 - 165 (with C-F coupling)~53
Methyl 3-fluorobenzoate165.7116.5, 119.6, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.952.2[2]
Methyl 3-nitrobenzoate164.7124.3, 127.2, 129.5, 131.7, 135.1, 148.152.6[2]
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are the C≡N stretch of the nitrile group and the C=O stretch of the ester group.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
C≡N (Nitrile)~2240[1]
C=O (Ester)~1720[1]
C-F (Aromatic)~1100-1300General spectroscopic data compilations
C-O (Ester)~1200-1300General spectroscopic data compilations
Aromatic C=C~1450-1600General spectroscopic data compilations
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) is expected to be observed, confirming the molecular formula C₉H₆FNO₂ (MW: 179.15 g/mol ).[1]

IonPredicted m/z
[M]⁺179.04
[M+H]⁺180.05
[M+Na]⁺202.03
[M-OCH₃]⁺148.03
[M-COOCH₃]⁺120.03

Predicted m/z values are based on the most abundant isotopes.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.

  • Instrumentation: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Chromatographic Analysis: Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from its isomers and related impurities.

High-Performance Liquid Chromatography (HPLC)

The separation of positional isomers of substituted benzonitriles can be challenging. A reversed-phase HPLC method is generally suitable, and the choice of stationary phase can significantly impact the resolution. Phenyl-based or polar-embedded columns can offer enhanced selectivity for aromatic isomers through π-π interactions.[3][4]

ParameterRecommended Conditions
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced aromatic selectivity.
Mobile PhaseA gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be 30-70% B over 15 minutes.
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Development: Optimize the mobile phase composition and gradient to achieve good separation of the target compound from any impurities or isomers.

  • Data Analysis: Determine the retention time and peak area of the main component to assess its purity.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. For fluorine-containing compounds, specialized combustion and detection methods are often required.

ElementTheoretical Percentage
C60.34%
H3.38%
F10.60%
N7.82%
O17.86%
  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).

  • Instrumentation: Use an elemental analyzer specifically designed for CHN analysis. For fluorine analysis, ion chromatography or an ion-selective electrode methodology may be employed after combustion.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimentally determined percentages with the theoretical values to confirm the elemental composition of the compound.

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_quantitative Quantitative & Purity Analysis cluster_final Final Characterization Synthesis Synthesis of Methyl 3-Cyano-5-fluorobenzoate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) - Purity Check Purification->TLC MP Melting Point Determination - Identity & Purity Purification->MP FTIR FTIR Spectroscopy - Functional Group Identification Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Purification->NMR MS Mass Spectrometry - Molecular Weight & Fragmentation Purification->MS EA Elemental Analysis - Elemental Composition Purification->EA HPLC HPLC Analysis - Purity Assessment - Isomer Separation TLC->HPLC Proceed if pure MP->HPLC Data_Analysis Data Analysis & Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis

Caption: A logical workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

The analytical techniques described are interconnected and provide complementary information for the unambiguous identification and characterization of this compound.

Analytical_Techniques_Relationship cluster_structure Structural Information cluster_techniques Analytical Techniques Molecular_Formula Molecular Formula (C₉H₆FNO₂) Functional_Groups Functional Groups (-COOCH₃, -CN, -F, Aromatic Ring) Connectivity Atom Connectivity & Stereochemistry MS Mass Spectrometry MS->Molecular_Formula Provides MW FTIR FTIR FTIR->Functional_Groups Identifies NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Functional_Groups Confirms NMR->Connectivity Determines HPLC HPLC HPLC->Molecular_Formula Indicates Purity of EA Elemental Analysis EA->Molecular_Formula Confirms Elemental Composition

Caption: Interrelationship of analytical techniques for structural elucidation.

References

A Comparative Guide to the GC-MS Analysis of Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. Methyl 3-cyano-5-fluorobenzoate, a versatile building block in pharmaceutical synthesis, requires robust analytical methods for its characterization and quantification.[1] This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, comparing its performance with High-Performance Liquid Chromatography (HPLC) and presenting detailed experimental protocols and supporting data.

Performance Comparison: GC-MS vs. HPLC

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a comparison of typical performance characteristics for the analysis of this compound using GC-MS and a hypothetical reversed-phase HPLC-UV method.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL
**Linearity (R²) **> 0.999> 0.998
Precision (%RSD) < 5%< 5%
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes
Sample Derivatization Generally not required for this compound.Not required.
Compound Identification High confidence based on retention time and mass spectrum.Based on retention time and UV spectrum, may require confirmation.

Postulated Mass Spectrometry Fragmentation

The mass spectrum of this compound (C₉H₆FNO₂, Molecular Weight: 179.15 g/mol ) obtained by Electron Ionization (EI) is expected to show a distinct fragmentation pattern useful for its identification.[2][3] The molecular ion peak ([M]⁺) at m/z 179 would be a key identifier.

m/zProposed Fragment IonStructure
179Molecular Ion [M]⁺[C₉H₆FNO₂]⁺
148Loss of methoxy radical (•OCH₃)[M - •OCH₃]⁺
120Loss of ester group (•COOCH₃)[M - •COOCH₃]⁺
101Loss of cyano radical (•CN) from m/z 148[C₆H₃FO]⁺
94Loss of carbonyl group (CO) from m/z 120[C₆H₃FN]⁺

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible and accurate results. Below are detailed methodologies for the GC-MS analysis of this compound.

GC-MS Method

This protocol is designed for the quantification and identification of this compound in a research setting.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[4]

  • Inlet: Split/splitless inlet, operated in splitless mode for high sensitivity.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions (e.g., m/z 179, 148, 120).

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Standard & Sample Weighing Dissolve Dissolution in Solvent Prep->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Sample Injection (1 µL) Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quant Quantification Spectrum->Quant Report Final Report Quant->Report

References

A Comparative Analysis of Reactivity in Methyl 3-Cyano-5-fluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isomers

The isomers of Methyl Cyano-fluorobenzoate are substituted benzene rings containing a methyl ester group, a cyano group, and a fluorine atom. The relative positions of these functional groups significantly influence the electronic distribution within the aromatic ring, thereby dictating the molecule's reactivity. The isomers considered in this guide are:

  • Methyl 3-Cyano-5-fluorobenzoate

  • Methyl 4-Cyano-2-fluorobenzoate

  • Methyl 2-Cyano-4-fluorobenzoate

  • Methyl 4-Cyano-3-fluorobenzoate

  • Methyl 3-Cyano-4-fluorobenzoate

  • Methyl 2-Cyano-5-fluorobenzoate

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount to the reaction rate.

Both the cyano (-CN) and methyl ester (-COOCH₃) groups are potent electron-withdrawing groups, activating the benzene ring towards nucleophilic attack.[1] Their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects is crucial. The reactivity of the isomers in SNAr is therefore predicted to be highly dependent on the positions of these activating groups relative to the fluorine atom (the leaving group).

Theoretical Reactivity Ranking for SNAr:

Based on the principles of resonance stabilization of the Meisenheimer intermediate, the isomers with the cyano and/or methyl ester groups positioned ortho or para to the fluorine atom are expected to be the most reactive. This is because the negative charge can be delocalized onto the oxygen or nitrogen atoms of these groups.

  • Most Reactive: Isomers with both -CN and -COOCH₃ groups ortho or para to the fluorine.

    • Methyl 4-Cyano-2-fluorobenzoate: The cyano group is para and the methyl ester is ortho to the fluorine, both providing strong activation.

    • Methyl 2-Cyano-4-fluorobenzoate: The methyl ester is para and the cyano group is ortho to the fluorine, also resulting in strong activation.

  • Moderately Reactive: Isomers with one group ortho or para and the other meta.

    • Methyl 4-Cyano-3-fluorobenzoate: The cyano group is para to the fluorine, providing significant activation.

    • Methyl 2-Cyano-5-fluorobenzoate: The cyano group is para to the fluorine, providing significant activation.

    • Methyl 3-Cyano-4-fluorobenzoate: The methyl ester is para to the fluorine, providing significant activation.

  • Least Reactive: Isomers with both activating groups meta to the fluorine.

    • This compound: Both the cyano and methyl ester groups are meta to the fluorine. While they still exert an electron-withdrawing inductive effect, they cannot participate in resonance stabilization of the negative charge on the carbon bearing the fluorine.

Disclaimer: The reactivity ranking presented above is based on established theoretical principles of organic chemistry. Without direct comparative experimental data, this remains a qualitative prediction.

Reactivity in Ester Hydrolysis

The methyl ester group in these isomers can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[3] The rate of hydrolysis is influenced by the electronic effects of the other substituents on the ring.

Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, isomers where the cyano and fluoro groups exert a stronger electron-withdrawing effect on the ester group are expected to undergo hydrolysis more readily.

Theoretical Reactivity Ranking for Hydrolysis:

The electron-withdrawing strength is a combination of inductive and resonance effects. The closer the electron-withdrawing groups are to the ester, the stronger the inductive effect.

  • Most Reactive: Isomers with the -CN and -F groups positioned to maximize their electron-withdrawing effect on the ester carbonyl. This is generally achieved when these groups are in the ortho or para positions relative to the ester.

  • Least Reactive: Isomers where these groups are in the meta position.

A precise theoretical ranking without computational modeling is challenging due to the interplay of inductive and resonance effects from two different substituents.

Experimental Protocols

While specific comparative data is unavailable, a general experimental protocol for evaluating the relative reactivity in SNAr is provided below. This protocol can be adapted to compare the reactivity of the different isomers under identical conditions.

General Protocol for Comparative SNAr Reactivity:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of each Methyl Cyano-fluorobenzoate isomer in a suitable aprotic polar solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

  • Nucleophile Addition: To each vessel, add an identical amount of a chosen nucleophile (e.g., sodium methoxide, piperidine). The amount should be in slight excess relative to the substrate.

  • Reaction Conditions: Maintain all reaction vessels at a constant, controlled temperature (e.g., 50 °C).

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow for the determination of the rate of disappearance of the starting material and the formation of the product.

  • Data Analysis: By comparing the reaction rates or the product yields at specific time points, a quantitative comparison of the reactivity of the isomers can be established.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylF Aryl-F (Isomer) Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArylF->Meisenheimer Attack by Nu- Nu Nucleophile (Nu-) ArylNu Aryl-Nu (Product) Meisenheimer->ArylNu Loss of F- F_ion Fluoride Ion (F-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Factors cluster_activating_groups Activating Groups cluster_position Positional Effects Reactivity SNAr Reactivity CN Cyano (-CN) Reactivity->CN Increased by Electron-Withdrawing Nature COOCH3 Methyl Ester (-COOCH3) Reactivity->COOCH3 Increased by Electron-Withdrawing Nature Ortho Ortho CN->Ortho Strongest Activation at (Resonance Stabilization) Para Para CN->Para Strongest Activation at (Resonance Stabilization) Meta Meta CN->Meta Weaker Activation at (Inductive Effect Only) COOCH3->Ortho Strongest Activation at (Resonance Stabilization) COOCH3->Para Strongest Activation at (Resonance Stabilization) COOCH3->Meta Weaker Activation at (Inductive Effect Only)

Caption: Factors influencing the SNAr reactivity of the isomers.

Conclusion

The reactivity of this compound and its isomers is fundamentally governed by the electronic effects of the cyano and methyl ester substituents. For nucleophilic aromatic substitution, isomers with these activating groups in the ortho or para positions relative to the fluorine atom are predicted to be significantly more reactive than those with meta substitution, such as this compound itself. Similarly, the rate of ester hydrolysis is expected to be enhanced by the proximity of these electron-withdrawing groups. While this guide provides a robust theoretical framework for understanding these reactivity differences, it is crucial to note the absence of direct comparative experimental data in the public domain. The provided general experimental protocol can serve as a starting point for researchers wishing to obtain such quantitative data.

References

A Spectroscopic Comparison of Methyl 3-Cyano-5-fluorobenzoate and Structurally Related Aromatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl 3-Cyano-5-fluorobenzoate and its structural analogues: Methyl 3-cyanobenzoate, Methyl 3-fluorobenzoate, Methyl 3-methylbenzoate, and the parent compound, Methyl benzoate. Understanding the distinct spectroscopic signatures of these molecules is crucial for their synthesis, identification, and application in medicinal chemistry and materials science. The presence of electron-withdrawing groups (EWG) like cyano (-CN) and fluoro (-F) moieties significantly influences the electronic environment of the aromatic ring, leading to characteristic shifts in NMR, IR, and mass spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. The data has been compiled from various sources, and in cases where experimental data was not available, expected values based on spectroscopic principles are discussed.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundAr-H Chemical Shifts (δ, ppm)-OCH₃ Chemical Shift (δ, ppm)Other
This compound Data not available in searched sources. Expected to be downfield due to two EWGs.Data not available.-
Methyl 3-cyanobenzoate Data not available in searched sources. Expected to be downfield due to the -CN EWG.Data not available.-
Methyl 3-fluorobenzoate 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.40 (m, 1H), 7.24 (m, 1H)3.91 (s)-
Methyl 3-methylbenzoate 7.84 (m, 2H), 7.31 (dt, J=14.9, 7.6 Hz, 2H)3.89 (s)2.37 (s, 3H, -CH₃)
Methyl benzoate 8.00 (m, 2H), 7.55 (m, 1H), 7.42 (m, 2H)3.91 (s)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)-OCH₃ (δ, ppm)Other
This compound ~165-170 (Expected)Data not available.Data not available.C≡N ~117 (Expected)
Methyl 3-cyanobenzoate Data not available.Data not available.Data not available.C≡N ~118 (Expected)
Methyl 3-fluorobenzoate 165.7164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.552.2-
Methyl 3-methylbenzoate 167.2138.1, 133.7, 130.1, 128.3, 126.752.021.2 (-CH₃)
Methyl benzoate 166.7132.6, 130.4, 129.4, 128.8, 128.151.7-

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compoundν(C=O) Esterν(C≡N) Cyanoν(Ar C-H)Key Fingerprint Bands
This compound ~1720~2240~3000-3100ν(C-F) ~1100-1250
Methyl 3-cyanobenzoate Data not availableData not availableData not available-
Methyl 3-fluorobenzoate Data not available-Data not availableν(C-F) ~1100-1250
Methyl 3-methylbenzoate ~1720-~2950, ~3030δ(C-H) ~1380-1450
Methyl benzoate ~1725-~3060ν(C-O) ~1290, 1106

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragments (m/z)
This compound C₉H₆FNO₂179.15[M]⁺˙ at 179Expected: 148 ([M-OCH₃]⁺), 120 ([M-COOCH₃]⁺)
Methyl 3-cyanobenzoate C₉H₇NO₂161.16[M]⁺˙ at 161Data not available
Methyl 3-fluorobenzoate C₈H₇FO₂154.14[M]⁺˙ at 154Expected: 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺)
Methyl 3-methylbenzoate C₉H₁₀O₂150.17[M]⁺˙ at 150119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺, tropylium ion)
Methyl benzoate C₈H₈O₂136.15[M]⁺˙ at 136105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)

Analysis of Spectroscopic Differences

The electronic effects of the substituents on the aromatic ring are the primary drivers of the observed spectroscopic differences.

  • ¹H NMR: The presence of electron-withdrawing groups like -CN and -F deshields the aromatic protons, causing their signals to appear at a higher chemical shift (further downfield) compared to methyl benzoate or methyl 3-methylbenzoate. In this compound, the combined effect of both groups is expected to cause the most significant downfield shift for the aromatic protons. The fluorine atom will also introduce complex splitting patterns (coupling) to the adjacent protons.

  • ¹³C NMR: Similar to proton NMR, the carbon atoms in the aromatic ring are deshielded by electron-withdrawing groups. The carbon attached to the fluorine atom will show a large C-F coupling constant. The cyano carbon typically appears around 117-118 ppm, while the ester carbonyl carbon is consistently found in the 165-167 ppm region.

  • IR Spectroscopy: The most telling differences in the IR spectra are the presence of a sharp, medium-intensity peak for the C≡N stretch around 2240 cm⁻¹ in the cyano-substituted compounds and a strong C-F stretching band in the 1100-1250 cm⁻¹ region for the fluoro-substituted compounds. The C=O ester stretch is consistently observed around 1720-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak directly reflects the molecular weight of each compound. The primary fragmentation pathway for these esters is the loss of the methoxy group (-OCH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO). For instance, methyl benzoate (M⁺˙=136) readily loses ·OCH₃ to form the benzoyl cation at m/z 105, which then can lose CO to give the phenyl cation at m/z 77. Similar fragmentation patterns are expected for the substituted analogues.

Experimental Protocols

The spectroscopic data presented are typically acquired through the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids), as a thin film on a salt plate (e.g., NaCl or KBr for liquids/oils), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the mass spectrometer (often via Gas Chromatography, GC-MS), and the resulting fragmentation pattern is analyzed. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their spectroscopic analysis.

G Chemical Structures of Compared Benzoate Esters cluster_0 This compound cluster_1 Methyl 3-cyanobenzoate cluster_2 Methyl 3-fluorobenzoate cluster_3 Methyl 3-methylbenzoate cluster_4 Methyl benzoate a a b b c c d d e e

Caption: Structures of the analyzed methyl benzoate analogues.

workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) Functional Group ID ir->ir_data ms_data Molecular Ion Peak (m/z) Fragmentation Pattern ms->ms_data end_node Structure Elucidation & Purity Assessment nmr_data->end_node ir_data->end_node ms_data->end_node

Caption: General workflow for spectroscopic analysis.

A Comparative Study of Methyl 3-Cyano-5-fluorobenzoate in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 3-Cyano-5-fluorobenzoate's performance in Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity is benchmarked against structurally similar fluorinated aromatic compounds, offering insights into the electronic effects of substituents on reaction outcomes. The data presented is intended to aid in the selection of appropriate substrates for the synthesis of complex aromatic molecules in pharmaceutical and materials science research.

Introduction to SNAr Reactions and Substrate Design

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The reactivity of the aromatic substrate is critically dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which in this case is fluorine.

This compound is an activated substrate for SNAr reactions due to the presence of two meta-directing electron-withdrawing groups: a cyano (-CN) group and a methyl ester (-COOCH₃) group.[1] These groups stabilize the intermediate negative charge during nucleophilic attack, facilitating the displacement of the fluoride ion. This guide compares its reactivity with other fluorinated benzonitrile and benzoate derivatives to elucidate the impact of substituent positioning and nature on reaction efficiency.

Comparative Performance Data

The following tables summarize the performance of this compound and its analogs in SNAr reactions with various nucleophiles. The data, compiled from scientific literature, highlights reaction yields under specific conditions.

Table 1: SNAr Reactions with Amine Nucleophiles

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPiperidineK₂CO₃DMF8012Data not available
Methyl 4-cyano-3-fluorobenzoateBenzylamineN/A2-PropanolN/AN/AHigh Yield (qualitative)[2]
3,5-DifluorobenzonitrileVarious Aminest-Bu-P4 (cat.)Toluene140-1801270-95[3]
Methyl 3-fluoro-5-nitrobenzoateAnilineK₂CO₃DMF100685

Table 2: SNAr Reactions with Thiol Nucleophiles

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundSodium thiophenoxideN/ADMF252Data not available
3,5-DifluorobenzonitrileThiophenolt-Bu-P4 (cat.)Toluene1201288[3]
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene4-methylthiophenolK₂CO₃DMF250.598[4]

Table 3: SNAr Reactions with Alkoxide Nucleophiles

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundSodium methoxideN/AMethanol654Data not available
3,5-DifluorobenzonitrileVarious Alcoholst-Bu-P4 (cat.)Toluene140-1601275-92[3]
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenolK₂CO₃DMF250.596[4]

Experimental Protocols

A general experimental protocol for a typical SNAr reaction is provided below. Researchers should optimize the conditions for their specific substrate and nucleophile.

General Protocol for SNAr Reaction of an Aryl Fluoride with an Amine:

  • To a solution of the aryl fluoride (1.0 mmol) in an appropriate solvent (e.g., DMF, DMSO, 5 mL), add the amine nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Mechanistic and Logical Diagrams

The following diagrams illustrate the generalized mechanism of SNAr reactions and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Fluoride + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining step) C Product + Fluoride Ion B->C Elimination

Caption: Generalized mechanism of a two-step SNAr reaction.

Experimental_Workflow start Start reactants Combine Aryl Fluoride, Nucleophile, Base, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: A typical experimental workflow for an SNAr reaction.

Discussion and Conclusion

The comparative data, although incomplete for this compound, allows for several key observations. The reactivity of fluorinated aromatic compounds in SNAr reactions is significantly influenced by the nature and position of electron-withdrawing groups.

  • Activating Effect of Substituents: The presence of strong electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) is crucial for activating the aromatic ring towards nucleophilic attack. The high yields observed for substrates like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and 3,5-difluorobenzonitrile with various nucleophiles underscore this principle.[3][4]

  • Positional Effects: While both ortho and para positioning of EWGs relative to the leaving group are known to be highly activating, the meta-positioning in this compound still provides sufficient activation for the reaction to proceed, although potentially requiring more forcing conditions compared to ortho/para-activated systems.

  • Catalysis: The use of a strong, non-nucleophilic organic superbase like t-Bu-P4 has been shown to effectively catalyze SNAr reactions of even less activated aryl fluorides, expanding the scope of this transformation.[3]

References

A Comparative Guide to the Structural Validation of Methyl 3-Cyano-5-fluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of Methyl 3-Cyano-5-fluorobenzoate, a critical aromatic building block in medicinal chemistry.[1] This compound and its derivatives serve as essential precursors in the synthesis of complex therapeutic agents, including negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5R).[1][2][3] Accurate structural elucidation is paramount for ensuring the identity, purity, and intended functionality of these molecules in research and development.

This document outlines the standard experimental protocols and presents comparative data for this compound and its common derivative, 3-Cyano-5-fluorobenzoic acid, which is formed via hydrolysis of the methyl ester.[1]

Primary Analytical Techniques for Structural Validation

The definitive structure of this compound and its derivatives is typically confirmed through a combination of spectroscopic methods. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each method provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR is an exceptionally valuable and sensitive technique, complementing standard ¹H and ¹³C NMR analyses.[4][5][6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR spectra.[8] This technique offers high sensitivity and a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[4][5][6][7] Spectra are typically referenced to an external standard like CFCl₃ (0 ppm) or trifluoroacetate (-76.55 ppm).[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its hydrolyzed derivative, 3-Cyano-5-fluorobenzoic acid. The presence of the fluorine atom induces characteristic splitting patterns (couplings) in the ¹H and ¹³C spectra, which are crucial for confirming its position.

Analyte Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constant (J, Hz)
This compound ¹H-OCH₃~3.9Singlet (s)
¹HH-2~8.2Doublet of triplets (dt) or multiplet (m)
¹HH-4~7.9Doublet of triplets (dt) or multiplet (m)
¹HH-6~8.1Multiplet (m)
¹³C-OCH₃~53-
¹³C-C≡N~116-
¹³CC-F~162Doublet (d), ¹JCF ≈ 250 Hz
¹³C-C=O~164-
¹⁹FC5-F~ -110Multiplet (m)
3-Cyano-5-fluorobenzoic Acid ¹H-COOH>10 (broad)Broad singlet (br s)
¹HH-2~8.3Multiplet (m)
¹HH-4~8.0Multiplet (m)
¹HH-6~8.2Multiplet (m)
¹³C-C≡N~116-
¹³CC-F~162Doublet (d), ¹JCF ≈ 250 Hz
¹³C-C=O~166-
¹⁹FC5-F~ -110Multiplet (m)

Note: Expected values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, often yielding the protonated molecular ion [M+H]⁺ or other adducts.[10]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF). Acquire data in both positive and negative ion modes to observe different adducts.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, perform HRMS analysis. This technique measures m/z values to four or more decimal places, allowing for the calculation of a precise molecular formula.

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting pattern is a fingerprint of the molecule's structure.

The table below compares the key mass spectrometry data for the parent ester and its corresponding acid.

Analyte Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ Ion (m/z) Key Expected Fragment Ions (m/z)
This compound C₉H₆FNO₂179.0383180.0455148 ([M+H-CH₃OH]⁺), 120 ([M+H-CH₃OH-CO]⁺)
3-Cyano-5-fluorobenzoic Acid C₈H₄FNO₂165.0226166.0299148 ([M+H-H₂O]⁺), 120 ([M+H-H₂O-CO]⁺)

Data based on predicted values and common fragmentation pathways for benzoic acid derivatives.[9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet by mixing a small amount of the analyte with dry KBr powder and pressing it into a transparent disk, or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups.

The key difference between the ester and the acid is the presence of the broad O-H stretch in the acid and the distinct C-O stretches of the ester.

Functional Group Vibration Expected Wavenumber (cm⁻¹) This compound 3-Cyano-5-fluorobenzoic Acid
Carboxylic Acid O-HStretch3300-2500 (broad)AbsentPresent
Aromatic C-HStretch3100-3000PresentPresent
Cyano (C≡N)Stretch2240-2220Present Present
Ester C=OStretch1750-1735Present Absent
Carboxylic Acid C=OStretch1725-1700AbsentPresent
Aromatic C=CStretch1600-1450PresentPresent
C-FStretch1250-1000PresentPresent
Ester C-OStretch1300-1000Present Absent

Visualized Workflows and Relationships

To further clarify the processes and molecular relationships, the following diagrams have been generated.

G General Workflow for Structural Validation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Analyte (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Acquire Data MS Mass Spectrometry (LRMS, HRMS) Prep->MS Acquire Data IR FT-IR Spectroscopy Prep->IR Acquire Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Validation Structure Confirmed/ Validated NMR_Data->Validation Correlate & Analyze MS_Data->Validation Correlate & Analyze IR_Data->Validation Correlate & Analyze

Caption: A flowchart of the general experimental workflow for validating chemical structures.

G Relationship of this compound Derivatives Parent This compound (Ester) Acid 3-Cyano-5-fluorobenzoic Acid (Carboxylic Acid) Parent->Acid Hydrolysis (e.g., NaOH, H₂O) Amide 3-Cyano-5-fluoro-N-arylbenzamide (Amide) Acid->Amide Amide Coupling (e.g., Amine, Coupling Agent)

Caption: Chemical relationship between the parent ester and its key derivatives.

G Context: Role as an mGlu5 Receptor Antagonist Precursor cluster_synthesis Chemical Synthesis cluster_pathway Simplified Signaling Pathway Precursor Methyl 3-Cyano-5- fluorobenzoate Derivative Antagonist mGlu5 Antagonist (Final Product) Precursor->Antagonist Synthesis mGlu5 mGlu5 Receptor Antagonist->mGlu5 Blocks Glutamate Glutamate Glutamate->mGlu5 Activates Signaling Downstream Signaling Cascade mGlu5->Signaling Response Cellular Response Signaling->Response

Caption: Role of derivatives as precursors for mGlu5 receptor antagonists.

References

assessing the stability of Methyl 3-Cyano-5-fluorobenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. Understanding the stability profile of this compound is crucial for its handling, storage, and application in pharmaceutical and chemical synthesis. This document outlines potential degradation pathways, presents a framework for stability testing, and offers a comparative analysis based on the known behavior of related chemical structures.

Expected Stability Profile

This compound possesses several functional groups that influence its stability: a methyl ester, a cyano group, and a fluorine atom on an aromatic ring. The electron-withdrawing nature of the cyano and fluoro groups is expected to play a significant role in the molecule's reactivity, particularly towards nucleophilic attack on the ester carbonyl and the aromatic ring.

Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[1] Under acidic conditions, the hydrolysis is a reversible reaction, while under basic conditions (saponification), it is irreversible.[1] The presence of electron-withdrawing groups on the benzoate ring can influence the rate of hydrolysis.[2]

Photostability: Aromatic compounds' photostability can be enhanced by the presence of fluorine atoms.[3][4] The C-F bond is strong, and fluorination can alter the electronic properties of the molecule, potentially making it more resistant to photodegradation.[5] However, photolytic studies are essential to confirm the compound's behavior upon exposure to light.

Thermal Stability: Fluorinated organic compounds often exhibit high thermal stability.[5] Significant degradation is not expected under typical storage and handling temperatures, but forced degradation studies at elevated temperatures are necessary to determine its limits.

Oxidative Stability: While the core aromatic ring is relatively stable, the molecule is not entirely inert to oxidative conditions. Forced studies using oxidizing agents will reveal potential degradation products.

Comparative Data on Stability
Stress ConditionReagent/ParametersExpected Degradation ProductsPotential % Degradation (Illustrative)
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h3-Cyano-5-fluorobenzoic acid, Methanol10 - 20%
Basic Hydrolysis 0.1 M NaOH, RT, 4hSodium 3-cyano-5-fluorobenzoate, Methanol> 90%
Oxidative 3% H₂O₂, RT, 24hOxidized aromatic species, potential N-oxide formation5 - 15%
Thermal 80°C, 72h (Solid state)Minimal degradation expected< 5%
Photolytic ICH Q1B conditionsPhotodegradation products (e.g., from C-F bond cleavage or reactions of the cyano/ester group)5 - 10%

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[6][7] The following protocols are based on established guidelines for such studies.[8][9]

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

Forced Degradation (Stress) Conditions

a) Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

b) Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for 4 hours.

  • Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

c) Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

d) Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.

  • After the exposure period, dissolve the sample in the solvent to achieve a concentration of 1 mg/mL and then dilute to 0.1 mg/mL for analysis.

e) Photolytic Degradation:

  • Expose the stock solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the samples to a final concentration of 0.1 mg/mL with the mobile phase.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate the parent compound from its degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: this compound stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal (80°C, Solid) start->thermal acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, RT) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative photo Photolytic (ICH Q1B) stock->photo neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base hplc HPLC-UV/MS Analysis oxidative->hplc dissolve_thermal Dissolve thermal->dissolve_thermal photo->hplc neutralize_acid->hplc neutralize_base->hplc dissolve_thermal->hplc data Data Interpretation & Report hplc->data

Caption: Workflow for the forced degradation study of this compound.

References

A Comparative Guide to the Efficacy of mGlu5R Negative Allosteric Modulators Derived from Fluorobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of metabotropic glutamate receptor 5 (mGlu5R) negative allosteric modulators (NAMs) derived from various fluorobenzonitrile-containing scaffolds. The data presented herein is collated from peer-reviewed scientific literature to aid in the selection and development of potent and selective mGlu5R NAMs for research and therapeutic applications.

Introduction

Metabotropic glutamate receptor 5 (mGlu5R) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] Dysregulation of mGlu5R signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.[1][2] Negative allosteric modulators (NAMs) of mGlu5R, which bind to a site distinct from the endogenous glutamate binding site, offer a promising therapeutic strategy with the potential for greater subtype selectivity and improved side-effect profiles compared to orthosteric ligands.[2][3]

A prominent chemical scaffold in the development of potent mGlu5R NAMs incorporates a fluorobenzonitrile moiety. The electronic properties and substitution pattern of the fluorobenzonitrile ring significantly influence the affinity, potency, and pharmacokinetic properties of these modulators. This guide focuses on comparing the efficacy of NAMs derived from different fluorobenzonitrile-based chemical series.

Data Presentation: In Vitro and In Vivo Efficacy of Fluorobenzonitrile-Derived mGlu5R NAMs

The following table summarizes the quantitative efficacy data for representative mGlu5R NAMs incorporating a fluorobenzonitrile scaffold. The data is compiled from various in vitro and in vivo studies to facilitate a direct comparison of their pharmacological profiles.

Compound Scaffold Fluorobenzonitrile Isomer In Vitro Efficacy (IC50/Ki) In Vivo Efficacy Model Effective Dose Reference
VU0285683 1,2,4-Oxadiazole3-Fluoro-5-benzonitrileIC50: 130 nM (Ca2+ mobilization)Vogel Conflict Test (Rat)10 - 30 mg/kg, i.p.[4]
Ki: 41 nM ([3H]MPEP binding)Marble Burying Test (Mouse)10 - 30 mg/kg, i.p.[4]
Compound 18 Biaryl3-Fluoro-5-benzonitrileIC50: 16 nM (Ca2+ mobilization)Marble Burying Test (Mouse)30 mg/kg, i.p.
Ki: 2.1 nM ([3H]M-MPEP binding)Operant Sensation Seeking (Mouse)30 mg/kg, i.p.
HTL14242 Pyrimidine3-Chloro-5-benzonitrilepKi: 9.3 ([3H]-M-MPEP Binding)Not ReportedNot Reported
pIC50: 9.2
FPEB Pyridinylethynyl3-Fluoro-5-benzonitrileHigh affinity for mGluR5PET RadiotracerNot Applicable
F-MTEB Thiazolylethynyl3-Fluoro-5-benzonitrileHigh affinity for mGluR5PET RadiotracerNot Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for the evaluation of novel mGlu5R modulators.

In Vitro Assays

1. Radioligand Binding Assay (Competition with [3H]MPEP or [3H]methoxy-PEPy)

  • Objective: To determine the binding affinity (Ki) of the test compound to the MPEP binding site on the mGlu5 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor.

  • Membrane Preparation:

    • Culture HEK293-mGlu5R cells to confluency.

    • Harvest cells and resuspend in ice-cold hypotonic lysis buffer.

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand ([3H]MPEP or [3H]methoxy-PEPy), and varying concentrations of the test compound.

    • To determine non-specific binding, a saturating concentration of a known mGlu5R NAM (e.g., 10 µM MPEP) is used in a separate set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay

  • Objective: To measure the functional potency (IC50) of the test compound in inhibiting glutamate-induced intracellular calcium release.

  • Cell Line: HEK293 cells stably expressing the human or rat mGlu5 receptor.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).

    • After an incubation period, wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Stimulate the cells with a fixed concentration of glutamate (typically the EC80 concentration).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

In Vivo Assays

1. Mouse Marble Burying Test

  • Objective: To assess the anxiolytic-like activity of the test compound.

  • Apparatus: Standard mouse cages with deep bedding (approximately 5 cm).

  • Procedure:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, i.p.).

    • After a specified pre-treatment time (e.g., 30 minutes), place each mouse individually into a cage containing 20 marbles evenly spaced on the surface of the bedding.

    • Allow the mouse to explore the cage and interact with the marbles for a fixed duration (e.g., 30 minutes).

    • After the session, remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of buried marbles is indicative of anxiolytic-like effects.[4]

2. Amphetamine-Induced Hyperlocomotion in Rats

  • Objective: To evaluate the potential antipsychotic-like activity of the test compound.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Acclimate the rats to the open-field arenas for a period before the test day.

    • On the test day, administer the test compound or vehicle.

    • After a pre-treatment period, administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.

    • Immediately place the rats back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Compare the total locomotor activity between the different treatment groups. A significant attenuation of amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like efficacy.

Mandatory Visualizations

Signaling Pathway of mGlu5 Receptor

The canonical signaling pathway for the mGlu5 receptor involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[1] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Negative allosteric modulators (NAMs) bind to the seven-transmembrane domain of the mGlu5 receptor and prevent this signaling cascade.

mGlu5R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5R mGlu5R Glutamate->mGlu5R binds Gq Gq mGlu5R->Gq activates NAM Fluorobenzonitrile NAM NAM->mGlu5R inhibits PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Downstream Downstream Signaling Ca2_cyto->Downstream PKC->Downstream

Caption: mGlu5R Gq-coupled signaling pathway and the inhibitory action of NAMs.

Experimental Workflow for Characterization of mGlu5R NAMs

The characterization of novel mGlu5R NAMs typically follows a hierarchical workflow, starting with in vitro screening to identify potent binders and functional antagonists, followed by in vivo studies to assess their therapeutic potential and side-effect profile.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation A Primary Screening: Radioligand Binding Assay ([3H]MPEP or [3H]methoxy-PEPy) B Functional Assay: Calcium Mobilization Assay (inhibition of glutamate response) A->B Confirm functional activity C Selectivity Profiling: Assays against other mGluRs and off-target receptors B->C Assess selectivity D Pharmacokinetic Studies: (Brain Penetration, Half-life) C->D Evaluate drug-like properties E Efficacy Models: - Mouse Marble Burying (Anxiety) - Amphetamine-Induced  Hyperlocomotion (Antipsychotic) D->E Test for therapeutic efficacy F Side-Effect Profiling: - Rotarod (Motor Coordination) - Other relevant models E->F Determine therapeutic window Lead_Opt Lead Optimization F->Lead_Opt Refine structure for improved properties

Caption: A typical experimental workflow for the discovery and characterization of mGlu5R NAMs.

Conclusion

The development of mGlu5R negative allosteric modulators derived from fluorobenzonitrile scaffolds has yielded potent and selective compounds with promising therapeutic potential. The data and protocols presented in this guide offer a comparative framework to aid researchers in the selection and further development of novel mGlu5R NAMs. While the 3-fluoro-5-benzonitrile substitution pattern is prevalent in many highly active compounds, further exploration of other isomers and scaffold variations may lead to the discovery of modulators with improved efficacy and pharmacokinetic profiles. The provided experimental workflows and signaling pathway diagrams serve as foundational tools for the continued investigation of mGlu5R pharmacology.

References

Safety Operating Guide

Proper Disposal of Methyl 3-Cyano-5-fluorobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-Cyano-5-fluorobenzoate, ensuring laboratory safety and environmental compliance.

Safety and Hazard Information

This compound is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[1] Adherence to strict safety protocols is crucial to mitigate risks during handling and disposal.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 886732-29-2
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Purity ≥95% - 99%min
Appearance As per the typical Certificate of Analysis
Moisture Content Not more than 0.5%
Heavy Metals 20 ppm

Source: Benchchem, 2025[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin and Body Protection: Wear long-sleeved clothing.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

  • Work Area: Ensure adequate ventilation or work within a certified chemical fume hood.

2. Spill Management:

  • In case of a spill, ensure adequate ventilation and wear the prescribed PPE.[3]

  • Avoid dust formation.[3]

  • Sweep up the spilled solid and shovel it into a suitable, labeled, and closed container for disposal.[1][3]

3. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

4. Disposal Method:

  • Primary Recommendation: The preferred method of disposal is incineration. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Professional Disposal Service: Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Environmental Precaution: Do not allow the product to enter drains or be released into the environment.[1][3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste Generated is_spill Is there a spill? start->is_spill assess_contamination Assess Contamination Level ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat collect_waste Collect Waste in Labeled, Sealed Container ppe->collect_waste No Spill spill_kit Use Spill Kit for Cleanup ppe->spill_kit If Spill storage Store in Designated Waste Area collect_waste->storage spill_kit->collect_waste is_spill->ppe Yes is_spill->ppe No disposal_options Select Disposal Method storage->disposal_options incineration Chemical Incineration (with afterburner and scrubber) disposal_options->incineration Preferred licensed_vendor Licensed Professional Waste Disposal Service disposal_options->licensed_vendor Alternative end End: Proper Disposal Complete incineration->end licensed_vendor->end

References

Personal protective equipment for handling Methyl 3-Cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1]. Proper use of personal protective equipment (PPE) and adherence to established laboratory protocols are paramount.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound necessitate a comprehensive PPE strategy. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Rationale
Hands Nitrile GlovesOffers good resistance to a broad range of chemicals. Double-gloving is recommended for enhanced protection[2]. Gloves must be disposed of as hazardous waste after use[3].
Eyes Chemical Safety GogglesMust meet ANSI Z.87.1 standards to protect against splashes[4].
Face Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing[5].
Body Laboratory CoatA Nomex® or similar flame-resistant lab coat provides a barrier against spills and splashes[4].
Feet Closed-toe ShoesShoes should fully cover the feet to protect against spills[2][4].
Respiratory N/A (under normal conditions)All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][6].

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed in a designated area within a certified chemical fume hood[2][6]. Never work alone when handling this compound[2][6].

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Post a warning sign indicating that a cyanide compound is in use[2].

  • Assemble all necessary equipment and reagents within the fume hood.

  • Keep acids out of the immediate work area to prevent the accidental generation of highly toxic hydrogen cyanide (HCN) gas[3][6].

  • Don the appropriate PPE as outlined in the table above.

Handling and Use:

  • Carefully weigh and transfer the solid compound within the fume hood to minimize dust formation[6]. If a balance is located outside the hood, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it[2].

  • When preparing solutions, add the solvent to the sealed container within the fume hood[2].

  • Avoid any contact with skin and eyes. If contact occurs, immediately follow the first aid measures outlined in the SDS[1][7].

Decontamination:

  • After handling, decontaminate all surfaces and equipment within the fume hood.

  • First, clean all contaminated surfaces with a pH 10 buffer solution[8].

  • Follow this with a freshly prepared 10% bleach solution[8].

  • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste[8].

  • Wash hands thoroughly with soap and water after removing gloves[2][8].

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Container Labeling Requirements Disposal Procedure
Solid Waste Dedicated, sealed container for solid cyanide waste."HAZARDOUS WASTE – Cyanide", Date of Generation, "No Acids"[2][8].Collect all contaminated solids, including gloves, paper towels, and weighing papers, in the designated container[6].
Liquid Waste Dedicated, sealed container for liquid cyanide waste."HAZARDOUS WASTE – Cyanide", Date of Generation, "No Acids"[2][8].Collect all liquid waste containing the compound in the designated container. Do not mix with other waste streams[2].
Empty Containers Original or suitable sealed container.Deface original label and mark as "Empty" or "Hazardous Waste".Sweep up and shovel any residue into a suitable container for disposal[1].

Key Disposal Principles:

  • Store solid and liquid cyanide wastes separately[6][8].

  • Never mix cyanide waste with acidic waste[2].

  • Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department[6][8].

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Segregate Acids prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Surfaces (pH 10 buffer, then 10% bleach) handle2->clean1 clean2 Segregate & Label Waste (Solid & Liquid) clean1->clean2 clean3 Dispose of PPE as Hazardous Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.